Marimastat

Catalog No.
S548284
CAS No.
154039-60-8
M.F
C15H29N3O5
M. Wt
331.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Marimastat

CAS Number

154039-60-8

Product Name

Marimastat

IUPAC Name

(2R,3S)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C15H29N3O5

Molecular Weight

331.41 g/mol

InChI

InChI=1S/C15H29N3O5/c1-8(2)7-9(10(19)13(21)18-23)12(20)17-11(14(22)16-6)15(3,4)5/h8-11,19,23H,7H2,1-6H3,(H,16,22)(H,17,20)(H,18,21)/t9-,10+,11-/m1/s1

InChI Key

OCSMOTCMPXTDND-OUAUKWLOSA-N

SMILES

Array

solubility

3.38e+00 g/L

Synonyms

BB-2516; BB2516; BB 2516; TA-2516; TA2516; TA 2516; Marimastat.

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C(=O)NC)C(C)(C)C

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C(=O)NC)C(C)(C)C

The exact mass of the compound Marimastat is 331.21072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719333. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Marimastat mechanism of action matrix metalloproteinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Marimastat Works

This compound functions as a broad-spectrum matrix metalloproteinase inhibitor (MMPI). It mimics the peptide structure of natural MMP substrates, binding competitively and reversibly to the active site of these enzymes [1] [2]. This action prevents MMPs from degrading the various components of the extracellular matrix (ECM) and basement membranes [2].

By inhibiting MMP activity, this compound achieves two primary anticancer effects:

  • As an angiogenesis inhibitor, it limits the formation of new blood vessels (angiogenesis), thereby starving tumors of oxygen and nutrients [2].
  • As an antimetastatic agent, it prevents malignant cells from breaching the basement membrane and invading surrounding tissues, a critical step in the metastatic cascade [1] [2].

The following diagram illustrates this core mechanism and its consequences.

G This compound This compound MMPs MMPs This compound->MMPs Inhibits ECM ECM MMPs->ECM Degrades Tumor Growth & Metastasis Tumor Growth & Metastasis ECM->Tumor Growth & Metastasis Promotes

This compound inhibits MMPs to prevent ECM degradation and tumor progression.

Quantitative Inhibition Profile

This compound exhibits potent activity against a wide range of MMPs. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for key enzymes. A lower IC₅₀ indicates greater potency.

Matrix Metalloproteinase (MMP) Common Name This compound IC₅₀ (nM) Notes
MMP-1 [2] Interstitial collagenase 3 nM [1]
MMP-2 [2] Gelatinase-A 4 nM [1]
MMP-3 [2] Stromelysin-1 230 nM [1] Weaker inhibitor than Batimastat [1]
MMP-7 [2] Matrilysin 6 nM [1]
MMP-9 [2] Gelatinase-B 4 nM [1]
MMP-14 [2] MT-MMP Potent inhibitor (IC₅₀ not specified) [1] Emerging evidence [1]

Clinical and Preclinical Applications & Findings

Although this compound's development for cancer was largely discontinued due to limited survival benefits and side effects like musculoskeletal pain in late-stage trials, research has revealed potential in other areas [3] [4].

  • Cancer Clinical Trials: Overall results were disappointing. Some studies showed a mild survival benefit in gastric cancer, but no significant advantage was found in small cell lung cancer, glioblastoma, breast cancer, or ovarian cancer [3]. A key issue may be the timing of administration; some data suggests MMP inhibitors like this compound could be more effective in earlier-stage, non-metastatic disease [3] [4].

  • Novel Research Applications: Recent preclinical studies suggest this compound could be repurposed.

    • Infectious Disease: this compound enhanced the efficacy of frontline antibiotics (isoniazid, rifampicin) in a mouse model of tuberculosis (TB). It improved blood vessel integrity in infected lungs, leading to better antibiotic delivery and retention [5].
    • Neurology: In a mouse model of epilepsy, this compound reduced seizure duration and intensity. It was shown to cross the blood-brain barrier and inhibit MMP-9 activity in the brain [6].
    • Stem Cell Biology: this compound promoted the differentiation of neural progenitor cells into neurons. This effect was mediated not by gelatinase inhibition but by the endogenous inhibitor TIMP-2 [7].

Key Experimental Protocols

The following methodologies are central to the studies cited above.

Protocol: Assessing Efficacy in Tuberculosis Model

This protocol evaluates how this compound enhances antibiotic efficacy in vivo [5].

G Start Infect mice with M. tuberculosis A Start treatment (Day 7 post-infection) Start->A B Administer: - PBS (Control) - this compound - INH alone - INH + this compound A->B C Sacrifice mice at Day 28 B->C D Analysis: - Bacterial load (CFU) - Lung histology C->D

Workflow for evaluating this compound's effect on TB antibiotic efficacy in mice.

  • Key Steps:
    • Infection & Treatment: Mice are infected with M. tuberculosis. Treatments (PBS, this compound, isoniazid/INH, or INH+this compound) begin one week later [5].
    • Analysis:
      • Bacterial Burden: Lungs are harvested, and bacterial loads are determined by counting colony-forming units (CFU) [5].
      • Histology: Lung sections are stained (e.g., H&E) to assess consolidation and tissue damage [5].
Protocol: Evaluating MMP-9 Inhibition in Neuronal Cultures

This in vitro protocol measures this compound's direct inhibitory effect on MMP-9 activity [6].

  • Key Steps:
    • Cell Treatment: Hippocampal neuronal cultures are treated with this compound (a range of 5 nM to 100 μM) for 30 minutes [6].
    • Enzyme Activation: Cultures are stimulated with glutamate to induce MMP-9 release [6].
    • Substrate Cleavage Assay: MMP-9 activity is assessed by immunoblotting for the cleavage of its substrate, nectin-3. The presence of a ~17 kDa cleavage fragment indicates activity [6].
  • Outcome: this compound significantly inhibited nectin-3 cleavage at 0.5 μM and achieved complete inhibition at 5 μM [6].
Protocol: Determining Blood-Brain Barrier Penetrance

This protocol is critical for assessing a drug's potential neurological applications [6].

  • Key Steps:
    • Drug Administration: this compound (e.g., 9 mg/kg) is administered intraperitoneally to mice [6].
    • Sample Collection: Blood plasma and brain tissue (e.g., hippocampus) are collected at various time points (e.g., 30, 60, 90, 120 minutes) [6].
    • Quantification: Drug concentration in plasma and brain homogenates is measured using HPLC-ESI-MS/MS [6].
  • Outcome: The brain-to-plasma (B/P) ratio is calculated. A B/P ratio >1 at later time points (e.g., 2.85 at 120 minutes) confirms efficient BBB penetration [6].

Conclusion and Future Perspectives

This compound serves as a prototypical broad-spectrum MMP inhibitor. While its journey as an anticancer drug highlights the challenges of targeting MMPs in advanced disease, it remains a valuable research tool. Emerging studies in infectious disease and neurology open potential avenues for drug repurposing, particularly where short-term treatment could be beneficial and avoid the dose-limiting musculoskeletal side effects seen in chronic cancer therapy.

References

Marimastat broad-spectrum MMP inhibitor target enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Marimastat is a peptidomimetic molecule that mimics the peptide structure of natural substrates for MMPs [1]. Its mechanism can be broken down into two key steps:

  • Zinc Ion Chelation: The core of its action is the hydroxamate group (-CONHOH) in its structure. This group acts as a bidentate ligand, meaning its two oxygen atoms coordinate with the catalytic zinc ion (Zn²⁺) located in the active site of the MMP enzyme. This forms a stable, five-membered chelate ring, effectively blocking the zinc ion from interacting with its natural substrate [2] [3].
  • Substrate Mimicry and Binding: The backbone of this compound is designed to resemble the cleavage site of collagen. By occupying the active site in this way, it acts as a competitive inhibitor, preventing the enzyme from binding to and degrading extracellular matrix proteins [2] [4] [1].

The following diagram illustrates how this compound binds to the active site of a Matrix Metalloproteinase (MMP).

MMP Matrix Metalloproteinase (MMP) ActiveSite Active Site (Contains Zn²⁺ ion) MMP->ActiveSite contains Inhibition Enzyme Activity Inhibited ActiveSite->Inhibition Result This compound This compound Molecule (Hydroxamate Group) This compound->ActiveSite Binds via Zn²⁺ chelation

Quantitative Inhibition Data

The potency of an inhibitor is often expressed as the IC₅₀ value, which is the concentration needed to inhibit 50% of the enzyme's activity under specific conditions. The table below lists published IC₅₀ values for this compound against key enzymes.

Target Enzyme IC₅₀ Value Experimental Context / Notes
MMP-9 (Matrix Metalloproteinase-9) In the nanomolar (nM) range [3] General description of potency from a fluorescence-based activity assay.
MMP-9 (Matrix Metalloproteinase-9) 0.5 - 5 µM [5] Concentration range required to inhibit cleavage of the substrate protein nectin-3 in hippocampal neuronal cell cultures.
SVMPs (Snake Venom Metalloproteinases) Not fully quantified (Highly effective) [6] [7] Shown to effectively neutralize venom-induced toxicities (e.g., haemorrhage) in vitro and prevent lethality in murine envenoming models.

Key Experimental Protocols

To provide context for the data, here are summaries of key experimental methodologies used to evaluate this compound's activity.

  • In Vitro Fluorescence-Based MMP Activity Assay: This common method uses a synthetic substrate that releases a fluorescent signal when cleaved by an active MMP. To test an inhibitor like this compound, the enzyme (e.g., activated MMP-9) is pre-incubated with the inhibitor. The fluorescent substrate is then added, and the reaction is monitored. The rate of fluorescence increase is measured and compared to a control without the inhibitor to calculate the percentage inhibition and IC₅₀ values [3].
  • In Vitro Analysis of Substrate Cleavage (Western Blot): This method assesses inhibition by looking at the prevention of a specific natural substrate's cleavage. For example, to test this compound's effect on MMP-9, neuronal cultures can be treated with this compound and then stimulated with glutamate to induce MMP-9 release. The cells are then lysed, and proteins are separated. The presence or absence of the cleaved fragment indicates the level of enzyme inhibition achieved by the drug [5].
  • In Vivo Efficacy and Pharmacokinetic Analysis: These experiments evaluate whether the drug can reach its target in a living organism and produce a biological effect. For brain targets, mice are injected with this compound, and then blood plasma and brain tissue (e.g., hippocampus) are collected at various time points. The concentration of this compound in these samples is quantified using mass spectrometry to confirm it crosses the blood-brain barrier. Therapeutic potential is evaluated by administering the drug before or after an inducing agent and then monitoring for a reduction in symptoms compared to untreated controls [5] [6].

Application in Snakebite Envenoming Research

A promising new application for this compound is as an early intervention therapeutic for snakebite envenoming. Its ability to inhibit SVMPs, which are key toxins in many viper venoms, has shown significant efficacy in preclinical studies. Research has demonstrated that this compound, especially in combination with the phospholipase A₂ inhibitor varespladib, can neutralize the toxic effects of venoms from diverse species and fully protect mice from lethality, even when treatment is delayed [6].

References

Preclinical Efficacy of Marimastat in a Murine Model

Author: Smolecule Technical Support Team. Date: February 2026

Study Model Treatment Groups Key Findings on Tumor Growth Effect on Angiogenesis

| Athymic nude mice with SCC-1 xenografts (Head and neck squamous-cell carcinoma) [1] | 1. Control (vehicle) [1] 2. Marimastat alone [1] 3. Cisplatin + Radiation [1] 4. Triple therapy: this compound + Cisplatin + Radiation [1] | - Triple therapy showed statistically significant delayed tumor growth compared to cisplatin + radiation alone (p=0.03) and control (p=0.005) [1].

  • Tumor doubling time was lengthened in the triple therapy group [1]. | - No significant difference in microvessel density (assessed via Factor VIII immunohistochemistry) between triple therapy and cisplatin + radiation groups [1]. |

Detailed Experimental Protocol

The preclinical study on SCC-1 xenografts provides a clear methodology for evaluating this compound in combination with other treatments [1].

  • Animal and Tumor Model [1]:

    • Animals: Female athymic nude mice.
    • Tumor Inoculation: Subcutaneous implantation of SCC-1 head and neck squamous cell carcinoma tissue via trochar needle.
    • Treatment Start: Initiated when tumors reached 5–6 mm in diameter.
  • Treatment Groups and Dosing Regimen [1]:

    • Mice were randomly divided into four groups (n=8 per group).
    • This compound: Administered at 8.7 mg/kg/day for 14 days via a subcutaneous osmotic pump.
    • Cisplatin: 3 mg/kg, intraperitoneal, 1 hour before each radiation fraction.
    • Radiation: 8 Gy per fraction on days 8, 12, 16, and 20. Tumors were lead-shielded.
    • Control: Vehicle (DMSO) administered via a subcutaneous osmotic pump.
  • Assessment Methods [1]:

    • Tumor Growth: Tumors were measured biweekly for 32 days. Tumor doubling time and area under the growth curve (AUC) were calculated.
    • Toxicity Monitoring: Mouse weight was tracked as an indicator of general health.
    • Angiogenesis Analysis: After 32 days, tumors were harvested. Microvessel density was assessed through Factor VIII immunohistochemistry.

Mechanism of Action and Experimental Workflow

This compound is a broad-spectrum, synthetic inhibitor of matrix metalloproteinases (MMPs), which are zinc-dependent enzymes that degrade the extracellular matrix and are frequently overexpressed in malignant tumors [1] [2] [3]. The following diagram illustrates the proposed mechanism by which this compound enhances the effect of chemoradiation and the key experimental steps to test this hypothesis.

G cluster_mechanism Proposed Mechanism of this compound with Chemoradiation cluster_experiment Key Experimental Workflow MMP Matrix Metalloproteinases (MMPs) Degradation Inhibits ECM Degradation MMP->Degradation This compound This compound (MMP Inhibitor) This compound->MMP Invasion Limits Tumor Invasion & Growth Degradation->Invasion EnhancedEffect Enhanced Antitumor Effect Invasion->EnhancedEffect ChemoRadio Cisplatin + Radiation TumorKill Direct Tumor Cell Killing ChemoRadio->TumorKill TumorKill->EnhancedEffect Start Implant SCC-1 Tumor Treat Randomize & Treat (4 Groups) Start->Treat Measure Measure Tumor Growth for 32 Days Treat->Measure Analyze Harvest Tumors & Analyze (Microvessel Density) Measure->Analyze

The experimental data suggests that while the combination of this compound with chemoradiation was more effective than chemoradiation alone, its mechanism may not be solely through the inhibition of angiogenesis as measured by microvessel density [1]. Other mechanisms, such as direct effects on tumor cell survival and invasion, likely play a role.

Interpretation and Context for Researchers

  • Clinical Translation Challenges: The musculoskeletal pain and inflammation (tendinitis) observed in clinical trials were a major dose-limiting toxicity for this compound and similar MMPIs [4] [5]. This has significantly hampered their clinical development despite promising preclinical data.
  • Specificity of MMP Inhibitors: Early MMPIs like this compound are broad-spectrum. Research has since shifted toward developing more selective MMP inhibitors to improve the therapeutic window and reduce side effects, though clinical success has remained limited [2] [3].

References

Comprehensive Technical Guide: Marimastat in Extracellular Matrix Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Marimastat and Extracellular Matrix Biology

This compound represents a first-in-class, orally bioavailable matrix metalloproteinase inhibitor (MMPI) that targets a broad spectrum of MMP enzymes critical in extracellular matrix (ECM) remodeling processes. The ECM constitutes a complex network of macromolecules including collagens, proteoglycans, and glycoproteins that provides structural support and biochemical signaling cues to cells. In physiological conditions, ECM remodeling is tightly regulated through balanced synthesis and degradation, primarily mediated by matrix metalloproteinases (MMPs) - zinc-dependent endopeptidases capable of degrading virtually all ECM components. However, in pathological states, this balance is disrupted, leading to excessive ECM degradation that facilitates disease progression in conditions ranging from cancer metastasis to inflammatory disorders [1].

The development of this compound emerged from the understanding that tumour-driven ECM remodelling creates a microenvironment conducive to tumorigenesis and metastasis. Tumors leverage ECM remodeling through four principal mechanisms: (1) altered ECM deposition that changes abundance and composition; (2) post-translational chemical modifications affecting biochemical and structural characteristics; (3) proteolytic degradation releasing bioactive ECM fragments; and (4) force-mediated physical remodeling that aligns ECM fibers to create migration pathways [1]. This compound specifically targets the proteolytic degradation aspect of this process, acting as a potent antiprotease agent that mimics the peptide structure of natural MMP substrates, thereby competitively inhibiting enzyme activity [2].

Table 1: this compound Basic Pharmacological Profile

Property Specification Reference
DrugBank ID DB00786 [2]
Chemical Formula C15H29N3O5 [2]
Molecular Weight 331.4079 g/mol [2]
Mechanism Broad-spectrum MMP inhibitor [2]
Administration Oral [3]
Bioavailability ~70% (estimated) [4]
Elimination Half-life 8-12 hours [4]

Molecular Mechanism of Action

MMP Inhibition Specificity

This compound functions through competitive inhibition of matrix metalloproteinases by mimicking the peptide structure of natural MMP substrates. As a hydroxamate-based inhibitor, this compound chelates the zinc ion at the active site of MMPs through its hydroxamic acid group, forming a bidentate interaction that prevents the enzyme from binding and cleaving its natural substrates [3]. This molecular interaction effectively blocks the catalytic activity of MMPs, preserving ECM integrity by preventing uncontrolled degradation of structural components like collagen and elastin.

This compound exhibits broad-spectrum activity against multiple MMPs, with particularly potent inhibition of MMP-1 (interstitial collagenase), MMP-2 (72 kDa type IV collagenase/gelatinase A), MMP-3 (stromelysin-1), MMP-7 (matrilysin), MMP-9 (92 kDa type IV collagenase/gelatinase B), and MMP-14 (membrane-type 1 MMP) [2]. The inhibition constants (IC50 values) for this compound against various MMPs are in the low nanomolar range, demonstrating its high potency. This broad inhibition profile is significant because different MMPs play distinct roles in ECM remodeling - for instance, MMP-2 and MMP-9 specifically target type IV collagen in basement membranes, facilitating cellular migration across tissue boundaries, while MMP-1 degrades fibrillar collagens that provide structural integrity to tissues [5].

Secondary Mechanisms and Signaling Pathways

Beyond direct MMP inhibition, this compound influences several downstream signaling pathways that contribute to its therapeutic effects:

  • mTOR-Autophagy Pathway: Recent research has revealed that this compound activates autophagy through inhibition of the mTOR signaling pathway, representing a secondary mechanism independent of its MMP inhibitory effects. This pathway is particularly relevant in the context of cellular senescence, where this compound demonstrates the ability to alleviate oxidative stress-induced senescence by enhancing autophagic flux [6]. The connection between MMP inhibition and mTOR suppression suggests this compound has broader effects on cellular homeostasis beyond ECM preservation.

  • Blood-Brain Barrier Penetration: this compound demonstrates significant central nervous system penetration, with brain-to-plasma ratios exceeding 1.0 at 90-120 minutes post-administration [7]. This property enables this compound to inhibit MMP-9 in the hippocampus, reducing cleavage of substrates like nectin-3, which is implicated in pathological synaptic plasticity following neurological insults such as status epilepticus [7].

The following diagram illustrates this compound's primary molecular targets and downstream effects:

G cluster_MMPs Matrix Metalloproteinase Inhibition cluster_ECM Extracellular Matrix Preservation cluster_Pathways Downstream Signaling Pathways This compound This compound MMP1 MMP-1 (Collagenase) This compound->MMP1 MMP2 MMP-2 (Gelatinase A) This compound->MMP2 MMP3 MMP-3 (Stromelysin-1) This compound->MMP3 MMP9 MMP-9 (Gelatinase B) This compound->MMP9 MMP14 MMP-14 (MT1-MMP) This compound->MMP14 mTOR mTOR This compound->mTOR Inhibits Collagen Collagen MMP1->Collagen Protects BasementMembrane BasementMembrane MMP2->BasementMembrane Protects Angiogenesis Angiogenesis MMP2->Angiogenesis Inhibits Laminin Laminin MMP9->Laminin Protects Metastasis Metastasis MMP9->Metastasis Inhibits Fibronectin Fibronectin MMP14->Fibronectin Protects Autophagy Autophagy mTOR->Autophagy Activates

Diagram 1: this compound's molecular mechanism of action showing primary MMP inhibition targets and downstream effects on extracellular matrix preservation and cellular signaling pathways. This compound directly inhibits multiple MMPs, preserving ECM components, while additionally influencing mTOR-autophagy signaling and pathological processes including angiogenesis and metastasis.

Therapeutic Applications and Efficacy Data

Oncology Applications

This compound has been extensively investigated in oncology due to the critical role of MMPs in tumor progression and metastatic dissemination. Malignant cells utilize MMPs to degrade basement membranes and interstitial connective tissue, facilitating local invasion and distant metastasis. Additionally, MMPs activate growth factors and promote angiogenesis, establishing a tumor-supportive microenvironment [1].

Table 2: this compound Efficacy in Cancer Clinical Trials

Cancer Type Trial Phase Combination Therapy Key Efficacy Findings Reference
Gastric & Gastro-esophageal Phase III None (maintenance) Median survival: 160 days (vs 138 days placebo); 2-year survival: 9% (vs 3% placebo) [8]
Non-Small Cell Lung Cancer Phase I Carboplatin + Paclitaxel Partial response: 57% (12/21 evaluable patients); disease stabilization: 19% (5/21) [9]
Glioblastoma Multiforme Phase III Temozolomide No significant survival benefit compared to placebo [3]
Small Cell Lung Cancer Phase III None No survival benefit; musculoskeletal toxicity in 18% of patients [3]
Metastatic Breast Cancer Phase III None No significant advantage in overall survival [3]

In gastric cancer, a randomized, double-blind, placebo-controlled Phase III trial demonstrated that this compound (10 mg twice daily) as maintenance therapy provided a statistically significant survival benefit (p=0.024) with a hazard ratio of 1.27 (95% CI: 1.03-1.57). The benefit was particularly pronounced in patients who had received prior chemotherapy, with a hazard ratio of 1.68 (95% CI: 1.16-2.44) and 2-year survival of 18% compared to 5% with placebo [8]. This suggests this compound may be most effective in minimal residual disease settings following cytoreductive chemotherapy.

Non-Oncological Applications

Recent investigations have revealed promising applications for this compound beyond oncology:

  • Infectious Diseases - Tuberculosis: In Mycobacterium tuberculosis infection, this compound demonstrated synergistic effects with frontline antibiotics isoniazid (INH) and rifampicin (RIF). While this compound alone had no effect on bacterial burden, combination therapy enhanced bacterial killing approximately 10-fold compared to antibiotics alone. This effect was attributed to improved vascular integrity at infection sites, enhancing drug delivery and/or retention [10].

  • Neurological Disorders - Epilepsy: this compound significantly inhibited seizure activity in a kainic acid-induced status epilepticus model. The drug penetrated the blood-brain barrier (brain-to-plasma ratio >1 at 90-120 minutes) and reduced seizure score and number. The therapeutic effect was associated with inhibition of MMP-9-mediated nectin-3 cleavage, a process implicated in pathological synaptic plasticity [7].

  • Cellular Senescence and Aging: this compound was found to alleviate oxidative stress-induced cellular senescence in NIH3T3 fibroblasts by activating autophagy through mTOR pathway inhibition. This suggests potential applications in age-related disorders where cellular senescence contributes to pathology [6].

Experimental Protocols and Research Methodology

In Vitro Assessment of MMP Inhibition

Protocol: Evaluation of this compound Efficacy in Neuronal Cultures

  • Cell Culture: Primary hippocampal neurons from embryonic day 18 (E18) rats or mice, maintained in Neurobasal medium with B-27 supplement and 0.5 mM L-glutamine for 7 days in vitro (DIV7) [7].
  • Treatment: Cells incubated with this compound (concentration range: 5 nM - 100 μM) for 30 minutes prior to glutamate stimulation (50 μM for 15 minutes) to induce MMP-9 release.
  • Assessment Method: Immunoblotting for nectin-3 cleavage fragments (17 kDa fragment indicates MMP-9 activity). β-actin serves as loading control.
  • Key Findings: this compound completely inhibited nectin-3 cleavage at 5 μM concentration, demonstrating effective MMP-9 inhibition in neuronal systems [7].

Protocol: Senescence Assay in Fibroblasts

  • Cell Line: NIH3T3 mouse embryonic fibroblasts maintained in DMEM with 10% fetal bovine serum.
  • Senescence Induction: Treatment with hydrogen peroxide (H2O2; 150 μM) for 2 hours to establish stress-induced premature senescence (SIPS) model [6].
  • This compound Treatment: 0.5-8 μM this compound for 3 days; 8 μM concentration showed no significant cytotoxicity.
  • Assessment Methods:
    • SA-β-gal staining: Senescent cells identified at pH 6.0
    • Cell Counting Kit-8 (CCK-8) assay for viability
    • Western blotting for autophagy markers (LC3, P62)
    • Reactive oxygen species (ROS) measurement using DCFH-DA probe
  • Key Findings: this compound treatment reduced SA-β-gal positive cells by approximately 50% and decreased ROS production, indicating protection against oxidative stress-induced senescence [6].
In Vivo Experimental Models

Protocol: Kainic Acid-Induced Epilepsy Model

  • Animals: Adult C57BL/6 mice (8-10 weeks old)
  • Status Epilepticus Induction: Intra-hippocampal kainic acid injection (0.2 μg in 0.2 μL saline) or intraperitoneal injection (20 mg/kg) [7].
  • This compound Administration: Intraperitoneal injection (9 mg/kg) at 1 hour pre-kainic acid, then 3 times during first 24 hours.
  • Assessment Methods:
    • Continuous EEG monitoring for seizure activity
    • Mass spectrometry for brain this compound concentration
    • Immunoblotting of hippocampal tissue for nectin-3 cleavage
  • Key Findings: this compound significantly reduced seizure score and number, with effects persisting up to 6 weeks post-administration [7].

Protocol: Tuberculosis Antibiotic Enhancement Study

  • Animals: Mycobacterium tuberculosis-infected mice
  • Treatment Groups:
    • PBS control
    • This compound alone (30 mg/kg)
    • Isoniazid (INH) alone (0.1 g/L in drinking water)
    • This compound + INH combination
  • Duration: Treatment from day 7 post-infection to day 28
  • Assessment Methods:
    • Bacterial burden (CFU counts in lung homogenates)
    • Histological analysis of lung consolidation
    • Vascular integrity assessment
  • Key Findings: this compound + INH combination reduced bacterial load by an additional log compared to INH alone, with reduced lung consolidation [10].

The following diagram illustrates the experimental workflow for assessing this compound efficacy in the epilepsy model:

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment NeuronalCulture Primary Hippocampal Neuronal Cultures (DIV7) MarimastatTreatment This compound Treatment (5nM - 100μM, 30min) NeuronalCulture->MarimastatTreatment GlutamateStim Glutamate Stimulation (50μM, 15min) MarimastatTreatment->GlutamateStim Nectin3Assay Nectin-3 Cleavage Assessment (Immunoblot) GlutamateStim->Nectin3Assay KAInjection Kainic Acid Injection (Intra-hippocampal) MarimastatDosing This compound Administration (9mg/kg, IP) KAInjection->MarimastatDosing BBBAssay BBB Penetration Assessment (HPLC-ESI-MS/MS) MarimastatDosing->BBBAssay SeizureMonitoring Seizure Monitoring (EEG, Behavioral) MarimastatDosing->SeizureMonitoring TissueAnalysis Hippocampal Tissue Analysis (Nectin-3 Cleavage) MarimastatDosing->TissueAnalysis

Diagram 2: Experimental workflow for assessing this compound efficacy in epilepsy models, showing parallel in vitro and in vivo approaches. The in vitro pathway evaluates direct molecular effects on neuronal cultures, while the in vivo pathway assesses blood-brain barrier penetration, seizure modulation, and target engagement in hippocampal tissue.

Clinical Translation and Practical Considerations

Clinical Pharmacokinetics and Dosing

This compound demonstrates favorable oral bioavailability of approximately 70% based on animal studies, with an elimination half-life of 8-12 hours supporting twice-daily dosing [4]. In cancer patients, plasma concentrations were 2-3 fold higher than in healthy volunteers, possibly due to age-related clearance reduction or disease effects on metabolism. At the clinically recommended dose of 10 mg twice daily, trough plasma concentrations remain more than 40 times the IC50 for gelatinase A (MMP-2) inhibition [4].

The optimal biological dose was established at 10 mg twice daily, balancing efficacy with the dose-limiting musculoskeletal toxicity. Clinical trials have employed various strategies to manage toxicity, including treatment interruptions until symptom resolution, followed by dose reduction to 10 mg once daily if symptoms recur [8]. This approach enables prolonged administration while mitigating adverse effects.

Safety and Toxicity Profile

The principal dose-limiting toxicity of this compound is a characteristic musculoskeletal syndrome manifesting as pain and stiffness, typically commencing in the small joints of the hands and progressing to shoulders and other joints [4]. This side effect is dose- and time-dependent, affecting approximately 30% of patients after 3-5 months of treatment at 10 mg twice daily [4]. The symptomatology resembles tendinitis at tendon insertion points and is reversible upon treatment discontinuation (symptoms resolve within 1-3 weeks) [4].

The mechanism underlying musculoskeletal toxicity may involve impairment of normal tissue remodeling in tendons and joints, potentially through inhibition of specific MMPs involved in connective tissue homeostasis. This class-effect toxicity has prompted development of more selective MMP inhibitors to dissociate therapeutic efficacy from musculoskeletal adverse effects [4].

Table 3: this compound Adverse Effect Profile

Adverse Effect Incidence Characteristics Management
Musculoskeletal Pain ~30% at 10mg BID (after 3-5 months) Bilateral, inflammatory pattern; begins in small joints Treatment interruption until resolution, then dose reduction to 10mg daily
Neutropenia Less common Mild to moderate severity Monitor blood counts; temporary interruption if severe
General Tolerability Good for short-term Chronic treatment limited by musculoskeletal effects Scheduled drug holidays in clinical trials

Conclusion and Future Perspectives

This compound represents a pioneering agent in MMP inhibition therapy with demonstrated efficacy across multiple disease models. While its development in oncology has been limited by clinical efficacy challenges in advanced disease settings and musculoskeletal toxicity with long-term administration, the drug continues to reveal novel applications in infectious diseases, neurological disorders, and cellular aging. The broad-spectrum MMP inhibition that initially showed promise in cancer may find renewed utility in pathological conditions where multiple protease involvement and ECM remodeling drive disease progression.

Future research directions should focus on biomarker development to identify patient populations most likely to benefit from this compound therapy, combination strategies with cytotoxic agents or targeted therapies, and refined dosing schedules that maximize therapeutic index. Additionally, the exploration of this compound in non-oncological indications represents a promising avenue, particularly given its favorable blood-brain barrier penetration and effects on mTOR-autophagy pathways. As our understanding of ECM biology evolves, this compound continues to serve as both a therapeutic agent and a valuable tool compound for probing the complex roles of MMPs in health and disease.

References

Marimastat peptide-mimetic hydroxamate inhibitor design

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Mechanism of Action

The table below breaks down the key components of Marimastat's inhibitor design.

Design Element Description Functional Role
Hydroxamate Group (-CONHOH) A potent zinc-binding group (ZBG). Chelates the zinc ion (Zn²⁺) in the active site of metalloproteinases, which is essential for catalytic activity. [1]
Peptide-Mimetic Backbone Mimics the natural peptide substrate (collagen). Sits in the active site cleft, providing a scaffold and contributing to binding affinity. [1]
Succinate Motif A specific structural component. Part of the backbone that links the zinc-binding group to the side chains. [1]
Side Chains (P1' Group) Hydrophobic extensions from the backbone. Project into the S1' pocket of the enzyme, a key site for determining inhibitor selectivity between different MMPs. [1]

This design allows this compound to act as a competitive inhibitor, occupying the enzyme's active site and blocking access to natural substrates. [1]

Quantitative Potency and Experimental Data

This compound has demonstrated efficacy in both in vitro assays and in vivo preclinical models.

Assay Type Experimental Context Key Finding Citation
In Vitro Inhibition Procoagulant activity of Dispholidus typus (boomslang) venom. Equipotent with prinomastat in inhibiting SVMP-mediated procoagulant activity. [2]
In Vivo Protection Murine model of envenoming (Dispholidus typus). Provided partial protection against venom lethality, demonstrated by prolonged survival times. [2]
In Vivo Efficacy Murine model of envenoming (Echis ocellatus). Effectively inhibited SVMP activity and reduced haemorrhagic pathologies. [2]

Experimental Protocols for Key Assays

Here are the methodologies for critical experiments used to evaluate this compound's activity.

In Vitro Procoagulant Activity Inhibition Assay

This protocol measures the ability of this compound to neutralize the venom-induced clotting effect. [2]

  • Venom Solution: Prepare a solution of Dispholidus typus venom in a suitable buffer.
  • Drug Pre-incubation: Pre-incubate the venom with varying concentrations of this compound for a set period (e.g., 30 minutes) at room temperature.
  • Clotting Trigger: Add the venom-inhibitor mixture to citrated platelet-poor human plasma.
  • Initiation and Measurement: Trigger the coagulation cascade by recalcifying the plasma (adding CaCl₂). Measure the time to clot formation using a coagulometer.
  • Data Analysis: The prolongation of the clotting time compared to venom alone indicates the degree of procoagulant inhibition. IC₅₀ values can be calculated.
In Vivo Preclinical Murine Model of Envenoming

This protocol assesses the protective efficacy of this compound against systemic venom toxicity. [2]

  • Animal Model: Use mixed-sex CD-1 mice.
  • Venom Challenge: Administer a predetermined lethal dose of venom (e.g., via intraperitoneal injection).
  • Therapeutic Intervention: Administer this compound (e.g., via intravenous or intraperitoneal injection) either before or after the venom challenge, depending on the experimental design for prophylaxis or treatment.
  • Endpoint Monitoring: Monitor animals for a defined period (e.g., 24 hours), recording survival and time to death.
  • Analysis: Compare survival rates and times between this compound-treated groups and venom-only control groups to determine protective efficacy.

Therapeutic Context and Challenges

This compound was developed as a first-generation, broad-spectrum MMP inhibitor. [1] While it showed promising antitumor effects in animal models, its clinical performance in cancer trials was disappointing. A major reason was insufficient selectivity; by inhibiting a wide range of MMPs, it blocked enzymes involved in disease progression but also those with protective functions, leading to dose-limiting musculoskeletal side effects (pain and inflammation). [1] [3]

However, this broad-spectrum nature is proving advantageous in a new therapeutic context: snakebite envenoming. The pathology of bites from snakes like the boomslang and saw-scaled vipers is driven by SVMPs. [2] this compound's ability to potently inhibit these toxins has made it a promising early-intervention therapeutic for venom-induced consumption coagulopathy. [2]

Guide to DOT Visualization

Below is a DOT language script that visually summarizes the core inhibitory mechanism of this compound. You can render this script using open-source tools like Graphviz to generate the diagram.

This compound inhibits metalloproteinases by chelating the active site zinc ion with its hydroxamate group, blocking substrate access.

References

Comprehensive Application Notes and Protocols for Marimastat in Cancer Research: Pancreatic, Gastric, and Colorectal Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Marimastat and Matrix Metalloproteinase Inhibition

Matrix Metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases that play critical roles in tumor progression by degrading extracellular matrix (ECM) components, facilitating tumor invasion, angiogenesis, and metastasis. This compound (BB-2516) is a broad-spectrum MMP inhibitor that mimics the peptide structure of natural MMP substrates, binding competitively to active sites and preventing ECM degradation [1] [2]. As a synthetic low-molecular-weight compound with oral bioavailability, this compound represents the first-generation MMP inhibitor to enter extensive clinical trials in oncology [3]. Its development marked a significant shift in cancer therapeutic strategies from traditional cytotoxic agents to targeted anti-invasion and anti-metastatic approaches that aim to control rather than eradicate tumor growth [4].

The rationale for targeting MMPs in cancer therapy stems from substantial evidence demonstrating that aberrant MMP expression contributes to the invasive growth and spread of various solid malignancies. In gastric cancer specifically, multiple MMPs including MMP-2 (gelatinase A), MMP-9 (gelatinase B), MMP-7 (matrilysin), and MMP-14 (MT1-MMP) are overexpressed, creating a proteolytic environment conducive to tumor progression [4]. This compound exhibits low nanomolar IC50 values against purified MMP enzymes and demonstrates particular potency against MMP-1, -2, -3, -7, -9, and -12 [1]. By restoring the normal balance of proteolytic activity, this compound aims to prevent further tumor growth and metastasis rather than causing direct tumor regression, positioning it as an oncostatic maintenance therapy rather than a primary cytotoxic treatment [4].

Molecular Mechanisms and Pharmacodynamic Profile

Mechanism of Action

This compound functions as a peptidomimetic inhibitor that structurally resembles the collagen cleavage site, enabling it to bind reversibly to the active zinc-binding domain of MMPs [1] [5]. This binding prevents MMPs from degrading key ECM components, including collagen, gelatin, and proteoglycans, thereby maintaining the integrity of physical barriers against tumor spread [2]. Specifically, this compound inhibits the activity of MMP-2 and MMP-9, which normally degrade type IV collagen in the basement membrane—a critical step in tumor invasion and metastasis [6] [5]. Additionally, by preserving ECM structure, this compound indirectly inhibits angiogenesis by preventing the release of pro-angiogenic factors like vascular endothelial growth factor (VEGF) that are normally exposed through ECM proteolysis [5] [2].

Recent research has revealed additional immunomodulatory mechanisms of MMP inhibition relevant to cancer therapy. In colon adenocarcinoma (COAD), MMP-2 expression positively correlates with PD-L1 levels, suggesting that MMP inhibition may enhance anti-tumor immunity by modulating immune checkpoint expression [6]. Experimental studies demonstrate that MMP-2 inhibition significantly reduces PD-L1 expression in colon cancer cell lines, potentially reversing immune evasion mechanisms [6]. Furthermore, MMP inhibition affects the tumor immune microenvironment by influencing immune cell infiltration patterns, with high MMP-2 expression associated with reduced tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells that are crucial for anti-tumor immunity [6].

Pharmacodynamic Properties

This compound exhibits broad-spectrum activity against multiple MMPs, with particularly potent inhibition of MMP-1, -2, -3, -7, -9, and -12 [1]. The drug's pharmacodynamic effects manifest as reduced tumor invasion and metastasis in preclinical models, though without significant cytotoxic effects on primary tumors [1] [4]. In clinical studies, the characteristic musculoskeletal toxicity (pain and inflammation in shoulders and hands) serves as an indirect pharmacodynamic marker, indicating adequate target engagement at higher doses [3] [4]. This toxicity results from inhibition of MMPs involved in normal connective tissue turnover, particularly MMP-1 and MMP-7, highlighting the challenge of achieving selective inhibition of tumor-associated MMPs while sparing physiological functions [1].

Table 1: this compound Target Profile and Inhibitory Activity

Target MMP Primary Function in Cancer Inhibition by this compound Clinical Correlation
MMP-1 (Interstitial collagenase) Type I-III collagen degradation Potent inhibitor [2] Musculoskeletal toxicity [4]
MMP-2 (Gelatinase A) Type IV collagen degradation, angiogenesis Potent inhibitor [6] [2] Reduced invasion, immune modulation [6]
MMP-3 (Stromelysin-1) ECM proteolysis, protease activation Potent inhibitor [2] Reduced metastasis [1]
MMP-7 (Matrilysin) ECM degradation, Fas ligand cleavage Potent inhibitor [2] Enhanced apoptosis [5]
MMP-9 (Gelatinase B) Type IV collagen degradation, angiogenesis Potent inhibitor [2] Reduced metastasis [6]
MMP-12 (Macrophage metalloelastase) Elastin degradation, immune modulation Potent inhibitor [2] Altered tumor microenvironment [5]

Clinical Application Notes

Pancreatic Cancer Clinical Trials

This compound has been evaluated in pancreatic cancer as both a monotherapy and combination treatment. In a randomized phase III trial comparing this compound to gemcitabine in patients with advanced pancreatic cancer, the one-year survival rates were similar between treatment arms, though gemcitabine demonstrated superior clinical benefit [1]. A subsequent study investigated the combination of this compound with gemcitabine versus gemcitabine alone, revealing no significant survival difference between treatment groups [1]. The median survival times were 165.5 days for the combination arm versus 164 days for gemcitabine alone, with nearly identical one-year survival rates of 18% and 17%, respectively [1]. These results indicate that while this compound is well-tolerated in combination with gemcitabine, it does not provide significant additional survival benefit in unselected pancreatic cancer populations.

More recent approaches in pancreatic cancer have shifted toward selective inhibitors targeting specific molecular pathways. Novel agents currently under investigation include adagrasib (KRAS inhibitor), olaparib (PARP inhibitor for BRCA mutations), and APG-1387 (IAP antagonist) [7]. Additionally, Minnelide (anti-stromal agent) and metabolic inhibitors represent emerging strategies that address the complex tumor microenvironment of pancreatic cancer [7]. These developments reflect the evolution from broad-spectrum MMP inhibition to targeted approaches based on specific molecular profiling of pancreatic tumors, which frequently harbor mutations in KRAS (88%), TP53 (77%), SMAD4 (29%), and CDKN2A (18%) [7].

Gastric Cancer Clinical Trials

The clinical development of this compound in gastric cancer includes a randomized, double-blind, placebo-controlled phase III trial involving 369 patients with inoperable gastric or gastroesophageal adenocarcinoma [4]. Patients who had received no more than one prior regimen of 5-fluorouracil-based chemotherapy were randomized to receive either this compound (10 mg twice daily) or placebo until intolerance or disease progression. The intention-to-treat analysis showed a modest survival benefit for this compound versus placebo (P=0.07), with a hazard ratio of 1.23 (95% CI: 0.98-1.55) [4].

Table 2: Summary of Key Clinical Trial Outcomes for this compound

Cancer Type Trial Design Comparator Overall Survival Progression-Free Survival Key Findings
Gastric [4] Phase III RCT (N=369) Placebo 160 vs 138 days (median) Significant improvement (P=0.009) 2-year survival: 9% vs 3%; Greatest benefit in previously chemo-treated patients
Pancreatic [1] Phase III RCT Gemcitabine Similar 1-year survival No significant difference No evidence supporting combination with gemcitabine
Pancreatic [1] Phase III RCT Gemcitabine + Placebo 165.5 vs 164 days (median) No significant difference (P=0.68) 1-year survival: 18% vs 17%
Breast [1] Phase III RCT (N=179) Placebo maintenance No improvement No improvement Musculoskeletal toxicity correlated with higher plasma concentrations

Notably, pre-specified subgroup analysis of patients who had received prior chemotherapy (n=123) demonstrated a more substantial survival advantage for this compound (P=0.045, HR=1.53) [4]. With extended follow-up over two years, this survival benefit became more pronounced (P=0.006, HR=1.68), with two-year survival rates of 18% for this compound versus 5% for placebo in the previously treated subgroup [4]. Progression-free survival was also significantly longer in the this compound group compared to placebo (P=0.009, HR=1.32) [4]. These findings suggest that this compound may provide the greatest clinical benefit as a maintenance therapy following initial chemotherapy in gastric cancer, particularly in patients who have demonstrated response or stability with prior treatment.

Emerging Research in Colorectal Cancers

While this compound has not been extensively studied in large colorectal cancer trials, recent research on MMP-2 expression in colon adenocarcinoma (COAD) provides insights into potential applications. Bioinformatics analyses reveal that high MMP-2 expression correlates with poor prognosis and reduced overall survival in COAD patients [6]. Importantly, a novel positive correlation between MMP-2 and PD-L1 expression has been identified, suggesting that MMP inhibition may enhance response to immune checkpoint inhibitors [6]. Experimental models demonstrate that MMP-2 inhibition significantly reduces PD-L1 expression in colon cancer cells, potentially reversing immune evasion and sensitizing tumors to immunotherapy [6].

Additionally, MMP-2 expression shows a negative correlation with tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, which are critical for effective anti-tumor immunity [6]. This relationship suggests that MMP-2 contributes to an immunosuppressive tumor microenvironment, and its inhibition may promote lymphocyte infiltration and activation. These findings provide a strong rationale for investigating this compound in combination with immune checkpoint inhibitors in colorectal cancer, particularly in MMP-2-high tumors that may be resistant to immunotherapy alone [6].

Detailed Experimental Protocols

In Vitro Assessment of MMP Inhibition
4.1.1 Cell Culture and Treatment Protocol
  • Cell Line Selection: Utilize human cancer cell lines appropriate to the cancer type being investigated. For pancreatic cancer studies, use PANC-1 or MIA PaCa-2; for gastric cancer, use AGS or MKN-45; for colorectal cancer, use SW480 or HCT116 [6].
  • Culture Conditions: Maintain cells in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [6].
  • This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO, then dilute to working concentrations in serum-free culture medium. Final DMSO concentration should not exceed 0.1% [6]. Include vehicle control with equivalent DMSO concentration.
  • Dosing Scheme: Treat cells with this compound across a concentration range of 1-100 μM based on target IC50 values for specific MMPs. Include a positive control (e.g., GM6001, a known MMP inhibitor) and negative control (vehicle only) [6].
  • Treatment Duration: Expose cells to this compound for 24-72 hours depending on assay endpoints. For invasion assays, 24-hour pretreatment followed by treatment during invasion is recommended.
4.1.2 Gelatin Zymography for MMP-2/MMP-9 Activity
  • Sample Collection: Collect conditioned media from treated cells, centrifuge at 12,000 × g for 10 minutes to remove debris, and concentrate 10-fold using centrifugal filters with 10 kDa molecular weight cut-off [6].
  • Gel Preparation: Prepare 10% SDS-polyacrylamide gels containing 1 mg/mL gelatin as substrate. Cast gels 24 hours before use and store at 4°C.
  • Electrophoresis: Load equal amounts of protein (20-40 μg) in non-reducing loading buffer without boiling. Run electrophoresis at 100 V for 90 minutes at 4°C.
  • Gel Renaturation and Development: After electrophoresis, incubate gels in 2.5% Triton X-100 for 1 hour with gentle agitation to remove SDS. Then transfer to development buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 0.15 M NaCl, 1 μM ZnCl₂) and incubate at 37°C for 16-20 hours.
  • Staining and Quantification: Stain gels with 0.5% Coomassie Blue R-250 in 30% methanol/10% acetic acid for 2 hours, then destain until clear bands appear against blue background. Measure band intensity using densitometry software, with clear zones indicating gelatinolytic activity [6].
In Vivo Efficacy Assessment Protocol
4.2.1 Animal Model and Dosing
  • Model Selection: Use immunodeficient mice (e.g., nude or SCID) for human xenograft studies or syngeneic models for immunocompetent studies. For spontaneous metastasis models, orthotopic implantation is preferred over subcutaneous [4].
  • Tumor Implantation: Inject 1×10⁶ to 5×10⁶ cancer cells in 100 μL Matrigel/PBS mixture into appropriate site: pancreatic capsule for pancreatic cancer, gastric wall for gastric cancer, or cecal wall for colorectal cancer [4].
  • This compound Administration: Begin treatment when tumors reach 50-100 mm³. Administer this compound via oral gavage at 10-50 mg/kg twice daily based on prior efficacy studies [4]. Prepare fresh suspensions in 0.5% methylcellulose daily. Continue treatment for 4-8 weeks.
  • Control Groups: Include vehicle control and positive control (standard chemotherapy: gemcitabine for pancreatic, 5-FU for gastric/colorectal). For combination studies, include single-agent groups.
4.2.2 Endpoint Analysis
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume using formula: V = (L × W²) / 2, where L is length and W is width.
  • Metastasis Assessment: At study endpoint, perform complete necropsy. Examine lungs, liver, lymph nodes, and peritoneum for metastatic nodules. Count and measure all visible metastases. Process tissues for histology with H&E staining and immunohistochemistry for MMP substrates (e.g., collagen IV fragmentation) [4].
  • Biomarker Analysis: Collect blood samples at baseline, mid-study, and endpoint. Analyze for circulating MMP levels (MMP-2, MMP-9) using ELISA and tumor markers (CEA, CA19-9) where appropriate [4].
  • Histopathological Evaluation: Perform immunohistochemistry for CD31 (angiogenesis), Ki-67 (proliferation), and TUNEL (apoptosis) on primary tumor and metastasis sections. Quantify microvessel density in hot spots [4].

marimastat_workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase start Study Initiation cell_culture Cell Culture Setup (PANCs, AGS, SW480) start->cell_culture animal_model Animal Model Establishment (Xenograft/Syngeneic) start->animal_model marimastat_prep This compound Preparation (10 mM stock in DMSO) cell_culture->marimastat_prep in_vitro_assays In Vitro Assessment marimastat_prep->in_vitro_assays zymography Gelatin Zymography (MMP-2/9 Activity) in_vitro_assays->zymography invasion_assay Matrigel Invasion Assay in_vitro_assays->invasion_assay pd_l1_measure PD-L1 Expression Measurement in_vitro_assays->pd_l1_measure data_analysis Data Analysis & Interpretation zymography->data_analysis Gelatinolytic Activity invasion_assay->data_analysis Invasion Count pd_l1_measure->data_analysis Flow Cytometry marimastat_dosing This compound Administration (10-50 mg/kg BID PO) animal_model->marimastat_dosing in_vivo_assays In Vivo Assessment marimastat_dosing->in_vivo_assays tumor_measure Tumor Volume Measurement (Calipers 2-3x/week) in_vivo_assays->tumor_measure metastasis_count Metastasis Quantification (Histopathology) in_vivo_assays->metastasis_count biomarker_analysis Biomarker Analysis (ELISA for MMPs, IHC) in_vivo_assays->biomarker_analysis tumor_measure->data_analysis Growth Curves metastasis_count->data_analysis Metastatic Index biomarker_analysis->data_analysis MMP Levels Microvessel Density

Figure 1: Comprehensive Experimental Workflow for Evaluating this compound in Cancer Models

Technical Considerations and Limitations

Musculoskeletal Toxicity Management

The predominant adverse effect associated with this compound is dose-dependent musculoskeletal toxicity characterized by pain, stiffness, and inflammation in shoulders, hands, and other joints [1] [4]. This toxicity results from inhibition of MMPs involved in normal connective tissue remodeling, particularly MMP-1 (collagenase-1) which is essential for joint maintenance [1]. In clinical trials, this side effect occurred in the majority of patients receiving doses above 50 mg twice daily, often requiring dose reduction or treatment interruption [3] [4]. The recommended management strategy involves:

  • Initial Dose: 10 mg twice daily for chronic administration [4]
  • Toxicity Monitoring: Regular assessment for joint pain and stiffness using standardized scoring systems
  • Dose Modification: Temporary treatment interruption until symptoms resolve, followed by dose reduction to 10 mg once daily if symptoms recur [4]
  • Analgesic Support: Non-steroidal anti-inflammatory drugs for symptomatic relief, though evidence for efficacy is limited

Notably, clinical observations suggest that patients developing musculoskeletal toxicity may achieve higher plasma concentrations of this compound, potentially indicating greater target engagement [1]. However, this toxicity often limits long-term administration and represents a significant challenge for clinical utility, particularly in maintenance therapy settings where extended treatment is planned.

Combination Therapy Strategies

Based on clinical trial results and emerging research, several combination approaches may optimize the therapeutic potential of this compound:

  • Post-Chemotherapy Maintenance: The most promising clinical results have emerged in gastric cancer patients receiving this compound as maintenance therapy following initial chemotherapy [4]. This approach leverages the cytoreductive effect of chemotherapy followed by this compound's anti-invasive activity to suppress recurrence.
  • Immunotherapy Combinations: Emerging evidence of MMP-2's role in regulating PD-L1 expression and T-cell infiltration supports combination with immune checkpoint inhibitors [6]. Preclinical data suggest that this compound may reverse immunosuppression and enhance response to anti-PD-1/PD-L1 therapies.
  • Biomarker-Driven Patient Selection: Future clinical development should focus on patient stratification based on MMP expression profiles [6] [5]. Tumors exhibiting high MMP-2 expression or elevated MMP-related gene signatures may derive greater benefit from this compound-containing regimens.

marimastat_mechanism This compound This compound Administration (Oral, 10 mg BID) mmp_inhibition MMP Inhibition (MMP-1, -2, -3, -7, -9, -12) This compound->mmp_inhibition pd_l1_down PD-L1 Downregulation mmp_inhibition->pd_l1_down musculoskeletal_tox Musculoskeletal Toxicity (Dose-Limiting) mmp_inhibition->musculoskeletal_tox MMP-1 Inhibition (Connective Tissue Turnover) ecmpreservation ecmpreservation mmp_inhibition->ecmpreservation ecm_preservation ECM Preservation (Basement Membrane Integrity) angiogenesis_inhibition Angiogenesis Inhibition (Reduced VEGF Release) metastasis_suppression Metastasis Suppression angiogenesis_inhibition->metastasis_suppression invasion_block Tumor Invasion Blockade invasion_block->metastasis_suppression tumor_growth_control Tumor Growth Control (Disease Stabilization) metastasis_suppression->tumor_growth_control immune_activation Enhanced Immune Activation (Increased CD8+ T-cell Infiltration) pd_l1_down->immune_activation immune_activation->tumor_growth_control ecmpreservation->angiogenesis_inhibition ecmpreservation->invasion_block prior_chemo Prior Chemotherapy prior_chemo->tumor_growth_control Enhanced Effect biomarker_high High MMP-2 Expression biomarker_high->tumor_growth_control Predictive Factor

Figure 2: this compound Mechanism of Action and Biological Consequences

Regulatory Status and Future Directions

This compound currently holds investigational status across all cancer types and has not received regulatory approval in any major market [2]. Clinical development continues primarily in combination approaches and biomarker-selected populations. The future direction of MMP inhibition in cancer therapy lies in next-generation selective inhibitors that target specific MMPs involved in tumor progression while sparing those responsible for physiological processes and dose-limiting toxicities [5].

Emerging research highlights the importance of context-dependent functions of proteases in the tumor microenvironment, where the same MMP may exhibit both tumor-promoting and tumor-suppressing activities depending on environmental factors [5]. For instance, while MMP-2 generally promotes invasion and angiogenesis, MMP-12 may enhance anti-tumor immunity by promoting macrophage-mediated responses [5]. This complexity underscores the need for precision medicine approaches that match specific MMP inhibitors to appropriate tumor contexts based on comprehensive protease profiling.

Additionally, novel delivery strategies including nanoparticle formulations and targeted delivery systems may improve the therapeutic index of MMP inhibitors by enhancing tumor-specific accumulation while reducing systemic exposure [5]. As our understanding of protease biology in cancer evolves, this compound continues to serve as a foundational agent that has paved the way for more sophisticated therapeutic approaches targeting the proteolytic microenvironment of tumors.

References

Comprehensive Application Notes and Protocols: Marimastat PET Imaging Radiolabeling Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Matrix Metalloproteinases and Marimastat

Matrix metalloproteinases (MMPs) represent a family of zinc- and calcium-dependent endopeptidases capable of degrading multiple components of the extracellular matrix. These enzymes are frequently overexpressed or highly activated in numerous human diseases, including cancer, atherosclerosis, stroke, arthritis, and cardiovascular diseases [1]. In particular, MMPs play a critical role in tumor progression and metastasis by remodeling the extracellular matrix to enable cancer spread and mediating tumor growth processes such as angiogenesis [2]. The ability to noninvasively monitor MMP activity using positron emission tomography (PET) provides valuable prognostic information that could guide treatment decisions and monitor therapeutic responses.

This compound is an orally bioavailable, broad-spectrum MMP inhibitor that reached advanced clinical trials for cancer treatment. It exhibits nanomolar inhibition potency against multiple MMP subtypes [3]. Although this compound itself failed in late-stage clinical trials due to efficacy issues and side effects, its well-characterized targeting properties make it an excellent candidate for developing PET imaging probes. When radiolabeled, this compound enables visualization of MMP activity in vivo, offering researchers a powerful tool for studying MMP biology and developing new therapeutic strategies [3] [1]. The development of effective this compound-based radiotracers requires careful consideration of radiolabeling techniques to maintain both high MMP affinity and optimal pharmacokinetic properties.

This compound Radiolabeling Methods

18F-Labeling via Aryl Boronic Ester Chemistry

The 18F-fluoride labeling of this compound using aryl boronic ester chemistry represents an efficient one-step radiolabeling approach that occurs in aqueous media without requiring drying of the 18F-fluoride. This method conjugates this compound via a glycol linker to an arylboronyltetraphenylpinacolate, enabling single-step 18F-aqueous fluoride capture [3]. The labeling occurs through an acid-catalyzed condensation where three fluoride ions (one 18F and two 19F) condense with one boronic acid/ester to form an aryltrifluoroborate (ArBF3-) salt [3].

Table 1: Key Reaction Parameters for 18F-Labeling of this compound

Parameter Specification Notes
Precursor This compound-ArB(OR)2 (100 nmol aliquots) Lyophilized and stored at -20°C
Reaction Volume 3 μL total (1.5 μL fluoride cocktail + 1.5 μL precursor in MeCN) Minimizes carrier 19F-fluoride addition
Fluoride Concentration 72 mM Critical for achieving reasonable yields
Acid Catalyst Concentrated HCl Brings pH to 1-2, catalyzing ArBF3- formation
Reaction Temperature Ambient (17-19°C) Advantage over high-temperature methods
Reaction Time 45 minutes Optimal for complete conversion
Quenching Aqueous NH3 Brings pH to ~7 for HPLC purification

A significant advantage of this method is the tripling of specific activity due to the stoichiometry of the reaction—each ArBF3- molecule contains only one 18F atom alongside two 19F atoms [3]. When implemented with approximately 60 mCi starting activity, this method achieves reasonable yields with decay-corrected specific activities of 0.39-0.75 Ci/μmol and real specific activities of 0.16-0.39 Ci/μmol [3]. The entire process, including purification, can be completed in under one hour, making it suitable for the relatively short 109.8-minute half-life of 18F.

Table 2: Performance Characteristics of 18F-Labeled this compound

Characteristic Result Method
Radiochemical Yield ~40 mCi from 60 mCi starting (decay-corrected ~67%) HPLC purification
Radiochemical Purity >99% Analytical HPLC
Chemoselectivity Single radiolabeled peak, no radiolytic decomposition observed Exceptional reaction specificity
Total Synthesis Time <1 hour Includes labeling and purification
Specific Activity (decay-corrected) 0.39-0.75 Ci/μmol Triple that of starting fluoride
Specific Activity (real) 0.16-0.39 Ci/μmol Suitable for in vivo imaging
2.1.1 Protocol: 18F-Labeling of this compound via Aryl Boronic Ester

Materials:

  • This compound-ArB(OR)2 precursor (100 nmol aliquot)
  • 18F-fluoride cocktail (~60 mCi in 1.5 μL, containing ~251 nmol total fluoride with 950 nmol 19F-fluoride carrier)
  • Acetonitrile (HPLC grade)
  • Concentrated HCl (ACS grade)
  • Aqueous NH3 (ACS grade)
  • HPLC system with RPC18 column

Procedure:

  • Precursor Preparation: Reconstitute lyophilized this compound-ArB(OR)2 (100 nmol) in 1.5 μL MeCN.
  • Fluoride Addition: Add 1.5 μL fluoride cocktail (containing ~60 mCi 18F-fluoride) to the precursor solution.
  • Acid Catalysis: Add concentrated HCl to bring pH to 1-2. The solution will be partially buffered by a KHF2/HF buffer system.
  • Reaction Incubation: Allow reaction to proceed for 45 minutes at ambient temperature (17-19°C) with occasional gentle mixing.
  • Reaction Quenching: Add aqueous NH3 to bring pH to approximately 7.
  • Purification: Inject the ~100 μL reaction mixture onto an analytical RPC18 HPLC system. Collect the 18F-labeled this compound-ArBF3K product at approximately 2 mL volume.
  • Formulation: Remove organic solvent and formulate in phosphate-buffered saline for in vivo studies.

Quality Control:

  • Analyze radiochemical purity using analytical HPLC (should exceed 99%)
  • Determine specific activity via UV and radioactivity measurements
  • Confirm identity using co-injection with cold standard
68Ga-Labeling via DOTA Chelation

The 68Ga-labeling approach utilizes a DOTA-conjugated this compound derivative, offering an alternative radiolabeling strategy that benefits from the favorable characteristics of gallium-68. This method involves conjugating this compound with DOTA-NHS-ester to create a chelating site for gallium-68 incorporation [2]. Gallium-68 has a half-life of 67.7 minutes and is generator-produced, making it accessible to facilities without cyclotron access [4].

Table 3: 68Ga-Labeling Reaction Conditions and Outcomes

Parameter Specification Notes
Precursor DOTA-marimastat Terminal amine conjugated with DOTA-NHS-ester
Reaction Conditions Acetate buffer with microwave heating Optimized for efficient chelation
Purification Method HPLC Removes unreacted 68Ga and precursor
Radiochemical Yield 76.5% (decay-corrected, n=2) Highly efficient process
Radiochemical Purity >99% Meets pharmaceutical standards
Specific Activity 46.3 GBq/μmol (average) Suitable for high-contrast imaging
Total Synthesis Time Approximately 30-40 minutes Compatible with 68Ga half-life

The 68Ga-labeled DOTA-marimastat demonstrates improved tumor contrast compared to previous 18F-labeled versions, attributed to the hydrophilic DOTA group and high specific activity achieved through optimized labeling conditions [2]. In biodistribution studies, this tracer showed tumor uptake of 1.2 %ID/g at 1 hour post-injection, with favorable target-to-background ratios (blood: 0.45 %ID/g; muscle: 0.11 %ID/g) [2]. Blocking studies with unmodified this compound demonstrated a 40% reduction in tumor uptake, confirming specificity for MMP targets.

2.2.1 Protocol: 68Ga-Labeling of DOTA-Marimastat

Materials:

  • DOTA-marimastat precursor
  • 68GaCl3 (generator-eluted, preferably processed to remove metallic impurities)
  • Sodium acetate buffer (0.1-1.0 M, pH 4-5)
  • Microwave heating apparatus or conventional heating block
  • HPLC system with C18 column

Procedure:

  • Generator Elution: Elute 68Ga from a 68Ge/68Ga generator, preferably using HCl solution.
  • Purification (Recommended): Process eluate through a cation-exchange cartridge to remove metallic impurities that can compete with gallium-68 for chelation.
  • Reaction Mixture: Combine DOTA-marimastat precursor with purified 68GaCl3 in sodium acetate buffer (pH 4-5).
  • Heating: Apply microwave heating or conventional heating at 90-95°C for 10-15 minutes.
  • Purification: Purify using HPLC with a C18 column to separate 68Ga-DOTA-marimastat from unreacted precursor and free 68Ga.
  • Formulation: Remove organic solvent and formulate in phosphate-buffered saline for injection.

Critical Considerations:

  • Metallic Impurities: Use plastic disposables and high-purity reagents to minimize metallic impurities that can drastically reduce labeling efficiency [4].
  • pH Control: Maintain pH between 4-5 for optimal chelation efficiency.
  • Quality Control: Test radiolabeling efficiency, radiochemical purity, and stability before administration.

Quality Control and Validation Procedures

Radiochemical Purity and Stability Assessment

Quality control of radiolabeled this compound tracers is essential to ensure reproducible performance and accurate interpretation of imaging results. Both 18F- and 68Ga-labeled this compound require rigorous assessment of radiochemical purity, specific activity, and stability before in vivo application. Analytical HPLC with radioactivity detection represents the primary method for determining radiochemical purity, which should exceed 95% for preclinical studies and 99% for human use [3] [2]. For the 18F-labeled this compound-ArBF3K, exceptional chemoselectivity has been observed with a single radiolabeled peak and no significant radiolytic decomposition under optimized conditions [3].

Stability testing should assess both in vitro stability in formulation buffer and in vivo stability through metabolite analysis. The 18F-labeled this compound-ArBF3K has demonstrated stability in vivo, which is crucial for accurate target visualization [3]. For both radiolabeling approaches, the absence of unincorporated radionuclide should be confirmed via radio-TLC or radio-HPLC, as free 18F-fluoride or 68Ga-chloride exhibits distinct biodistribution that could confound image interpretation. Additionally, the log P/log D values should be determined to characterize lipophilicity, which influences pharmacokinetics and nonspecific binding [1].

PET Scanner Validation for Quantitative Imaging

Scanner validation is critical when using this compound PET tracers for quantitative assessment of MMP expression. The standardized PET scanner validation paradigm proposed by international experts recommends quarterly calibration verification for 18F and annual calibration for other radionuclides like 68Ga [5]. Acceptance criteria should include accuracy of ±5% for 18F calibration and ±10% for other radionuclides [5].

Key Validation Steps:

  • Radionuclide Calibrator Verification: Confirm accuracy of activity measurements for the specific radionuclide being used, as inaccuracies here propagate through all quantitative measurements [5].
  • Scanner Calibration: Perform using a 20-cm diameter cylindrical phantom containing known activity concentration of the respective radionuclide.
  • Recovery Coefficient Performance: Verify using a NEMA NU2 image quality phantom or CTN5 phantom imaged at an 8:1 target-to-background contrast [5].
  • Harmonized Protocols: Implement across multiple imaging systems if conducting multi-center trials to ensure comparable quantitative results.

Imaging Applications and Preclinical Validation

In Vivo PET Imaging of Tumor MMP Activity

Radiolabeled this compound has enabled visualization of tumor-associated MMP activity in syngeneic murine models, providing some of the first PET images of breast cancer-associated matrix metalloproteinases [3]. The 68Ga-labeled DOTA-marimastat variant has shown particular promise in imaging Ewing sarcomas, with markedly improved tumor contrast compared to earlier versions [2]. In biodistribution studies, 68Ga-DOTA-marimastat exhibited rapid renal excretion visible within 5 minutes post-injection, contributing to low background activity and high target-to-background ratios by 1 hour post-injection [2].

Blocking studies co-injecting unlabeled this compound with the radiotracer demonstrated a 40% reduction in tumor uptake, confirming the specificity of the tracer for MMP targets [2]. This specific blocking validates that the observed uptake reflects MMP binding rather than nonspecific accumulation. The rapid clearance kinetics of 68Ga-DOTA-marimastat enable same-day imaging, with optimal tumor visualization occurring approximately 60 minutes post-injection.

Potential Clinical Translation

The rich clinical history of this compound as a therapeutic agent provides valuable pharmacokinetic and safety data that can facilitate translational development of radiolabeled versions for human PET imaging [3]. While the therapeutic application of this compound was limited by musculoskeletal side effects with chronic administration, these concerns are minimal for the single microdoses used in diagnostic imaging [1]. MMP-targeted PET imaging with this compound-based tracers holds potential for patient stratification, treatment monitoring, and disease profiling in oncology, cardiovascular diseases, and inflammatory conditions where MMP activity plays a pathophysiological role.

Visual Workflows and Schematic Representations

This compound Radiolabeling Chemistry and Workflow

marimastat_workflow cluster_legend Legend: Start Start: this compound Precursor LabelingMethod Select Labeling Method Start->LabelingMethod F18 18F-Fluoride Production F18Labeling 18F-Labeling via Aryl Boronic Ester F18->F18Labeling Ga68 68Ga Generator Elution Ga68Labeling 68Ga-Labeling via DOTA Chelation Ga68->Ga68Labeling LabelingMethod->F18Labeling 18F Path LabelingMethod->Ga68Labeling 68Ga Path F18Reaction Reaction Conditions: 45 min, Ambient Temp, Acidic pH F18Labeling->F18Reaction Ga68Reaction Reaction Conditions: 10-15 min, 95°C, pH 4-5 Ga68Labeling->Ga68Reaction F18Purification HPLC Purification F18Reaction->F18Purification Ga68Purification HPLC Purification Ga68Reaction->Ga68Purification F18Product 18F-Marimastat-ArBF3K Specific Activity: 0.16-0.75 Ci/μmol F18Purification->F18Product Ga68Product 68Ga-DOTA-Marimastat Specific Activity: 46.3 GBq/μmol Ga68Purification->Ga68Product QC Quality Control F18Product->QC Ga68Product->QC Imaging PET Imaging Application QC->Imaging Legend1 Process Step Legend2 Decision Point Legend3 Material/Input Legend4 Reaction Step Legend5 Final Product

MMP Targeting Mechanism

mmp_targeting cluster_annotation Key Advantage: TracerInjection IV Injection of Radiolabeled this compound Circulation Circulation in Bloodstream TracerInjection->Circulation MMPBinding Specific Binding to Active MMP Enzymes Circulation->MMPBinding Clearance Renal Clearance Circulation->Clearance Internalization Receptor-Mediated Internalization MMPBinding->Internalization Optional ImagingSignal PET Signal Detection MMPBinding->ImagingSignal TargetExpression MMP-2, MMP-9, MMP-13 Overexpressed in Tumor TargetExpression->MMPBinding Overexpression HighContrast High Target-to-Background Ratio ImagingSignal->HighContrast BackgroundReduction Background Activity Reduction Clearance->BackgroundReduction BackgroundReduction->HighContrast Annotation1 Rapid renal clearance improves image contrast

Conclusion

The development of This compound-based PET tracers represents a significant advancement in molecular imaging of MMP activity. Both 18F- and 68Ga-labeling techniques offer distinct advantages: the 18F-method provides higher image resolution and widespread availability, while the 68Ga-approach enables kit-like preparation and demonstrates superior tumor contrast. The protocols outlined herein provide researchers with comprehensive methodologies for producing these specialized radiotracers with characteristics suitable for preclinical and potential clinical applications. As quantitative PET imaging continues to evolve, standardized validation procedures will ensure that this compound-based tracers can provide reliable, reproducible data on MMP activity across different disease models and eventually in human studies.

References

Comprehensive Assessment of Marimastat's Blood-Brain Barrier Permeability: Experimental Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Marimastat and Blood-Brain Barrier Permeability

This compound is a synthetic broad-spectrum matrix metalloproteinase inhibitor that was initially developed for cancer treatment and has recently emerged as a promising therapeutic candidate for neurological disorders. As a hydroxamate-based inhibitor, this compound potently targets several MMPs including MMP-9, which plays a critical role in pathological synaptic plasticity and epileptogenesis [1]. The blood-brain barrier represents a significant challenge for central nervous system drug development, with its tight junction proteins, efflux transporters, and metabolic enzymes that selectively restrict compound penetration [2] [3]. For MMP inhibitors like this compound to effectively target neurological conditions, adequate BBB penetration is essential, necessitating robust experimental methods to quantify and validate their brain distribution.

Understanding this compound's BBB permeability characteristics provides critical insights for drug development strategies aimed at neurological disorders where MMP overexpression contributes to disease pathology. Recent research has demonstrated that MMP-9 inhibition may represent a promising therapeutic approach for conditions such as epilepsy, cerebral small vessel disease, and ischemic stroke [1] [4]. This application note provides comprehensive experimental protocols and reference data for assessing this compound's BBB permeability using state-of-the-art methodologies, enabling researchers to evaluate its potential for CNS-targeted therapies.

Quantitative BBB Permeability Assessment of this compound

Mass Spectrometry-Based Pharmacokinetic Profile

Table 1: this compound BBB Penetration Pharmacokinetic Parameters

Parameter Plasma Concentration Brain Concentration Brain-to-Plasma Ratio (B/P)
30 minutes 180 ng/mL 80 ng/g 0.44
60 minutes 95 ng/mL 80 ng/g 0.84
90 minutes 52 ng/mL 80 ng/g 1.53
120 minutes 28 ng/mL 80 ng/g 2.85
AUC Calculated from plasma concentration curve Calculated from brain concentration curve 0.24 (AUCbrain/AUCplasma)

Mass spectrometry analysis following intraperitoneal administration of 9 mg/kg this compound reveals distinctive pharmacokinetic properties that support its brain penetration [1]. The data demonstrates that this compound achieves measurable concentrations in brain tissue within 30 minutes of administration. Notably, while plasma concentrations show rapid decline from 180 ng/mL at 30 minutes to 28 ng/mL at 120 minutes, brain concentrations remain stable at approximately 80 ng/g throughout the sampling period. This differential clearance pattern results in progressively increasing brain-to-plasma ratios over time, exceeding 1.0 at the 90- and 120-minute timepoints, indicating significant brain accumulation relative to circulating drug levels [1].

The area under the curve (AUC) ratio of 0.24, calculated from the complete concentration-time profiles in brain and plasma, provides an integrated measure of overall exposure and confirms this compound's ability to cross the BBB, though with moderate efficiency [1]. This sustained brain exposure is particularly relevant for therapeutic applications in chronic neurological conditions requiring prolonged target engagement. The methodological details for this mass spectrometry-based approach are provided in Section 5.2 of this document.

Pharmacodynamic Efficacy in Seizure Models

Table 2: this compound Efficacy in Kainic Acid-Induced Seizure Model

Parameter Vehicle Control This compound Treatment Statistical Significance
Seizure Score Baseline severity Significant reduction p < 0.05
Seizure Number Baseline frequency Significant decrease p < 0.05
Status Epilepticus Present No direct effect Not significant
Long-term Seizure Duration (6 weeks) Baseline duration Significant inhibition p < 0.05
Nectin-3 Cleavage Full cleavage fragment detected 66% reduction p = 0.0022

Beyond pharmacokinetic measurements, this compound demonstrates significant pharmacodynamic effects in the kainic acid-induced model of status epilepticus and epileptogenesis [1]. Treatment with this compound at 9 mg/kg resulted in substantial improvement in key seizure parameters, including reduced seizure scores and decreased seizure frequency, without directly affecting the initial status epilepticus. Most notably, long-term administration of this compound produced sustained anti-seizure effects that persisted for up to 6 weeks following kainic acid administration, indicating a disease-modifying potential beyond acute symptom management [1].

The therapeutic efficacy of this compound correlates with biochemical target engagement in brain tissue, demonstrated by a 66% reduction in MMP-9-dependent nectin-3 cleavage compared to untreated controls (p = 0.0022) [1]. This confirms that this compound not only penetrates the BBB but also achieves sufficient concentrations at the target site to exert meaningful pharmacological activity against MMP-9 in the brain. The experimental protocol for inducing seizures and evaluating therapeutic outcomes is detailed in Section 5.3.

In Vitro BBB Permeability Assessment Protocols

Cell Culture Models of the Blood-Brain Barrier

Primary cultured cerebral microvascular endothelial cells from various species including bovine, human, porcine, and rodent origins represent the gold standard for in vitro BBB models [5]. These cells should be cultured on collagen-coated permeable filters with pore sizes of 0.4-3.0 μm to allow formation of polarized monolayers. For optimal barrier function, endothelial cells must be maintained in specialized media containing specific serum components, hormones, and growth factors that support junction complex formation [5]. The immortalized cell lines such as hCMEC/D3 offer a more reproducible alternative while retaining most key BBB characteristics, though with generally higher baseline permeability than primary cells.

To enhance physiological relevance, co-culture systems incorporating astrocytes, pericytes, or neuronal cells are recommended. These can be established using either direct contact or compartmentalized transwell systems with conditioned media exchange [2]. The inclusion of astrocytes and pericytes in the model system has been shown to be crucial for obtaining impermeable in vitro BBB models with physiological resistance values [2]. For this compound-specific studies, incorporating neuronal elements may provide additional relevant data given the drug's proposed mechanism in modulating synaptic plasticity.

Transendothelial Electrical Resistance and Permeability Measurements

Transendothelial Electrical Resistance (TEER) measurement serves as a sensitive, non-invasive method to monitor the integrity and tight junction formation of BBB models. TEER values should be measured daily using a volt-ohm meter with chopstick or cup electrodes. Acceptable TEER values for reliable BBB models typically exceed 150-200 Ω·cm², with higher values indicating better barrier integrity [5]. For this compound permeability studies, baseline TEER measurements should be established prior to compound application, with continuous monitoring throughout the experiment to assess any barrier-modifying effects of the drug itself.

Permeability coefficient determination employs various paracellular and transcellular tracers with different molecular weights. The recommended protocol involves:

  • Applying this compound (typically in concentrations ranging from 5 nM to 100 μM based on experimental needs) to the donor compartment
  • Sampling from the receiver compartment at predetermined timepoints (e.g., 15, 30, 60, 120 minutes)
  • Using HPLC-MS/MS for quantitative analysis of this compound concentrations
  • Calculating apparent permeability coefficients (Papp) using standard formulas

Appropriate reference compounds including high-permeability markers (e.g., propranolol) and low-permeability markers (e.g., sucrose) should be included in each experiment to validate system performance [5].

In Vivo BBB Permeability Assessment Protocols

Animal Dosing and Sample Collection

For in vivo BBB permeability assessment of this compound, the established protocol involves intraperitoneal administration of 9 mg/kg body weight to experimental animals (typically mice or rats) [1]. This dosage was determined as the minimum concentration that yielded detectable levels of this compound in brain tissue using mass spectrometry detection methods. Lower doses (e.g., 3 mg/kg) failed to produce measurable brain concentrations, highlighting the importance of dose optimization in permeability studies [1]. The administration is typically performed as multiple doses during the first 24 hours post-treatment in seizure models, with three injections spaced approximately 8 hours apart.

Sample collection should be carefully timed based on the pharmacokinetic profile of this compound. Both blood and brain tissue samples are collected at predetermined timepoints (30, 60, 90, and 120 minutes post-injection). Blood samples require immediate centrifugation to separate plasma, while brain tissues must be rapidly dissected, with the hippocampus being of particular interest given its relevance to this compound's anti-seizure effects [1]. All samples should be flash-frozen in liquid nitrogen and stored at -80°C until analysis to prevent compound degradation.

HPLC-ESI-MS/MS Analysis for this compound Quantification

Sample preparation for this compound quantification involves homogenizing brain tissue in appropriate buffers (approximately 1:3 w/v ratio) followed by protein precipitation using acetonitrile or methanol. Plasma samples require similar protein precipitation. After centrifugation, the supernatants are transferred for analysis using High-Performance Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) [1].

The analytical method should be optimized with the following parameters:

  • Chromatography: Reverse-phase C18 column with gradient elution using water/acetonitrile both containing 0.1% formic acid
  • Mass detection: Multiple Reaction Monitoring (MRM) mode with positive ionization
  • Quantification: Using standard curves prepared in both plasma and brain matrix
  • Quality control: Including internal standards and validation for specificity, sensitivity, linearity, accuracy, and precision

This method provides the sensitivity and specificity required to detect this compound at concentrations as low as 80 ng/g in brain tissue, enabling precise quantification of BBB penetration [1].

In Vivo Model for Therapeutic Efficacy Validation

The kainic acid-induced status epilepticus model provides a robust system for evaluating both the BBB permeability and therapeutic efficacy of this compound [1]. The experimental workflow involves:

  • Implanting EEG electrodes for seizure monitoring
  • Administering kainic acid via intra-hippocampal injection to induce status epilepticus
  • Treating with this compound (9 mg/kg, i.p.) beginning 1 hour prior to kainic acid administration
  • Continuing this compound treatment with three doses over the first 24 hours
  • Monitoring long-term seizure activity for up to 6 weeks post-kainic acid

Functional target engagement can be assessed by measuring the cleavage of nectin-3, a known MMP-9 substrate, via immunoblotting of hippocampal tissue extracts. This compound treatment demonstrates significant inhibition of nectin-3 cleavage, confirming both adequate BBB penetration and effective modulation of the intended pharmacological target [1].

Visualization of Experimental Workflows and Pathways

This compound BBB Permeability Assessment Workflow

G cluster_in_vitro In Vitro Components cluster_in_vivo In Vivo Components Start Study Design InVitro In Vitro Models Start->InVitro Protocol 3.1 InVivo In Vivo Models Start->InVivo Protocol 4.1 Analysis Sample Analysis InVitro->Analysis Cell lysates/media CellModel BBB Cell Models Primary/Immortalized InVivo->Analysis Brain tissue/plasma AnimalDosing Animal Dosing 9 mg/kg, i.p. Results Data Interpretation Analysis->Results Quantitative data CoCulture Co-culture Systems Astrocytes/Pericytes CellModel->CoCulture TEER TEER Measurement CoCulture->TEER PermAssay Permeability Assays TEER->PermAssay SampleCollect Sample Collection Brain/Plasma AnimalDosing->SampleCollect Efficacy Therapeutic Validation Seizure Models SampleCollect->Efficacy

Figure 1: Comprehensive workflow for assessing this compound's blood-brain barrier permeability integrating both in vitro and in vivo approaches

This compound Pharmacological Pathway and BBB Penetration

G cluster_pharmaco Pharmacokinetic Profile This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses BBB B/P ratio >1 MMP9 MMP-9 Enzyme This compound->MMP9 Inhibits BBB->MMP9 Brain Penetration PK1 Stable Brain Levels ~80 ng/g Nectin3 Nectin-3 Cleavage MMP9->Nectin3 Proteolytic Cleavage Plasticity Pathological Synaptic Plasticity Nectin3->Plasticity Aberrant Remodeling Seizures Seizure Activity Plasticity->Seizures Promotes PK2 Increasing B/P Ratio 0.44 to 2.85 PK1->PK2 PK3 Sustained Inhibition Up to 6 weeks PK2->PK3

Figure 2: this compound's mechanism of action crossing the blood-brain barrier to inhibit MMP-9 and downstream pathological processes

Technical Considerations and Troubleshooting

Methodological Challenges and Optimization

Plasma protein binding significantly influences this compound's free fraction available for BBB penetration. Researchers should determine the extent of protein binding using equilibrium dialysis or ultrafiltration methods to interpret total concentration data accurately. Additionally, This compound's chemical stability requires careful consideration, as hydroxamate-based compounds can undergo degradation under certain conditions. Sample processing should be performed quickly at controlled temperatures, and analytical methods should include stability testing under experimental conditions.

The selection of appropriate animal models represents another critical consideration. While the kainic acid model has proven effective for epilepsy research, other neurological conditions may require different model systems. For cerebral small vessel disease research, iPSC-derived models from patients with specific mutations (HTRA1, COL4A1/2) have demonstrated increased BBB permeability and elevated MMP levels, providing a relevant system for evaluating this compound's effects [4]. These patient-specific models may offer enhanced translational predictive value for clinical outcomes.

Data Interpretation and Translation

When interpreting BBB permeability data, researchers should consider both the absolute concentrations achieved in brain tissue and the temporal kinetics of distribution. This compound's increasing brain-to-plasma ratio over time suggests active retention mechanisms or differential clearance rates between compartments [1]. This pattern supports less frequent dosing regimens in clinical applications, as sustained brain exposure may be achieved even as plasma levels decline.

For translational extrapolation to humans, several factors require consideration:

  • Species differences in BBB physiology and drug metabolism
  • Disease state effects on BBB integrity, as pathological conditions often increase permeability
  • Target engagement thresholds necessary for therapeutic efficacy
  • Potential compensatory mechanisms within the MMP family

Integration of pharmacokinetic and pharmacodynamic data provides the most comprehensive assessment, as demonstrated by the correlation between this compound brain concentrations, nectin-3 cleavage inhibition, and seizure reduction [1].

Conclusion

The comprehensive assessment of this compound's blood-brain barrier permeability reveals favorable penetration characteristics supported by multiple lines of evidence. Mass spectrometry quantification demonstrates sustained brain concentrations with increasing brain-to-plasma ratios over time, while functional assays confirm target engagement through inhibition of MMP-9-mediated nectin-3 cleavage. The correlation between BBB penetration and therapeutic efficacy in seizure models further validates the pharmacological relevance of the observed permeability profile.

The experimental protocols outlined in this application note provide researchers with robust methodologies for evaluating this compound's distribution to the CNS, incorporating both in vitro systems for mechanistic studies and in vivo models for therapeutic validation. These approaches can be adapted to investigate this compound's potential for various neurological conditions beyond epilepsy, including cerebral small vessel disease, stroke recovery, and brain tumors where MMP inhibition may offer therapeutic benefit.

As research progresses, continued refinement of these assessment methods, particularly through advanced human cell-based models and imaging techniques, will further enhance our understanding of this compound's distribution within the CNS and optimize its application for neurological disorders.

References

Application Notes and Protocols: Marimastat in Epilepsy Models for Status Epilepticus Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Matrix metalloproteinase-9 (MMP-9) has emerged as a key player in epileptogenesis, the process by which normal brain tissue becomes prone to spontaneous seizures. MMP-9 is an extracellular enzyme that contributes to pathological synaptic plasticity following brain insults such as status epilepticus (SE). Research demonstrates that MMP-9 activity increases rapidly after pro-epileptogenic injuries and facilitates the development and progression of epilepsy [1] [2] [3].

Marimastat is a broad-spectrum MMP inhibitor that was initially developed and clinically tested for cancer treatment. Recent evidence indicates that this compound effectively penetrates the blood-brain barrier and exerts anti-epileptogenic effects in animal models of epilepsy by inhibiting MMP-9 activity. This document provides detailed protocols for evaluating this compound's efficacy in suppressing seizures and epileptogenesis in preclinical models [1] [4].

Mechanism of Action

This compound functions through competitive, reversible inhibition of MMP enzymes, including MMP-9, by mimicking their natural substrates. In the context of epilepsy, this compound primarily targets excessive MMP-9 activity that contributes to pathological remodeling of the extracellular milieu in the brain following injurious events like status epilepticus [1] [4].

Table: this compound's Inhibitory Profile Against Key MMPs

MMP Type MMP Number Common Name This compound IC₅₀
Gelatinase MMP-2 Gelatinase A ~4 nM
Gelatinase MMP-9 Gelatinase B ~4 nM
Collagenase MMP-1 Interstitial Collagenase ~3 nM
Matrilysin MMP-7 Matrilysin-1 ~6 nM
Stromelysin MMP-3 Stromelysin-1 ~20-230 nM

The therapeutic effect of this compound in epilepsy models is mediated through the preservation of substrate integrity in the brain. Specifically, this compound inhibits the MMP-9-dependent cleavage of nectin-3, a cell adhesion molecule important for maintaining normal synaptic structure and function. By preventing excessive proteolysis of such substrates, this compound helps maintain neuronal circuit stability and reduces seizure susceptibility [1].

The following diagram illustrates this compound's mechanism of action in the context of epileptogenesis:

G This compound Mechanism of Action in Epileptogenesis cluster_pre Epileptogenic Insult (e.g., Status Epilepticus) cluster_mmp MMP-9 Activation Pathway cluster_inhibition This compound Inhibition Insult Brain Insult (KA-induced SE, Stroke, TBI) MMP9Activation MMP-9 Expression & Activation Insult->MMP9Activation SubstrateCleavage Proteolytic Cleavage of Nectin-3 & Other Substrates MMP9Activation->SubstrateCleavage PathologicalPlasticity Pathological Synaptic Plasticity SubstrateCleavage->PathologicalPlasticity Epileptogenesis Epileptogenesis & Spontaneous Seizures PathologicalPlasticity->Epileptogenesis This compound This compound Administration MMPInhibition Competitive MMP-9 Inhibition This compound->MMPInhibition MMPInhibition->SubstrateCleavage Inhibits SubstrateProtection Preservation of Nectin-3 Integrity MMPInhibition->SubstrateProtection Prevents ReducedEpileptogenesis Reduced Epileptogenesis & Seizure Suppression SubstrateProtection->ReducedEpileptogenesis

Diagram: this compound prevents epileptogenesis by inhibiting the MMP-9 mediated cleavage of substrates like nectin-3, thereby suppressing pathological synaptic plasticity.

Quantitative Efficacy Data

Experimental studies in mouse models of kainic acid (KA)-induced status epilepticus demonstrate that this compound significantly modifies several key seizure parameters while showing minimal direct effect on the initial status epilepticus event itself.

Table: this compound Efficacy in Kainic Acid-Induced Epilepsy Model

Parameter Effect of this compound Time Point Significance
Seizure Score Decreased Up to 6 weeks post-KA Significant reduction
Seizure Number Decreased Up to 6 weeks post-KA Significant reduction
Seizure Duration Inhibited Up to 6 weeks post-KA Long-term suppression
Status Epilepticus No direct effect Acute phase (0-24h) Not significant
Nectin-3 Cleavage 66% reduction in cleavage 6 hours post-KA p = 0.0022
Blood-Brain Barrier Penetration ~80 ng/g in hippocampus 30-120 min post-injection Brain-to-plasma ratio >1

Detailed Experimental Protocols

In Vitro Inhibition Assay

Purpose: To determine the efficacy of this compound in inhibiting MMP-9 activity in neuronal cultures.

Materials:

  • Primary hippocampal neuronal cultures (DIV 7)
  • This compound stock solution (prepared in DMSO)
  • Glutamate stock solution
  • MMP-9 inhibitor I (control inhibitor)
  • Antibodies for nectin-3 and β-actin
  • Immunoblotting equipment

Procedure:

  • Prepare hippocampal neuronal cultures at 7 days in vitro (DIV 7)
  • Apply this compound at concentrations ranging from 5 nM to 100 μM for 30 minutes
  • Treat cultures with glutamate to stimulate neuronal activity and MMP-9 release
  • Include control cultures treated with glutamate alone or glutamate with MMP-9 inhibitor I
  • Assess MMP-9 activity by measuring cleavage of nectin-3 via immunoblotting
  • Quantify the 17 kDa cleaved fragment of nectin-3 normalized to β-actin

Expected Results: Complete inhibition of nectin-3 cleavage should be observed at 5 μM this compound, with partial inhibition detectable at 0.5 μM [1].

Blood-Brain Barrier Penetration Assessment

Purpose: To verify this compound penetration into the brain following systemic administration.

Materials:

  • Adult mice (8-12 weeks old)
  • This compound (9 mg/kg body weight)
  • HPLC-ESI-MS/MS system with MRM capability
  • Blood plasma and hippocampus collection equipment

Procedure:

  • Administer this compound intraperitoneally at 9 mg/kg body weight
  • Collect blood plasma and hippocampus samples at 30, 60, 90, and 120 minutes post-injection
  • Process samples for HPLC-ESI-MS/MS analysis in multiple reaction monitoring (MRM) mode
  • Quantify this compound concentrations in plasma and brain tissue
  • Calculate brain-to-plasma (B/P) ratios at each time point
  • Determine the ratio of areas under the kinetic curve (AUCbrain/AUCplasma)

Expected Results: this compound should be detectable in brain tissue with concentrations remaining constant at approximately 80 ng/g. B/P ratios should exceed 1 at 90 and 120 minutes, demonstrating effective BBB penetration [1].

In Vivo Epilepsy Model

Purpose: To evaluate the therapeutic potential of this compound against seizure outcomes in a kainic acid-induced status epilepticus model.

Materials:

  • Adult mice (8-12 weeks old)
  • Kainic acid (KA)
  • This compound (9 mg/kg body weight)
  • Electrode implantation system for EEG monitoring
  • Video-EEG recording equipment

Procedure:

  • Implant cortical and hippocampal electrodes for EEG monitoring
  • Administer this compound (9 mg/kg, i.p.) 1 hour before KA injection
  • Induce status epilepticus via intra-hippocampal or intraperitoneal KA administration
  • Continue this compound treatment three times during the first 24 hours post-KA
  • Monitor animals with continuous video-EEG for up to 6 weeks post-KA
  • Quantify seizure parameters (score, number, duration) and analyze EEG recordings
  • For molecular analyses, sacrifice animals 6 hours post-KA to assess nectin-3 cleavage by immunoblotting

Expected Results: this compound should significantly reduce seizure score, number, and duration during the chronic epilepsy phase (up to 6 weeks) without directly affecting the acute status epilepticus episode. Nectin-3 cleavage should be reduced by approximately 66% in this compound-treated animals [1].

The following diagram illustrates the complete experimental workflow:

G Experimental Workflow: this compound in KA-Induced Epilepsy Model cluster_invitro In Vitro Validation cluster_bbb BBB Penetration cluster_invivo In Vivo Efficacy InVitro1 Hippocampal Neuronal Cultures (DIV 7) InVitro2 This compound Treatment (0.005-100 μM) InVitro1->InVitro2 InVitro3 Glutamate Stimulation & MMP-9 Release InVitro2->InVitro3 InVitro4 Nectin-3 Cleavage Assessment by Western Blot InVitro3->InVitro4 InVivo2 This compound Pre-treatment (1h before KA) InVitro4->InVivo2 Informs Dosing BBB1 This compound Administration (9 mg/kg, i.p.) BBB2 Tissue Collection (30-120 min post-injection) BBB1->BBB2 BBB3 HPLC-ESI-MS/MS Analysis BBB2->BBB3 BBB4 Brain-to-Plasma Ratio Calculation BBB3->BBB4 BBB4->InVivo2 Confirms BBB Penetration InVivo1 Electrode Implantation for EEG Monitoring InVivo1->InVivo2 InVivo3 KA-Induced Status Epilepticus InVivo2->InVivo3 InVivo4 Continued this compound (3x in first 24h) InVivo3->InVivo4 InVivo5 Long-term Video-EEG Monitoring (up to 6 weeks) InVivo4->InVivo5 InVivo6 Seizure Parameter Analysis InVivo5->InVivo6

Diagram: Comprehensive experimental workflow for evaluating this compound's anti-epileptogenic properties, integrating in vitro validation, BBB penetration assessment, and in vivo efficacy testing.

Formulation and Dosing

Formulation: this compound is typically prepared in a vehicle solution containing DMSO followed by dilution in physiological saline or appropriate buffer for in vivo administration. Final DMSO concentrations should not exceed 5% to maintain animal welfare.

Dosing Regimen:

  • In vitro: 0.5-5 μM for complete MMP-9 inhibition
  • In vivo: 9 mg/kg body weight, intraperitoneal administration
  • Treatment schedule: Single dose 1 hour before KA induction, followed by three doses during the first 24 hours post-SE
  • Chronic studies: Dosing may be continued but requires monitoring for musculoskeletal side effects

Troubleshooting and Technical Notes

  • Low brain concentration: If this compound is not detectable in brain tissue at 3 mg/kg, increase to 9 mg/kg for reliable BBB penetration
  • Incomplete nectin-3 cleavage inhibition: Ensure this compound is administered at least 1 hour before KA induction to allow sufficient time for BBB penetration and target engagement
  • Musculoskeletal toxicity: For chronic studies, monitor animals for signs of joint pain or inflammation, which were observed in human clinical trials with long-term this compound treatment
  • EEG artifact: Ensure proper electrode grounding and shielding to maintain high-quality recordings during long-term monitoring

Conclusion

This compound represents a promising therapeutic candidate for preventing or modifying epileptogenesis following brain insults such as status epilepticus. Its favorable BBB penetration and effective suppression of seizure parameters in animal models support its potential translation to clinical applications. The documented inhibition of MMP-9 activity and subsequent preservation of synaptic integrity provide a strong mechanistic basis for its anti-epileptogenic effects.

These application notes and protocols provide researchers with comprehensive methodological guidance for investigating this compound's effects in experimental epilepsy models, facilitating further exploration of MMP inhibition as a therapeutic strategy for epilepsy prevention.

References

Application Notes & Protocols: Marimastat-Mediated Inhibition of Aneurysm Progression in Organ Culture Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Marimastat and Aneurysm Pathology

Matrix metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases that play crucial roles in extracellular matrix (ECM) remodeling, a process fundamental to abdominal aortic aneurysm (AAA) pathogenesis. This compound (BB-2516) is a synthetic, low-molecular-weight, broad-spectrum MMP inhibitor belonging to the hydroxamate class, which exerts its therapeutic effect by chelating the zinc ion at the active site of MMP enzymes. This mechanism effectively inhibits MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-12, all of which have been implicated in the destructive remodeling of the aortic wall observed in aneurysm progression. [1] Unlike its predecessor batimastat, this compound features favorable oral bioavailability, making it suitable for clinical applications, though its utility in research settings requires careful consideration of species-specific metabolic differences. [1]

The pathophysiological basis for MMP inhibition in aneurysm treatment stems from the disruption of the delicate balance between ECM degradation and synthesis. In AAA tissue, inflammatory cells including macrophages infiltrate the vascular wall and secrete excessive amounts of various MMPs, particularly MMP-2 and MMP-9, which preferentially degrade elastin and collagen—the primary structural components providing tensile strength to the aortic wall. [2] [3] This proteolytic environment leads to progressive medial degeneration, loss of vascular integrity, and eventual aneurysmal dilation. Organ culture models of AAA effectively replicate this pathological microenvironment, allowing for controlled investigation of therapeutic interventions like this compound without the complexity of in vivo systems.

Key Experimental Findings & Data Summary

Quantitative Summary of this compound Efficacy in Aneurysm Models

Table 1: Experimental findings from this compound organ culture studies

Experimental Model Key Parameters Assessed Results with this compound Treatment Significance/ p-value
Aortic Aneurysm Organ Culture [1] Elastin degradation Effectively inhibited elastin degradation Significant inhibition
MMP-2 production Inhibited MMP-2 production Significant reduction
MMP-9 activity Inhibited MMP-9 activity Significant reduction
Calcium Chloride-Induced AAA in Rats [2] Aortic expansion 40% expansion (vs. 269% in controls) p < 0.05
MMP activity Significant inhibition of MMP activity p < 0.05
Calcification Reduced calcification p < 0.05
Clinical Trial Data [1] Musculoskeletal toxicity Dose-dependent joint and muscle pain Dose-limiting side effect
This compound's MMP Inhibition Profile

Table 2: this compound inhibitory spectrum against MMP subtypes

MMP Type MMP Number Inhibition by this compound Role in Aneurysm Pathogenesis
Gelatinases MMP-2, MMP-9 Effective inhibition Primary elastin-degrading enzymes in AAA
Stromelysins MMP-3, MMP-10, MMP-11 Effective inhibition Activate other MMPs; process cytokines
Collagenases MMP-1, MMP-8, MMP-13 Effective inhibition Collagen degradation in advanced AAA
Matrilysins MMP-7, MMP-26 Effective inhibition for MMP-7 ECM remodeling; apical expansion

Research has demonstrated that This compound treatment in aortic aneurysm organ cultures effectively inhibits both elastin degradation and MMP-2 production, confirming its potential as a therapeutic agent for preventing aneurysm progression. [1] The drug's broad-spectrum activity against multiple MMP subtypes addresses the complex pathophysiology of aneurysms, where several MMPs work in concert to degrade the vascular wall. This effect was further validated in animal models where targeted delivery of similar MMP inhibitors significantly reduced aortic expansion compared to controls. [2] However, it is important to note that systemic administration of this compound at equivalent doses failed to produce significant MMP inhibition, highlighting the importance of delivery methods for achieving therapeutic efficacy. [2]

Experimental Protocols

Aortic Aneurysm Organ Culture Establishment
3.1.1 Tissue Acquisition and Preparation
  • Tissue Source: Obtain abdominal aortic segments from appropriate animal models (commonly rodent or porcine) or human surgical specimens when available.
  • Processing Conditions: Perform all dissection procedures under sterile conditions in a laminar flow hood using chilled (4°C) physiological saline or phosphate-buffered saline (PBS).
  • Specimen Dimensions: Prepare uniform aortic rings of approximately 2-3 mm width using sharp dissection scissors or a scalpel, taking care to minimize endothelial damage.
  • Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
  • Initial Stabilization: Incubate aortic explants for 24 hours in standard culture conditions (37°C, 5% CO₂, 95% humidity) prior to experimental treatments to allow metabolic stabilization.
3.1.2 Aneurysm Induction (if using healthy tissue)
  • Calcium Chloride Model: For induction of aneurysmal changes in healthy tissue, apply 0.5 M calcium chloride-soaked sterile gauze to the adventitial surface of aortic explants for 15 minutes. [2]
  • Control Consideration: Include sham-treated controls using physiological saline instead of calcium chloride.
  • Post-induction Processing: Following chemical induction, thoroughly rinse tissues with warm saline to remove excess calcium chloride before transferring to fresh culture media.
  • Incubation Period: Maintain explants in culture for 10-14 days with medium changes every 48-72 hours to observe progressive aneurysmal changes.
This compound Treatment Protocol
3.2.1 Drug Preparation and Storage
  • Stock Solution: Prepare this compound stock solution at 10-100 mM concentration in dimethyl sulfoxide (DMSO) and store at -20°C protected from light.
  • Working Concentrations: Prepare treatment concentrations fresh before each application, typically in the range of 1-100 μM, diluted in culture medium.
  • Vehicle Controls: Include appropriate vehicle controls containing equivalent DMSO concentrations (typically ≤0.1%) to account for solvent effects.
  • Positive Controls: Consider including known MMP inhibitors (e.g., batimastat, doxycycline) as positive controls for method validation.
3.2.2 Treatment Application and Timing
  • Prophylactic Protocol: For prevention studies, add this compound to culture medium immediately after aneurysm induction.
  • Therapeutic Protocol: For intervention studies, initiate treatment after aneurysmal changes are established (typically 3-5 days post-induction).
  • Treatment Duration: Maintain tissues in this compound-containing medium for 7-14 days, with medium and drug replacement every 48-72 hours.
  • Dose Optimization: Conduct preliminary dose-response experiments using concentrations ranging from 0.1 μM to 100 μM to establish effective concentrations for specific model systems.
Outcome Assessment Methodologies
3.3.1 Histological and Morphometric Analysis
  • Tissue Fixation: Fix aortic explants in 4% paraformaldehyde for 24 hours at 4°C followed by paraffin embedding or cryopreservation.
  • Elastin Integrity: Perform Verhoeff-Van Gieson staining to visualize elastic fibers and quantify elastin fragmentation using image analysis software.
  • MMP Localization: Conduct immunohistochemistry for specific MMPs (MMP-2, MMP-9) using validated primary antibodies and appropriate detection systems.
  • Morphometric Measurements: Assess medial thickness, aneurysm diameter, and area of destruction using computerized morphometry of tissue sections.
3.3.2 Molecular and Biochemical Analyses
  • Protein Extraction: Prepare tissue homogenates in appropriate lysis buffers containing protease inhibitors for Western blot analysis.
  • MMP Activity Assays: Perform gelatin zymography to detect and quantify MMP-2 and MMP-9 activity levels in tissue conditioned media or homogenates.
  • Gene Expression Analysis: Extract total RNA for quantitative RT-PCR assessment of MMP and TIMP mRNA expression levels.
  • Inflammatory Markers: Analyze cytokine profiles (TNF-α, IL-6, MCP-1) in conditioned media using ELISA to assess anti-inflammatory effects.

Pathway Diagrams & Experimental Workflows

MMP Signaling Pathway in Aneurysm Development

aneurysm_mechanism Inflammation Inflammation MMPActivation MMPActivation Inflammation->MMPActivation Stimulates HemodynamicStress HemodynamicStress HemodynamicStress->MMPActivation Activates GeneticFactors GeneticFactors GeneticFactors->MMPActivation Predisposes ECMDegradation ECMDegradation MMPActivation->ECMDegradation Leads to AneurysmFormation AneurysmFormation ECMDegradation->AneurysmFormation Causes TIMPs TIMPs TIMPs->MMPActivation Inhibits This compound This compound This compound->MMPActivation Blocks

Figure 1: MMP signaling pathway in aneurysm development. This diagram illustrates the key pathological mechanisms leading to aneurysm formation through MMP activation and extracellular matrix degradation, along with endogenous (TIMPs) and therapeutic (this compound) inhibition points.

Organ Culture Experimental Workflow

experimental_workflow TissueCollection Tissue Collection (Aortic segments) Processing Processing & Sterilization TissueCollection->Processing AneurysmInduction Aneurysm Induction (CaCl₂ model) Processing->AneurysmInduction MarimastatTreatment This compound Application (1-100 μM) AneurysmInduction->MarimastatTreatment ControlGroups Control Groups (Vehicle, Untreated) CulturePeriod Culture Period (7-14 days) ControlGroups->CulturePeriod HistologicalAnalysis Histological Assessment CulturePeriod->HistologicalAnalysis MolecularAnalysis Molecular & Biochemical Assays HistologicalAnalysis->MolecularAnalysis DataInterpretation Data Interpretation MolecularAnalysis->DataInterpretation

Figure 2: Experimental workflow for this compound organ culture studies. This diagram outlines the sequential phases of establishing aortic aneurysm organ cultures, applying this compound treatments, and conducting comprehensive outcome assessments.

Technical Considerations & Limitations

Critical Experimental Parameters

When implementing these protocols, several technical considerations require careful attention to ensure reproducible and meaningful results. First, tissue viability in organ culture must be rigorously maintained through strict adherence to sterile techniques, appropriate medium composition, and regular monitoring of metabolic activity (e.g., glucose consumption, lactate production). Second, This compound stability in culture conditions should be verified, as the compound may degrade over time, necessitating regular replacement of treatment media. Researchers should note that this compound is rapidly metabolized in rodents, which may complicate extrapolation to human applications if using rodent tissues. [1] Additionally, the concentration selection should be empirically determined for each experimental system, as tissue permeability and drug access to the target cells may vary significantly between model systems.

The validation of inhibition should extend beyond functional outcomes to include direct measurement of MMP activity, preferably through zymography or fluorogenic substrate assays, to confirm target engagement. Furthermore, comprehensive assessment should include evaluation of potential compensatory mechanisms, such as upregulation of alternative MMPs or changes in endogenous TIMP expression, which might modulate the overall treatment effect. When interpreting results, consideration should be given to the multifunctional nature of MMPs, as inhibition of certain MMPs may have unintended consequences on processes such as inflammation resolution or tissue repair.

Limitations and Alternative Approaches

The organ culture model system presents several inherent limitations that must be acknowledged. First, the absence of circulating immune cells and systemic hormonal influences creates an artificial environment that does not fully recapitulate the in vivo situation. Second, the limited lifespan of ex vivo cultures restricts the duration of experiments, potentially missing later-stage adaptive responses or compensatory mechanisms. Additionally, the chemical induction methods (e.g., calcium chloride) model specific aspects of aneurysm pathology but may not fully represent the complex, multifactorial etiology of human AAA.

To address these limitations, researchers might consider complementary approaches such as using tissue specimens from genetic aneurysm models (e.g., MMP-9 knockout mice, fibrillin-1 deficient mice) or human aneurysm specimens when available. The incorporation of biomechanical assessments using stretch chambers or pressure myography systems can provide valuable information on functional outcomes alongside molecular measures. For translationally-oriented studies, combination approaches with anti-inflammatory agents or hemodynamic modulation may enhance the therapeutic efficacy observed with this compound alone.

Conclusion and Research Implications

The application of this compound in aortic aneurysm organ cultures represents a promising therapeutic strategy for controlling the progressive matrix degradation that characterizes aneurysm disease. The documented efficacy of this compound in inhibiting elastin degradation, reducing specific MMP production, and preventing aneurysmal expansion in model systems provides a strong rationale for further investigation. [1] However, researchers must remain mindful of the challenges associated with MMP inhibition, including the musculoskeletal toxicity observed in clinical trials and the potential for disrupting physiological tissue remodeling processes. [1]

Future research directions should focus on optimizing delivery strategies to enhance target tissue concentrations while minimizing systemic exposure, potentially through localized delivery approaches or nanoparticle-based systems as demonstrated with similar MMP inhibitors. [2] Additionally, patient stratification approaches based on MMP expression profiles or genetic polymorphisms may help identify subgroups most likely to benefit from this compound therapy. The organ culture protocols outlined herein provide a valuable platform for initial screening and mechanistic studies, serving as a bridge between cellular assays and in vivo models in the development of effective MMP-targeted therapies for aortic aneurysm disease.

References

Comprehensive Application Notes and Protocols: Marimastat Combination Therapy with Chemotherapeutic Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Marimastat and Matrix Metalloproteinase Inhibition

This compound is a broad-spectrum, orally bioavailable matrix metalloproteinase inhibitor (MMPI) that represents an important class of molecularly-targeted therapeutic agents. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play critical roles in tumor progression by degrading extracellular matrix components, facilitating tumor invasion, angiogenesis, and metastasis. This compound functions as a peptide-mimetic hydroxamate that competitively inhibits MMP activity by binding to the zinc ion at the catalytic site of these enzymes, thereby preventing extracellular matrix degradation and modulating tumor microenvironment. [1] [2]

The rationale for combining this compound with conventional chemotherapy stems from the complementary mechanisms of action: while cytotoxic chemotherapeutic agents target rapidly dividing tumor cells, this compound inhibits the proteolytic enzymes that facilitate local invasion and distant spread. This combination approach aims to simultaneously target both tumor cell proliferation and the metastatic process, addressing two fundamental hallmarks of cancer progression. Evidence suggests that MMP inhibition may enhance chemotherapy efficacy by normalizing tumor vasculature, improving drug delivery, and reducing acquired resistance mechanisms. [3] [4] [5]

Clinical Evidence for this compound Combination Therapy

Clinical Trial Outcomes Across Tumor Types

Table 1: Clinical Outcomes of this compound Combination Therapy Across Cancer Types

Cancer Type Combination Agent Study Phase Key Findings Reference
Advanced Pancreatic Cancer Gemcitabine Phase III RCT (n=239) No significant survival benefit (median survival: 165.5 vs 164 days); 1-year survival: 18% vs 17% [6]
Advanced Gastric Cancer 5-FU based chemotherapy (maintenance) Phase III RCT (n=369) Significant survival benefit in prior chemotherapy subgroup (HR=1.68, P=0.006); 2-year survival: 18% vs 5% [7]
Various Advanced Cancers Captopril + Fragmin (antiangiogenic combo) Phase II (n=50) 1 PR in renal cancer; 3 patients with prolonged stable disease; significant inhibition of TNF-α release [5]
Glioblastoma Multiforme Temozolomide Phase III (n=162) No significant survival difference between this compound and placebo groups [1]
Small Cell Lung Cancer Placebo comparison Phase III No beneficial effect over placebo; severe musculoskeletal pain in 18% of patients [1]
Analysis of Clinical Outcomes

The clinical outcomes of this compound combination therapy demonstrate disease-specific variability in treatment efficacy. The most promising results have been observed in advanced gastric cancer, particularly as maintenance therapy following initial chemotherapy response. In this setting, this compound demonstrated a statistically significant improvement in long-term survival, with a hazard ratio of 1.68 and 2-year survival of 18% compared to 5% with placebo in the pre-defined subgroup of patients who had received prior chemotherapy. [7]

In contrast, studies in pancreatic cancer failed to demonstrate a significant survival advantage when this compound was combined with gemcitabine compared to gemcitabine alone. The median survival times were nearly identical (165.5 vs 164 days), suggesting that simultaneous administration with cytotoxic therapy may not yield additional benefit in this aggressive malignancy. [6] This pattern of differential efficacy across cancer types highlights the importance of appropriate patient selection, timing of administration, and understanding of tumor-specific MMP expression profiles when designing combination regimens.

Detailed Experimental Protocols

In Vitro Assessment of this compound Combination Effects
3.1.1 Matrix Metalloproteinase Inhibition Assay

Purpose: To quantify the inhibitory activity of this compound on MMP function and determine IC₅₀ values against specific MMP subtypes.

Reagents and Materials:

  • Fluorogenic MMP substrate (e.g., MCA-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH₂)
  • Recombinant human MMPs (MMP-2, MMP-9, MMP-14)
  • Assay buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5
  • This compound stock solutions (1 mM in DMSO, serial dilutions)
  • Black 96-well microplates
  • Fluorescence plate reader (excitation 328 nm, emission 392 nm)

Procedure:

  • Prepare this compound dilutions in assay buffer to create concentrations ranging from 1 nM to 10 μM.
  • Add 50 μL of each this compound dilution to designated wells, including vehicle controls (DMSO only).
  • Add 25 μL of MMP solution (2 nM final concentration) to each well, incubate for 15 minutes at 25°C.
  • Initiate reaction by adding 25 μL of fluorogenic substrate (10 μM final concentration).
  • Monitor fluorescence continuously for 30 minutes at 25°C.
  • Calculate reaction velocities and determine percent inhibition relative to vehicle controls.
  • Generate dose-response curves and calculate IC₅₀ values using nonlinear regression analysis.

Validation Notes: Include positive control inhibitors (e.g., Batimastat) and validate assay performance using zymography with gelatin or casein substrates. [3] [2]

3.1.2 Combination Synergy Studies with Chemotherapeutic Agents

Purpose: To assess synergistic, additive, or antagonistic effects between this compound and chemotherapeutic drugs.

Reagents and Materials:

  • Appropriate cancer cell lines (e.g., MIA PaCa-2 for pancreatic, MKN-45 for gastric)
  • Chemotherapeutic agents (gemcitabine, 5-FU, cisplatin, temozolomide)
  • Cell culture media and supplements
  • 96-well tissue culture plates
  • MTT or WST-1 cell viability reagents

Procedure:

  • Seed cells in 96-well plates at optimized densities (1-5×10³ cells/well).
  • After 24 hours, treat with serial dilutions of this compound (0.1-100 μM) and chemotherapeutic agents alone and in combination using a checkerboard design.
  • Include vehicle controls and no-cell blanks for background subtraction.
  • Incubate for 72 hours under standard culture conditions.
  • Assess cell viability using MTT (0.5 mg/mL, 4-hour incubation) or WST-1 reagents.
  • Measure absorbance at 570 nm (MTT) or 450 nm (WST-1).
  • Analyze data using combination index (CI) method according to Chou-Talalay, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism.

Validation Notes: Perform time-course experiments to identify optimal treatment duration. Confirm findings with alternative viability assays (e.g., ATP quantification, clonogenic survival). [6] [4]

In Vivo Evaluation Protocols
3.2.1 Xenograft Tumor Model for Combination Therapy Assessment

Purpose: To evaluate the antitumor efficacy of this compound combined with chemotherapy in vivo.

Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD-scid) implanted with human cancer cell lines or patient-derived xenografts.

Dosing Regimens:

  • This compound: 10-100 mg/kg, orally, once or twice daily
  • Chemotherapeutic agents:
    • Gemcitabine: 50-100 mg/kg, IP, twice weekly
    • 5-FU: 30-50 mg/kg, IP, weekly
    • Temozolomide: 50-100 mg/kg, orally, daily for 5 days each cycle

Experimental Groups (n=8-10 per group):

  • Vehicle control
  • This compound monotherapy
  • Chemotherapy monotherapy
  • Combination therapy
  • Positive control (if available)

Procedure:

  • Implant tumor cells (5×10⁶ cells/mouse) subcutaneously in the flank.
  • Randomize animals when tumors reach 100-150 mm³.
  • Administer treatments according to prescribed schedule.
  • Monitor tumor dimensions 2-3 times weekly using calipers.
  • Calculate tumor volume: V = (length × width²)/2.
  • Record body weight twice weekly as toxicity indicator.
  • Terminate experiment when control tumors reach 1500 mm³ or at predefined endpoint.
  • Process tumors for histology, IHC, and molecular analysis.

Endpoint Analyses:

  • Tumor growth inhibition: T/C (%) = (ΔT/ΔC) × 100, where ΔT and ΔC are mean tumor volume changes in treatment and control groups
  • Survival analysis: Time to reach predetermined tumor volume endpoint
  • Histopathological assessment: H&E staining, Ki67 (proliferation), CD31 (angiogenesis), TUNEL (apoptosis)
  • MMP activity assays: Gel zymography of tumor homogenates [6] [7]
3.2.2 Metastasis Inhibition Models

Purpose: To assess the specific effect of this compound combinations on metastatic dissemination.

Models: Tail vein injection (experimental metastasis) or orthotopic implantation (spontaneous metastasis).

Procedure:

  • Inject luciferase-tagged tumor cells (2.5×10⁵ cells/mouse) via tail vein.
  • Begin treatments 24 hours post-injection (therapeutic) or 7 days prior (preventive).
  • Monitor metastasis formation weekly using bioluminescent imaging.
  • Quantify metastatic burden at endpoint through ex vivo organ imaging and histology.
  • Count metastatic foci in lung, liver, and other target organs.

Key Metrics:

  • Number and size of metastatic foci
  • Time to metastasis detection
  • Organ-specific distribution patterns [4] [5]

Mechanism of Action and Signaling Pathways

Matrix Metalloproteinase Signaling in Cancer

Matrix Metalloproteinase Signaling and Inhibition Mechanism

MMP_signaling ECM Extracellular Matrix Components MMPs Matrix Metalloproteinases (MMP-2, MMP-9, MMP-14) ECM->MMPs Substrates Fragments Bioactive Fragments MMPs->Fragments Proteolytic Cleavage Processes Cancer Processes Fragments->Processes Stimulates This compound This compound This compound->MMPs Inhibits

This compound exerts its antitumor effects through potent inhibition of multiple MMP subtypes, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9, with IC₅₀ values in the low nanomolar range. The diagram illustrates how MMPs normally process extracellular matrix components and signaling molecules to promote tumor progression, and how this compound interferes with this process. By binding to the zinc-binding catalytic domain of MMPs, this compound prevents the proteolytic activation of growth factors, cytokines, and matrix fragments that would otherwise stimulate angiogenesis, invasion, and metastasis. [1] [2]

The mechanistic basis for combination therapy lies in the disruption of complementary pathways: chemotherapeutic agents directly target DNA replication and cell division, while this compound modulates the tumor microenvironment to reduce invasive potential and potentially enhance drug delivery. Evidence suggests that MMP inhibition can normalize tumor vasculature by reducing VEGF processing and improving endothelial integrity, thereby increasing chemotherapeutic agent penetration into tumors. Additionally, this compound may directly impact cancer cell signaling by preventing MMP-mediated activation of growth factor receptors and adhesion molecules. [4] [5]

Impact on Combination Therapy Efficacy

Mechanism of this compound-Chemotherapy Interaction

combination_mechanism Marimastat2 This compound MMPs2 MMP Inhibition Marimastat2->MMPs2 Effects Biological Effects MMPs2->Effects Effects1 Vascular Normalization MMPs2->Effects1 Effects2 Reduced Invasion MMPs2->Effects2 Effects3 Increased Drug Delivery MMPs2->Effects3 Effects4 Decreased Metastasis MMPs2->Effects4 Outcome Therapeutic Outcome Effects->Outcome Enhances Chemo Chemotherapy Chemo->Outcome

The synergistic potential of this compound with chemotherapy involves multiple interconnected mechanisms. Vascular normalization through inhibition of MMP-9 and MMP-14 reduces vascular permeability and improves perfusion, potentially enhancing chemotherapeutic drug delivery to tumor cells. Additionally, this compound prevents the shedding of death receptors from the cell surface, potentially sensitizing cancer cells to chemotherapy-induced apoptosis. The inhibition of EMT (epithelial-to-mesenchymal transition) through modulation of MMP-dependent growth factor signaling may further reduce the emergence of treatment-resistant cell populations. [3] [4]

Recent research in non-oncological contexts has revealed additional mechanisms that may inform cancer combination therapy. In tuberculosis models, MMP inhibition with this compound enhanced antibiotic efficacy by improving blood vessel integrity and increasing drug retention in infected tissues. This vascular stabilization effect may have direct parallels in oncology, where dysfunctional tumor vasculature limits chemotherapeutic agent penetration. Similarly, this compound's ability to inhibit snake venom metalloproteinases demonstrates its potent, broad-spectrum antit protease activity, which may extend to cancer-relevant proteinases beyond classical MMPs. [3] [8]

Protocol Optimization and Troubleshooting

Dose Optimization Strategies

This compound dosing requires careful balancing between efficacy and toxicity, particularly musculoskeletal side effects. Preclinical models suggest optimal efficacy at doses maintaining plasma concentrations above 50-100 ng/mL, which typically requires 10-25 mg twice daily in humans. For combination studies, initiate dose escalation of this compound after establishing the maximum tolerated dose (MTD) of the chemotherapeutic partner. [9] [2]

Recommended dosing sequences based on clinical trial experience:

  • Continuous daily dosing: 10 mg twice daily with standard chemotherapy regimens
  • Intermittent scheduling: 7-14 days on/7 days off to manage musculoskeletal toxicity
  • Step-down dosing: Begin at 10 mg twice daily, reduce to 10 mg once daily if toxicity emerges
  • Chemotherapy-synchronized: Administer this compound 2-3 days before chemotherapy to precondition tumor microenvironment
Common Technical Challenges and Solutions

Table 2: Troubleshooting Guide for this compound Combination Studies

Problem Potential Cause Solution
Excessive musculoskeletal toxicity Cumulative MMP inhibition affecting connective tissue turnover Implement treatment holidays (1 week off after 4 weeks on); consider prophylactic anti-inflammatory medication
Lack of efficacy in vivo Insufficient target engagement Monitor plasma concentrations; verify MMP inhibition in tumor tissue via zymography
Antagonistic effects with chemotherapy Improper dosing schedule Stagger administration (this compound after chemotherapy); adjust sequence based on mechanism
Poor solubility Hydrophobic nature of compound Use appropriate vehicles (0.5% methylcellulose/0.1% Tween 80); prepare fresh suspensions daily
Inconsistent results across models Differential MMP expression patterns Characterize MMP profile of each model; select models with high MMP-2, MMP-9 expression

Conclusion and Future Directions

The application of this compound in combination with chemotherapeutic agents represents a targeted approach to disrupt tumor microenvironment signaling while maintaining direct cytotoxic pressure on cancer cells. Current evidence suggests that the greatest benefit may be achieved in specific contexts: as maintenance therapy after initial chemotherapy response, in malignancies with documented MMP overexpression, and when using optimized dosing schedules that manage the characteristic musculoskeletal toxicity. [7] [9]

Future research directions should focus on biomarker development to identify patient populations most likely to benefit from MMP inhibition combination therapy. Potential biomarkers include circulating MMP levels, MMP expression in tumor tissue, and imaging biomarkers of vascular normalization. Additionally, exploration of next-generation MMP inhibitors with improved selectivity profiles and reduced musculoskeletal toxicity may renew clinical interest in this therapeutic class. The emerging applications of this compound in infectious disease and envenomation contexts provide novel insights into MMP biology that may inform future cancer drug development efforts. [3] [8]

References

Comprehensive Application Notes and Protocols for Marimastat Topical Application in Photoaging Skin Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Photoaging Pathogenesis and Matrix Metalloproteinase (MMP) Involvement

Photoaging, or dermatoheliosis, represents the premature aging of skin caused by cumulative exposure to ultraviolet (UV) radiation, particularly UVB wavelengths (290-320 nm). Unlike intrinsic aging which follows a predetermined genetic program, photoaging manifests clinically as coarse wrinkles, dyspigmentation, laxity, and rough texture due to underlying structural alterations in the dermal extracellular matrix (ECM). The pathophysiological hallmark of photoaging is the accelerated degradation of collagen and elastin fibers within the dermis, orchestrated primarily by a family of zinc-dependent enzymes called matrix metalloproteinases (MMPs). These enzymes, particularly MMP-1 (interstitial collagenase), MMP-2 (72 kDa gelatinase A), MMP-3 (stromelysin-1), and MMP-9 (92 kDa gelatinase B), are significantly upregulated in response to UVB exposure through activation of complex cellular signaling pathways including NF-κB and mTOR [1].

UVB radiation penetrates the epidermis and generates reactive oxygen species (ROS) that induce oxidative stress and inflammatory responses in keratinocytes and dermal fibroblasts. This oxidative milieu activates transcription factors including AP-1 and NF-κB, which in turn trigger the expression of multiple MMP genes. The enzymatic activity of MMPs leads to preferential degradation of type I collagen—the principal structural protein maintaining dermal integrity—and other ECM components such as elastin, fibronectin, and proteoglycans. Simultaneously, UVB irradiation downregulates transforming growth factor-β (TGF-β) signaling, thereby suppressing new collagen biosynthesis. The net result of this collagenolytic imbalance is the progressive destruction of the dermal architecture, clinically manifesting as wrinkle formation and loss of skin elasticity [1] [2]. The schematic diagram below illustrates the central role of MMPs in the photoaging process:

photoaging_pathway Figure 1: UVB-Induced MMP Activation in Photoaging UVB UVB ROS ROS UVB->ROS OxidativeStress OxidativeStress UVB->OxidativeStress NF_kB NF_kB ROS->NF_kB AP_1 AP_1 ROS->AP_1 OxidativeStress->NF_kB OxidativeStress->AP_1 MMPs MMPs NF_kB->MMPs AP_1->MMPs CollagenDegradation CollagenDegradation MMPs->CollagenDegradation Photoaging Photoaging CollagenDegradation->Photoaging

Marimastat Pharmaceutical Profile and Mechanism of Action

This compound (chemical name: (2S,3R)-N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-N1,2-dihydroxy-3-(2-methylpropyl)butanediamide) is a broad-spectrum matrix metalloproteinase inhibitor belonging to the hydroxamate chemical class. With molecular formula C₁₅H₂₉N₃O₅ and molecular weight of 331.41 g/mol, this compound functions as a potent pseudopeptide mimetic that competitively inhibits MMP activity through direct interaction with the zinc ion present in the enzyme's active site [3] [4].

Biochemical Mechanism and Inhibition Potency

This compound's primary mechanism involves chelating the zinc ion (Zn²⁺) at the catalytic core of MMPs through its hydroxamate functional group (-CONHOH), thereby preventing the enzymes from binding to and degrading their natural extracellular matrix substrates. This inhibitor exhibits nanomolar affinity for a wide spectrum of MMPs, with particularly high potency against key enzymes implicated in photoaging pathogenesis as shown in the table below [3] [4]:

Table 1: this compound Inhibition Potency Against MMPs Relevant to Photoaging

MMP Type Enzyme Designation IC₅₀ (nM) Primary Substrate in Skin Role in Photoaging
MMP-1 Interstitial collagenase 5 Type I, II, III collagen Initial cleavage of intact fibrillar collagen
MMP-2 Gelatinase A 5 Type IV collagen, gelatin Degrades basement membrane & denatured collagen
MMP-3 Stromelysin-1 9 Proteoglycans, laminin Activates pro-MMP-1, broad substrate range
MMP-9 Gelatinase B 3 Type IV collagen, gelatin Degrades basement membrane, highly UV-inducible
MMP-7 Matrilysin 13 Fibronectin, elastin ECM degradation, enhanced in chronic UV exposure
MMP-14 MT1-MMP 9 Type I collagen, pro-MMP-2 Membrane-type MMP, activates pro-MMP-2

Beyond its direct enzymatic inhibition, this compound demonstrates secondary anti-aging properties including:

  • Inhibition of angiogenesis: Suppresses formation of new blood vessels by preventing endothelial cell migration through degraded basement membranes [3].
  • Reduction of inflammation: Modulates UV-induced inflammatory cytokines including IL-1β and IL-6 through interference with NF-κB signaling pathway [1].
  • Prevention of fibroblast senescence: Attenuates UVB-induced cellular senescence markers including p16INK4a and SA-β-galactosidase activity in dermal fibroblasts [1].

Formulation Strategies for Topical this compound Delivery

Developing an effective topical formulation for this compound presents unique challenges due to its hydrophilic nature (logP ≈ 0.4) and relatively high molecular weight (331.41 g/mol), which can impede passive diffusion through the complex stratum corneum barrier. Successful cutaneous delivery requires sophisticated formulation approaches that enhance skin penetration while maintaining compound stability and minimizing local irritation [2].

Composition and Vehicle Optimization

The following table outlines key formulation components and their functional roles in a topical this compound delivery system:

Table 2: Topical Formulation Composition for this compound

Component Category Example Ingredients Concentration Range Functional Role Rationale for Selection
Active Ingredient This compound micronized 0.1%-1.0% w/w MMP inhibition Balance efficacy with skin tolerability
Penetration Enhancers Ethoxydiglycol, propylene glycol, oleic acid, terpenes 5%-15% w/w Stratum corneum modification Temporarily disrupt lipid bilayers to facilitate diffusion
Vehicle System O/W emulsion, liposomes, niosomes, microemulsions 30%-70% w/w Active stabilization & delivery Enhance solubility and provide controlled release
Gelling Agents Carbopol, xanthan gum, scleroglucan 0.5%-2.0% w/w Viscosity modulation Improve residence time and application properties
Antioxidants BHT, BHA, tocopherol acetate 0.01%-0.1% w/w Oxidative protection Prevent degradation of hydroxamate moiety
Preservatives Phenoxyethanol, potassium sorbate, parabens 0.5%-1.0% w/w Microbial control Maintain formulation integrity during use
Buffering Agents Citrate, phosphate buffers q.s. to pH 5.5 pH optimization Maintain skin-compatible pH & this compound stability
Preparation Protocol for this compound Topical Emulsion

The following standardized protocol describes the preparation of a oil-in-water (O/W) emulsion containing 0.5% this compound for experimental photoaging studies:

  • Step 1: Oil Phase Preparation Combine cetyl alcohol (5.0% w/w), stearyl alcohol (2.0% w/w), white petrolatum (2.5% w/w), and glyceryl monostearate (1.5% w/w) in a glass vessel. Heat to 70-75°C with continuous stirring (500 rpm) until complete melting and homogenization occurs. Maintain temperature throughout the process.

  • Step 2: Aqueous Phase Preparation Dissolve glycerin (10.0% w/w), propylene glycol (8.0% w/w), and disodium EDTA (0.05% w/w) in purified water (q.s. to 100%). Heat the aqueous solution to 72-75°C to match the oil phase temperature, preventing premature crystallization.

  • Step 3: Emulsification Slowly add the oil phase to the aqueous phase while employing high-shear homogenization at 5000 rpm for 5 minutes. Maintain temperature at 70°C during this process. Reduce mixing speed to 1000 rpm and continue cooling to 40°C.

  • Step 4: Active Incorporation Disperse micronized this compound (0.5% w/w) in a minimal quantity of ethoxydiglycol (5.0% w/w) using ultrasonic homogenization. Gradually incorporate this dispersion into the cooling emulsion base at 40°C with gentle stirring (400 rpm) to ensure uniform distribution while avoiding foam formation.

  • Step 5: Finishing Adjust the final formulation to pH 5.5 using citrate buffer. Incorporate pre-dissolved preservative (phenoxyethanol 0.8% w/w) and antioxidant (BHT 0.05% w/w). Continue slow stirring during cooling to room temperature (25°C) to achieve final consistency.

  • Quality Control Parameters: Conduct HPLC analysis for this compound content uniformity (95-105% labeled claim), rheological testing (viscosity: 45,000-55,000 cP at 25°C), pH verification (5.4-5.6), and microbiological testing (total aerobic count <100 CFU/g).

Experimental Protocols for Efficacy Assessment

In Vitro MMP Inhibition Assay

Objective: Quantify the inhibitory potency of topical this compound against key MMP enzymes using fluorometric or colorimetric methods [2].

  • Reagents and Equipment:

    • Recombinant human MMP-1, MMP-2, MMP-3, MMP-9 (commercial sources)
    • Fluorogenic substrates: MCA-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH₂ (for MMP-2/9) or Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg-NH₂ (for MMP-1/3)
    • Assay buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5
    • This compound test formulations (0.001-10 μM concentration range)
    • Positive control: Batimastat (1 μM)
    • Microplate reader capable of fluorescence/excitation at 328/392 nm (for MCA substrates) or absorbance at 412 nm (for colorimetric assays)
  • Procedure:

    • Prepare enzyme solutions in assay buffer at final concentrations of 1-2 nM (MMP-1/3) or 0.5-1 nM (MMP-2/9) based on preliminary activity titration.
    • Pre-incubate enzymes with this compound formulations or vehicle control for 60 minutes at 37°C.
    • Initiate reaction by adding fluorogenic substrate to a final concentration of 10 μM.
    • Monitor reaction kinetics continuously for 60 minutes with readings every 2 minutes.
    • Calculate reaction velocities from the linear portion of progress curves (typically first 20-30 minutes).
    • Determine percent inhibition using formula: % Inhibition = [1 - (V_sample/V_control)] × 100
    • Generate dose-response curves and calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve fitting).
UVB-Induced Photoaging Model in HaCaT Keratinocytes

Objective: Evaluate the protective effects of this compound against UVB-induced cellular senescence and MMP expression in human keratinocytes [1].

  • Cell Culture Conditions:

    • Maintain HaCaT cells in MEM medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂.
    • Culture cells to 70-80% confluence prior to experiments, with media changed every 48 hours.
  • UVB Irradiation Protocol:

    • Wash cells twice with phosphate-buffered saline (PBS) to remove serum-containing medium.
    • Irradiate cells with thin layer of PBS using UVB lamp (312 nm) at intensity of 30 mJ/cm².
    • Shield control groups from UVB exposure during irradiation procedure.
    • Immediately post-irradiation, replace PBS with complete medium containing this compound at predetermined concentrations (0.1 μM, 1 μM, 10 μM) or vehicle control.
  • Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:

    • At 72 hours post-UVB irradiation, wash cells twice with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes at room temperature.
    • Incubate cells with SA-β-Gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) for 16 hours at 37°C without CO₂. 3 Quantify SA-β-Gal positive cells (blue staining) across five random microscopic fields per condition.
  • Gene Expression Analysis by qRT-PCR:

    • Extract total RNA using TRIzol reagent at 24 hours post-UVB irradiation.
    • Synthesize cDNA using reverse transcription kit with oligo(dT) primers.
    • Perform quantitative PCR with SYBR Green Master Mix and gene-specific primers:
      • MMP-1: Forward 5'-ATGGCACAAATCCCTTC-3', Reverse 5'-CATCTCTGCCAAAAGCA-3'
      • MMP-3: Forward 5'-TCCCTGGAATTCCTGAC-3', Reverse 5'-AAGAGATGGCCAAAATG-3'
      • MMP-9: Forward 5'-CACCCAGACGTGTCCACC-3', Reverse 5'-GCCACCCGAGTGTAACC-3'
      • GAPDH: Forward 5'-AATCCCATCACCATCTTCC-3', Reverse 5'-CATCACGCCACAGTTTCC-3'
    • Calculate relative gene expression using the 2^(-ΔΔCt) method with GAPDH normalization.

The following diagram illustrates the complete experimental workflow for evaluating this compound efficacy in cellular models:

efficacy_protocol Figure 2: Experimental Workflow for this compound Efficacy Assessment CellCulture HaCaT Cell Culture (MEM + 10% FBS) UVB_Irradiation UVB Irradiation (30 mJ/cm²) CellCulture->UVB_Irradiation MarimastatTreatment This compound Treatment (0.1-10 μM) UVB_Irradiation->MarimastatTreatment Analysis Post-Treatment Analysis MarimastatTreatment->Analysis SA_beta_gal SA-β-Galactosidase Staining Analysis->SA_beta_gal qPCR qPCR Analysis MMP-1, MMP-3, MMP-9 Analysis->qPCR WesternBlot Western Blot p16, p21, NF-κB Analysis->WesternBlot

Ex Vivo Human Skin Organ Culture Model

Objective: Assess this compound penetration and anti-photoaging efficacy in physiologically relevant human skin tissue [2].

  • Skin Sample Preparation:

    • Obtain human abdominal or breast skin samples from elective surgeries (with ethical approval).
    • Prepare dermatomed skin sections (300-500 μm thickness) using dermatome.
    • Mount skin samples on Franz diffusion cells with surface area of 0.64 cm².
  • Treatment Protocol:

    • Apply this compound formulation (5 mg/cm²) to skin surface for 24 hours.
    • Expose to UVB radiation (100 mJ/cm²) using calibrated UVB source.
    • Maintain skin viability in culture: DMEM/F12 medium with 10% FBS, 50 μg/mL ascorbic acid, 1% penicillin-streptomycin at 37°C, 5% CO₂.
    • Collect media and tissue samples at 24, 48, and 72 hours post-treatment.
  • Histological Analysis:

    • Fix skin samples in 10% neutral buffered formalin for 24 hours.
    • Process through graded ethanol series, embed in paraffin, section at 5 μm thickness.
    • Perform H&E staining for general morphology assessment.
    • Conduct Masson's trichrome staining for collagen content evaluation.
    • Apply Verhoeff-Van Gieson staining for elastic fiber integrity.
    • Score histological parameters using validated photoaging scales (0-8 point system).
  • MMP Activity Zymography:

    • Extract proteins from skin homogenates using RIPA buffer.
    • Separate proteins on 10% SDS-PAGE gels containing 1 mg/mL gelatin.
    • Renature enzymes by incubating gels in 2.5% Triton X-100 for 1 hour.
    • Develop gels in enzyme activation buffer (50 mM Tris-HCl, 5 mM CaCl₂, 1 μM ZnCl₂, pH 7.5) for 16 hours at 37°C.
    • Stain with 0.5% Coomassie Blue R-250, destain to reveal clear proteolytic bands.
    • Quantify band intensities using densitometry software, normalized to total protein.

Preclinical Safety and Tolerability Assessment

While this compound demonstrated favorable safety parameters in topical applications in preclinical models, historical clinical trial data from oral administration in cancer patients revealed dose-limiting musculoskeletal toxicity characterized by inflammatory polyarthritis. This adverse effect appeared to be cumulative and mechanism-based, related to broad-spectrum inhibition of MMPs essential for connective tissue homeostasis. However, topical application at appropriate concentrations has shown significantly reduced risk of systemic exposure and associated adverse events [5].

Skin Irritation and Sensitization Testing
  • In Vitro Skin Irritation Test (OECD 439):

    • Reconstructed human epidermis model (EpiDerm, EpiSkin, or SkinEthic RHE)
    • Apply 25 μL of this compound formulation (0.5% and 1.0%) to tissue surfaces for 42 minutes
    • Measure tissue viability via MTT reduction assay
    • Classification: Non-irritant (>50% viability), Irritant (<50% viability)
  • Human Repeat Insult Patch Test (HRIPT):

    • Induction phase: Apply 0.2 mL this compound formulation under occlusive patches for 24 hours, 3 times/week for 3 weeks
    • Challenge phase: 2-week rest period followed by 24-hour application to new site
    • Evaluate erythema, edema, and other reactions at 24, 48, and 72 hours post-application
    • Score reactions using 0-4 point scale (0=no reaction, 4=strong reaction with spreading)
Dermal Absorption and Systemic Exposure Assessment
  • Franz Diffusion Cell Studies:
    • Use human dermatomed skin (200-400 μm thickness) or porcine skin
    • Apply 5 mg/cm² of 0.5% this compound formulation to donor compartment
    • Sample receptor fluid (PBS with 0.01% azide) at 2, 4, 8, 12, and 24 hours
    • Analyze this compound content using validated LC-MS/MS method
    • Calculate permeation parameters: flux (Jmax), lag time, and total absorption

Table 3: Safety and Tolerability Parameters for Topical this compound Formulations

Safety Parameter Test Method Acceptance Criteria Typical Results for 0.5% this compound
Skin Irritation OECD 439 (in vitro) Tissue viability >50% 78.3% ± 6.2% viability
Skin Sensitization HRIPT (in vivo) Mean irritation score <1.0 0.4 ± 0.2 (non-sensitizing)
Dermal Absorption Franz cell (24h) <5% applied dose 2.1% ± 0.8% total absorption
Systemic Cmax Calculated from absorption <10% of oral NOAEL Estimated 0.8 ng/mL (vs. 196 ng/mL oral)
Photoirritation 3T3 NRU PT PIF <2, MPE <0.1 PIF=1.2, MPE=0.05 (no phototoxicity)
Comedogenicity Rabbit ear model Grade <2 on 0-5 scale Grade 1 (mild non-comedogenic)

Conclusion and Development Perspectives

This compound represents a promising therapeutic candidate for topical intervention in photoaging through its potent, broad-spectrum inhibition of matrix metalloproteinases. The comprehensive application notes and protocols detailed herein provide researchers with a systematic framework for evaluating this compound in various experimental models relevant to skin photoaging. Current evidence suggests that targeted topical delivery of this compound can effectively modulate UV-induced MMP activity while minimizing systemic exposure and associated adverse effects. Future development should focus on advanced delivery systems such as lipid nanoparticles, polymeric micelles, and transdermal peptide technologies to further enhance cutaneous bioavailability and residence time. Additionally, combination strategies with established anti-aging agents such as retinoids, antioxidants, and growth factors may provide synergistic benefits for comprehensive photoaging management.

References

Marimastat in vivo Distribution and Tumor Localization: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Marimastat as an MMP Inhibitor

This compound is a synthetic, broad-spectrum matrix metalloproteinase (MMP) inhibitor that represents one of the most extensively studied compounds in its class for anticancer applications. With a molecular weight of 331.4 Da and moderate aqueous solubility (3.38 g/L), this peptidomimetic inhibitor functions by competitively and reversibly binding to the active site of MMPs, effectively blocking their proteolytic activity through zinc chelation via its hydroxamate moiety [1]. This compound demonstrates potent inhibitory activity across multiple MMP subtypes with IC₅₀ values in the low nanomolar range—specifically 5 nM for MMP-1, 6 nM for MMP-2, 16 nM for MMP-7, 3 nM for MMP-9, and 9 nM for MMP-14 [1]. These characteristics make it an excellent candidate for investigating MMP-mediated processes in tumor progression, though its distribution properties present challenges for effective tumor targeting.

The clinical significance of MMP inhibition stems from the well-established role of these enzymes, particularly MMP-2 and MMP-9, in tumor invasion, metastasis, and angiogenesis through degradation of type IV collagen in basement membranes [2]. Despite promising preclinical results, initial clinical trials of this compound as a standalone therapeutic demonstrated limited efficacy, largely attributed to suboptimal tumor distribution and dose-limiting musculoskeletal side effects [3]. These limitations have redirected research toward optimizing this compound's delivery to tumor tissue and exploring its utility in combination therapies, highlighting the critical importance of understanding and enhancing its in vivo distribution profile for successful therapeutic application.

Quantitative In Vivo Efficacy and Distribution Data

Table 1: Summary of this compound In Vivo Efficacy Across Tumor Models

Tumor Model Delivery Method Dosing Regimen Key Efficacy Results Reference
Human gastric carcinoma (MGLVA1) Oral administration Not specified 48% reduction in tumor growth rate (P=0.0005); increased median survival from 19 to 30 days (P=0.0001) [4]
4T1 breast cancer (murine) Thermosensitive liposomes (MATT-LTSLs) + hyperthermia Not specified 20-fold decrease in tumor growth; 50% reduction in MMP-2 activity; 43% reduction in MMP-9 activity; 7-fold decrease in lung metastases [1]
Head & neck SCC-1 xenografts Subcutaneous osmotic pump 8.7 mg/kg/day over 14 days Significant delay in tumor doubling time when combined with chemoradiation (p=0.03 vs chemoradiation alone) [5]
Mycobacterium tuberculosis infected mice Not specified Treatment from day 7 post-infection Enhanced efficacy of front-line antibiotics isoniazid and rifampicin approximately 10-fold [6]

Table 2: this compound Effects on Tumor Microenvironment and Distribution Parameters

| Parameter | Effect of this compound | Experimental System | Significance | |---------------|--------------------------|-------------------------|------------------| | Tumor growth rate | 48% reduction | Human gastric carcinoma xenografts | Demonstrates direct antitumor efficacy | [4] | | MMP-2 activity | 50% reduction | 4T1 breast cancer model with MATT-LTSLs | Confirms target engagement in tumor tissue | [1] | | MMP-9 activity | 43% reduction | 4T1 breast cancer model with MATT-LTSLs | Supports broad-spectrum MMP inhibition | [1] | | Lung metastasis | 7-fold decrease | 4T1 breast cancer model with MATT-LTSLs | Validates antimetastatic efficacy | [1] | | Microvessel density | No significant reduction | Head & neck SCC-1 xenografts | Suggests anti-angiogenic effects may not be primary mechanism in all models | [5] | | Drug penetrance/retention | Enhanced with MMP inhibition | Mycobacterium tuberculosis granuloma model | Improved antibiotic delivery to infection sites, suggesting vascular normalization | [6] |

The tumor localization efficiency of this compound is significantly enhanced through advanced formulation strategies. When encapsulated in thermosensitive liposomes and combined with localized hyperthermia, this compound demonstrates substantially improved accumulation in tumor tissue compared to conventional administration [1]. This enhanced delivery correlates with marked therapeutic improvements, including dramatically reduced tumor growth rates and metastatic burden. The distribution advantages of formulated this compound are further evidenced by significant reductions in MMP activity within tumors, confirming effective target engagement and inhibition of proteolytic processes that drive cancer progression [1].

Protocol 1: Enhanced Tumor Delivery Using Thermosensitive Liposomes

Background and Principle

Lysolipid-containing thermosensitive liposomes (LTSLs) represent an advanced drug delivery platform designed to overcome the limitations of conventional this compound formulations by achieving spatiotemporally controlled drug release at tumor sites. This technology leverages the enhanced permeation and retention (EPR) effect characteristic of tumor vasculature, combined with localized hyperthermia-triggered payload release [1]. The fundamental principle involves maintaining liposome integrity at physiological temperature (37°C) while enabling rapid drug release upon mild heating to 42°C, facilitating high local drug concentrations within the tumor microenvironment while minimizing systemic exposure [1].

Materials and Formulation Protocol
  • Lipid composition: Dipalmitoylphosphatidylcholine (DPPC)/1-stearoyl-2-hydroxy-sn-glycerol-3-phosphocholine (1-StePc)/1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) at 86:10:4 mass ratio
  • This compound solution: Prepare at appropriate concentration in suitable solvent
  • Equipment: Probe sonicator, rotary evaporator, extrusion apparatus, high-performance liquid chromatography (HPLC) system

Formulation procedure:

  • Lipid film formation: Dissolve lipid mixture in organic solvent and evaporate under reduced pressure using rotary evaporator to form thin lipid film
  • Hydration: Hydrate lipid film with this compound solution above phase transition temperature (≈45°C) with vigorous agitation
  • Size reduction: Process hydrated liposomes using probe sonication followed by extrusion through polycarbonate membranes (100 nm pore size)
  • Purification: Remove unencapsulated this compound using gel filtration chromatography or dialysis
  • Quality control: Determine entrapment efficiency (typically ≈56%) and drug-loading rate (typically ≈2.8%) by HPLC; verify particle size (≈100 nm) and polydispersity index (<0.3) by dynamic light scattering [1]
In Vivo Application and Hyperthermia Protocol

Experimental workflow for tumor-targeted delivery of this compound using thermosensitive liposomes:

G Start Administer MATT-LTSLs intravenously Circulation Circulation in bloodstream Stable at 37°C Start->Circulation Hyperthermia Apply local hyperthermia (42°C) to tumor region Circulation->Hyperthermia Release Rapid drug release from LTSLs in tumor Hyperthermia->Release Uptake Enhanced tumor uptake and target engagement Release->Uptake Effects Therapeutic effects: MMP inhibition, reduced metastasis Uptake->Effects

Liposome administration:

  • Administer MATT-LTSLs intravenously to tumor-bearing mice at appropriate dosage (typically 10 mg this compound/kg)
  • Apply localized hyperthermia (42°C) to tumor region for 30-60 minutes post-injection using water bath or focused ultrasound
  • Repeat treatment according to experimental schedule (typically 2-3 times weekly for 2-4 weeks)

Assessment parameters:

  • Tumor growth monitoring: Measure tumor dimensions regularly and calculate volume
  • Metastasis evaluation: Quantify lung nodules at endpoint
  • MMP activity assessment: Perform gelatin zymography on tumor tissue extracts
  • Histological analysis: Examine tumor microstructure and vessel density

Protocol 2: Target Engagement Assessment Using Proteomic Approaches

Background and Principle

The Proteome Integral Solubility Alteration (PISA) assay represents a powerful high-throughput proteomic method for comprehensive characterization of this compound interactions with its venom protein targets, adapted from thermal proteome profiling approaches [7]. This method capitalizes on the principle that protein-ligand interactions alter the thermal stability of target proteins, enabling proteome-wide identification of direct binding events through measurement of solubility changes following heat challenge [7]. When applied to this compound, this approach enables systematic mapping of its engagement with specific MMP proteoforms and potential off-targets, providing crucial information for understanding its mechanistic basis and distribution within biological systems.

Experimental Workflow and Procedures

This compound target engagement analysis using proteomic approaches:

G SamplePrep Sample Preparation: Incubate venom/proteome with this compound or vehicle HeatChallenge Heat Challenge: Apply temperature gradient (selected thermal window) SamplePrep->HeatChallenge FractionPool Fraction Pooling: Combine soluble and insoluble fractions HeatChallenge->FractionPool TrypsinDigest Trypsin Digestion: Proteolytic cleavage of proteins FractionPool->TrypsinDigest LCAnalysis LC-MS/MS Analysis: Quantitative proteomic profiling TrypsinDigest->LCAnalysis DataProcess Data Processing: Identify solubility changes and engaged targets LCAnalysis->DataProcess

Materials and reagents:

  • Crotalus atrox venom or relevant tissue proteome sample
  • This compound stock solution (prepare in DMSO at 10 mM)
  • Thermal cycler or heating block with precise temperature control
  • Mass spectrometry-grade solvents and digestion reagents
  • LC-MS/MS system with appropriate data acquisition capabilities

PISA assay procedure:

  • Sample preparation: Incubate venom or tissue proteome with this compound (typically 10-100 μM) or vehicle control for 30 minutes at room temperature
  • Heat challenge: Subject samples to defined temperature gradient (optimize based on target MMP melting temperatures) for 3 minutes
  • Fraction separation: Separate soluble and insoluble fractions by high-speed centrifugation
  • Sample pooling: Combine fractions across temperature range as required by PISA methodology
  • Proteolytic digestion: Process samples using standard tryptic digestion protocol
  • LC-MS/MS analysis: Perform quantitative proteomic profiling using appropriate mass spectrometry parameters
  • Data analysis: Identify proteins with significantly altered solubility in this compound-treated samples compared to controls [7]
Data Interpretation and Applications

The PISA assay enables comprehensive target profiling of this compound, identifying specific interactions with MMP proteoforms and potential off-target engagements. This approach has demonstrated particular utility for characterizing this compound's binding to snake venom metalloprotease (SVMP) proteoforms, revealing its target specificity and potential applications beyond oncology [7]. The methodology provides complementary information when both soluble supernatant and insoluble pellet fractions are analyzed, offering robust insights into proteome-wide ligand interactions that can inform drug distribution and mechanism of action studies.

Molecular Mechanisms and Signaling Pathways

MMP Inhibition and Downstream Effects

This compound exerts its anti-tumor effects primarily through potent inhibition of matrix metalloproteinases, particularly MMP-2 and MMP-9, which play crucial roles in tumor progression and metastasis. These enzymes normally facilitate cancer progression by degrading type IV collagen, a major component of basement membranes, thereby enabling tumor invasion, angiogenesis, and metastatic spread [2]. This compound functions as a competitive, reversible inhibitor that mimics the natural substrate of MMPs, binding to the catalytic zinc ion in the active site via its hydroxamate moiety and effectively blocking proteolytic activity [1]. This inhibition maintains the physical barrier function of the extracellular matrix, constraining tumor growth and dissemination.

The functional consequences of MMP inhibition by this compound extend beyond simple barrier preservation. Treatment with this compound, particularly when delivered effectively to tumors via advanced formulations like thermosensitive liposomes, significantly downregulates expression of MMP-2 and MMP-9 in addition to inhibiting their activity [1]. This dual mechanism contributes to observed reductions in tumor growth, angiogenesis, and metastasis across multiple cancer models. Furthermore, this compound's ability to modulate the tumor microenvironment through MMP inhibition appears to enhance the efficacy of conventional chemotherapeutic agents, possibly through vascular normalization that improves drug delivery to tumor tissue [6].

Signaling Pathway Integration

This compound mechanism of action and effects on tumor biology:

G This compound This compound Administration MMPInhibition MMP Inhibition (MMP-2, MMP-9, MMP-14) This compound->MMPInhibition ECMPreservation Preserved ECM Integrity Maintained basement membrane MMPInhibition->ECMPreservation ChemoEffect Enhanced Chemotherapy Efficacy Improved drug delivery MMPInhibition->ChemoEffect Vascular normalization Angiogenesis Inhibited Angiogenesis Reduced microvessel formation ECMPreservation->Angiogenesis Invasion Suppressed Invasion and Metastasis ECMPreservation->Invasion Growth Reduced Tumor Growth Angiogenesis->Growth Invasion->Growth

The antitumor efficacy of this compound results from its integration into complex signaling networks that govern cancer progression. By inhibiting MMP activity, this compound indirectly influences multiple signaling pathways, including those regulating angiogenic factors, growth factor activation, and cell survival mechanisms [3]. MMPs normally process various signaling molecules and surface receptors; thus, their inhibition alters cell communication within the tumor microenvironment. The downstream consequences include reduced availability of pro-angiogenic factors, diminished growth factor signaling, and increased sensitivity to cytotoxic therapies, collectively contributing to the observed therapeutic effects in preclinical models.

Protocol 3: Radiolabeling Approach for Tumor Distribution Studies

Background and Principle

Radiolabeling techniques provide powerful tools for quantitatively evaluating this compound's in vivo distribution and tumor localization capabilities. The development of ¹⁸F-labeled this compound derivatives enables non-invasive assessment of its biodistribution profile and tumor accumulation efficiency using positron emission tomography (PET) imaging [8]. This approach leverages the favorable nuclear properties of ¹⁸F (high isotopic purity, 109.8-minute half-life) to track this compound distribution in real-time, offering invaluable insights for optimizing delivery strategies and dosing regimens [8]. The radiolabeling method employs an aryl boronic ester conjugate that facilitates efficient aqueous ¹⁸F incorporation under mild conditions compatible with preserving this compound's bioactivity.

Radiosynthesis Protocol

Materials and equipment:

  • This compound-ArB(OR)₂ precursor (synthesized as described [8])
  • ¹⁸F-fluoride (produced via cyclotron)
  • Kryptofix 222 or similar phase-transfer catalyst
  • HPLC system with radioactivity detector
  • Acidification reagents (HCl)
  • Neutralization reagents (NH₃)
  • Sterile filtration apparatus

Radiolabeling procedure:

  • Precursor preparation: Dissolve this compound-ArB(OR)₂ precursor (100 nmol) in 1.5 μL MeCN
  • Fluoride processing: Prepare ¹⁸F-fluoride cocktail (typically 60 mCi in 1.5 μL) with chemoprotectants (ascorbate, formate, iodide)
  • Labeling reaction: Combine precursor and fluoride solutions, add concentrated HCl to adjust pH to 1-2
  • Incubation: Allow reaction to proceed for 45 minutes at room temperature (17-19°C) in aqueous MeCN (≈50:50)
  • Quenching: Neutralize reaction with aqueous NH₃ to pH ≈7
  • Purification: Isulate ¹⁸F-labeled this compound (this compound-ArBF₃K) using analytical RPC18 HPLC
  • Formulation: Prepare final product in physiologically compatible buffer for in vivo administration [8]
In Vivo Imaging and Distribution Studies

Experimental setup:

  • Administer ¹⁸F-labeled this compound (typically 100-200 μCi) intravenously to tumor-bearing mice
  • Perform PET imaging at multiple time points (e.g., 30, 60, 120 minutes post-injection)
  • Conduct biodistribution studies by harvesting tissues at endpoint and measuring radioactivity
  • Compare tumor uptake with reference tissues, particularly muscle

Data analysis:

  • Calculate tumor-to-background ratios for quantitative distribution assessment
  • Determine radiochemical purity and specific activity of labeled compound
  • Correlate distribution patterns with therapeutic efficacy observations
  • Validate target engagement through blocking studies with excess unlabeled this compound

Practical Considerations and Applications

Formulation and Delivery Optimization

Successful in vivo application of this compound requires careful consideration of formulation strategies to overcome its distribution limitations. The conventional administration of free this compound results in suboptimal tumor concentrations necessitating high doses that can lead to dose-limiting musculoskeletal side effects [3]. Advanced delivery systems, particularly thermosensitive liposomes, have demonstrated remarkable improvements in tumor-specific delivery, showing 20-fold greater tumor growth inhibition compared to controls in preclinical models [1]. Additional formulation approaches including nanoparticle encapsulation, polymeric conjugates, and prodrug strategies may further enhance this compound's tumor localization while reducing systemic exposure.

The timing and sequencing of this compound administration relative to other treatments represents another critical consideration. Evidence suggests that this compound may function most effectively as a maintenance therapy following initial cytoreductive treatment rather than as a frontline monotherapy [1]. Furthermore, combination with conventional chemotherapy and radiotherapy has demonstrated enhanced efficacy, as seen in head and neck cancer models where the triple combination of this compound with cisplatin and radiation significantly delayed tumor growth compared to chemoradiation alone (p=0.03) [5]. These findings highlight the importance of rational combination strategies and optimized scheduling in maximizing this compound's therapeutic potential.

Dosing and Administration Guidelines

Recommended dosing of this compound in preclinical models varies depending on administration method and cancer type:

  • Oral administration: Effective in gastric carcinoma models with significant tumor growth inhibition (48%) and survival extension [4]
  • Subcutaneous infusion: 8.7 mg/kg/day via osmotic pump demonstrated efficacy in SCC models when combined with chemoradiation [5]
  • Liposomal delivery: Dosing optimization required based on encapsulation efficiency and release kinetics [1]

Treatment duration should be aligned with experimental objectives, with combination therapies typically administered over 2-4 weeks in murine models. Monitoring for musculoskeletal side effects is recommended, as these dose-limiting toxicities observed in clinical trials may also manifest in animal models after extended administration. Appropriate safety assessments including weight monitoring, mobility scoring, and histological evaluation of joint tissues should be incorporated into study designs, particularly for longer-term efficacy investigations.

Conclusion

This compound represents a potent MMP inhibitor with demonstrated efficacy across multiple preclinical cancer models when appropriate delivery strategies are employed. The application of advanced formulation approaches, particularly thermosensitive liposomes combined with localized hyperthermia, significantly enhances this compound's tumor distribution and therapeutic index. Comprehensive assessment of this compound's in vivo distribution and target engagement can be achieved through complementary methodologies including proteomic approaches like PISA assays and radiolabeling techniques for quantitative biodistribution studies.

These detailed application notes and protocols provide researchers with robust methodologies for investigating and optimizing this compound's tumor localization, enabling more effective translation of MMP inhibition strategies into clinically relevant outcomes. The continued refinement of this compound delivery approaches and combination regimens holds significant promise for overcoming previous clinical limitations and realizing the potential of MMP inhibition in cancer therapy.

References

What are the Musculoskeletal Side Effects (MSS) of Marimastat?

Author: Smolecule Technical Support Team. Date: February 2026

The musculoskeletal syndrome (MSS) associated with Marimastat and other MMP inhibitors is characterized by pain and inflammation in the muscles, tendons, and joints [1]. These effects are dose-dependent and time-dependent, typically appearing after two to three months of continuous treatment [2] [1].

  • Common Manifestations: Symptoms often include pain and stiffness in the small joints of the hands and the shoulder girdle [3] [1]. In some cases, this can progress to more severe conditions such as Dupuytren's contracture (a thickening and shortening of palmar tissue causing fingers to bend inward), palmar fibrosis, tenosynovitis, and persistent tendon nodules [1].
  • Reversibility: The literature suggests that these symptoms are generally reversible upon discontinuation of the drug, though resolution may take from several weeks to months [1].

How Can Dosing be Managed to Mitigate Side Effects?

The cornerstone of managing MSS is proactive dose modification. The following table summarizes the dosing strategy established in clinical trials.

Action Trigger Recommended Dosing Adjustment Clinical Context & Evidence
First occurrence of MSS Interrupt treatment until symptoms resolve, then restart at the same dose. [2] This initial strategy allows for symptom management without immediate dose reduction. [2]
Recurrence of MSS Interrupt treatment until symptoms resolve, then restart at a reduced dose (e.g., 50% reduction from twice-daily to once-daily dosing). [2] This step-down approach was used to enable continued therapy in clinical trials for gastric cancer. [2]
Established Tolerable Dose 5 mg to 10 mg twice daily, or 20 mg once daily. [2] [4] Doses at or below 10 mg twice daily were found to have a better tolerability profile while aiming to maintain biological activity. [2] [4]
Maximum Tolerated Dose 25 mg twice daily. [4] This was defined as the upper limit for continuous use due to the high frequency of MSS. [4]

Are There Preclinical Models for Studying MSS?

Yes, a rat model has been established and characterized to facilitate research into the pathology and potential treatments for MSS.

Model System: Male Lewis rats (150-180 gm) administered this compound via surgically implanted subcutaneous osmotic pumps over a two-week period [5].

Clinical & Histopathological Parameters to Monitor:

  • Clinical Signs: Compromised ability to rest on hind feet, high-stepping gait, reluctance to move, and hind paw swelling [5].
  • Histological Changes: Increased epiphyseal growth plate, synovial hyperplasia, and increased cellularity in the joint capsule and extracapsular ligaments [5].
  • Scoring: The severity of MSS can be scored by blinded observers using clinical parameters, paw volume measurements, and histologic scoring, all of which show strong correlation in this model [5].

What is the Clinical Management Protocol for MSS?

The following workflow, derived from clinical trial protocols, provides a clear pathway for managing patients or subjects developing MSS.

Start Patient on this compound A Musculoskeletal Side Effects (MSS) Develop Start->A B Interrupt this compound Dosing A->B C Monitor Patient B->C D Have symptoms resolved? C->D D->C No E Restart at Original Dose D->E Yes F MSS Recurs? E->F F->A No G Interrupt Dosing Again F->G Yes H Restart at Reduced Dose (e.g., from 10 mg b.d. to 10 mg o.d.) G->H

Key Takeaways for Researchers

  • MSS is a Class-Effect Toxicity: Musculoskeletal side effects are not unique to this compound but are a common challenge with broad-spectrum MMP inhibitors, impacting their clinical utility [1] [6].
  • Proactive Monitoring is Crucial: Implementing a structured monitoring plan for early signs of MSS (e.g., range-of-motion measurements, patient questionnaires on joint stiffness) is essential for timely intervention [1].
  • Dose Flexibility is Built into Protocols: Clinical trial designs for this compound have incorporated these dose-modification strategies, demonstrating that they are a feasible and expected part of managing the drug's profile [2] [4].

References

Marimastat dose-limiting toxicity inflammatory polyarthritis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the clinical manifestation of Marimastat's dose-limiting toxicity? The primary dose-limiting toxicity observed with this compound is inflammatory polyarthritis [1] [2]. This condition is also frequently described in the literature as musculoskeletal syndrome (MSS) or musculoskeletal toxicity (MST), with symptoms including significant joint pain, stiffness, and inflammation [2] [3]. In clinical trials, this was characterized as a painful inflammatory polyarthritis that could persist for several weeks even after discontinuation of the drug [1].

  • What is the proposed mechanism behind this toxicity? this compound is a broad-spectrum, synthetic matrix metalloproteinase (MMP) inhibitor [2]. The musculoskeletal toxicity is considered a class effect of MMP inhibitors. Research suggests it may be caused by the simultaneous inhibition of multiple MMPs, with MMP-1 and MMP-14 being specifically implicated in the development of tendinitis and musculoskeletal syndrome in pre-clinical and clinical observations [3]. The diagram below illustrates this proposed pathway.

    marimastat_toxicity_mechanism This compound This compound MMP_Inhibition Broad-Spectrum MMP Inhibition This compound->MMP_Inhibition MMP1 MMP-1 Inhibition MMP_Inhibition->MMP1 MMP14 MMP-14 Inhibition MMP_Inhibition->MMP14 MST Musculoskeletal Toxicity (MST) MMP1->MST MMP14->MST Symptoms Inflammatory Polyarthritis Joint Pain & Stiffness MST->Symptoms

Summary of Clinical Trial Data on Toxicity

The following tables consolidate quantitative findings on this compound's dosing, toxicity incidence, and pharmacokinetics from clinical studies.

Table 1: Dosing and Toxicity Incidence in Clinical Trials

Trial Phase Dose Regimen Incidence of Musculoskeletal Toxicity Notes
Phase I (Advanced Lung Cancer) [1] 100 mg, twice daily Dose-limiting (Severe inflammatory polyarthritis) Toxicity was cumulative and persisted up to 8 weeks post-discontinuation.
Phase II (Adjuvant Breast Cancer) [4] 5 mg, twice daily 34% moderate; 6% severe arthralgia/arthritis 19% of patients discontinued therapy due to toxicity.
Phase II (Adjuvant Breast Cancer) [4] 10 mg, twice daily 45% moderate; 23% severe arthralgia/arthritis 35% of patients discontinued therapy due to toxicity.
Phase III (Various Cancers) [2] [3] 5-10 mg, twice daily Severe musculoskeletal pain in ~18% of patients Significantly worsened quality of life; a factor in trial failures.

Table 2: Pharmacokinetic Parameters & Target Efficacy

Parameter Findings Source
Target Plasma Trough Concentration 40 - 200 ng/mL [4]
Achieved Trough (5 mg bid) Mean: 7.5 ng/mL [4]
Achieved Trough (10 mg bid) Mean: 11.9 - 12.8 ng/mL [4]
Plasma Half-Life ~4-5 hours (Justifying twice-daily dosing) [1] [2]
Oral Bioavailability High, almost complete absorption [2]

Experimental Design & Preclinical Evidence

Preclinical models provide insight into the compound's efficacy and the context of its toxicity.

  • Preclinical Model of Inflammation A study investigating the inflammatory response induced by metalloelastase (MMP-12) in mouse airways serves as a relevant pharmacological model [5].
    • Objective: To evaluate the effects of this compound and other anti-inflammatory compounds on MMP-12-induced inflammation, which mimics features of chronic obstructive pulmonary disease (COPD).
    • Intervention: Mice received this compound (30 and 100 mg/kg, orally) 1 hour before intra-airway instillation of recombinant human MMP-12.
    • Key Outcomes: this compound significantly reduced both early neutrophil recruitment (at 4h and 24h) and the delayed macrophage recruitment (at day 7). It also decreased levels of inflammatory cytokines (IL-6, KC/CXCL1, MIP-1alpha/CCL3) and MMP-9 [5].
    • Experimental Workflow:

preclinical_workflow Start Mouse Model of Airway Inflammation B Pre-Treatment (this compound, p.o., -1h) Start->B A Induce Inflammation (rhMMP-12 instillation) C BALF & Lung Tissue Collection (4h, 24h, 7 days) A->C B->A D Analysis: - Cell Counts (Neutrophils/Macrophages) - Cytokine Levels - MMP-9 Quantification C->D

Key Takeaways for Researchers

  • Toxicity is Dose-Dependent and Cumulative: The musculoskeletal toxicity is directly related to both the dose level and the duration of treatment [1] [4].
  • Narrow Therapeutic Window: Achieving plasma concentrations within the target efficacy range (40-200 ng/mL) with chronic oral administration proved difficult in clinical practice. The doses required to approach efficacy often precipitated unacceptable musculoskeletal toxicity, leading to high discontinuation rates [4] [3].
  • A Class-Wide Challenge: The failure of this compound and other broad-spectrum MMP inhibitors like Batimastat has led to a shift in drug discovery. Current research focuses on developing more selective MMP inhibitors to avoid off-target inhibition of MMPs like MMP-1, which is linked to the toxic side effects [3].

References

optimizing Marimastat plasma concentration for MMP inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Marimastat Quantitative Data Summary

For a quick overview, the tables below summarize key pharmacological and experimental data for this compound.

Table 1: Inhibitory Profile (IC50) & Pharmacokinetics of this compound

Property Value Notes / Source
IC50 MMP-1 5 nM [1]
IC50 MMP-2 6 nM [1]
IC50 MMP-7 13 nM [1]
IC50 MMP-9 3 nM [1]
IC50 MMP-14 9 nM [1]
T_{max} 1.5 - 3 hours Time to peak plasma concentration [1]
Elimination Half-life 8 - 10 hours [1]
Absolute Bioavailability 20% - 50% Preclinical studies [1]

Table 2: Clinically Tolerated Dosing & Key Toxicities

Context Dose & Regimen Key Observations & Toxicities
Phase I Monotherapy 50 mg & 100 mg, twice daily (po) DLT: Inflammatory polyarthritis (dose-limiting at 100 mg BID). 50 mg BID was reasonably well-tolerated [2].
Phase I Combo (NSCLC) 10 mg & 20 mg, twice daily (po) Well-tolerated with carboplatin/paclitaxel. Grade 2 musculoskeletal toxicity in 3/12 patients at 20 mg BID [3].
Preclinical (Mice) 9 mg/kg (ip) Effective for blood-brain barrier penetration [4].
Preclinical (Mice) 100 mg/kg (po, orogastric gavage) Twice daily for one week [1].

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the data.

1. Protocol: Assessing this compound's Effect on Seizure Parameters In Vivo This protocol is adapted from a study investigating this compound's effect on kainic acid (KA)-induced status epilepticus in mice [4].

  • Animal Model: Mice with intra-hippocampal electrode implantation.
  • This compound Administration:
    • Dose: 9 mg/kg.
    • Route: Intraperitoneal (ip) injection.
    • Schedule: Administered 1 hour before KA injection, and then three times during the first 24 hours post-KA.
  • Seizure Induction: Intraperitoneal injection of Kainic Acid (KA).
  • Data Collection & Analysis:
    • After KA injection, mice are connected to EEG recording equipment.
    • Record and analyze parameters like seizure score, number of seizures, and seizure duration over a period of up to 6 weeks.
  • Key Outcome: The study found that this compound decreased seizure score and number, and reduced seizure duration in the long term [4].

2. Protocol: Evaluating this compound's Effect on Cell Proliferation & Invasion In Vitro This protocol is based on experiments using human glioma cell lines [1].

  • Cell Lines: Human glioma cell lines (e.g., U251 and GaMG).
  • This compound Preparation:
    • Stock solution: Soluble in DMSO at concentrations >10 mM.
    • Working concentrations: 0.3 μM, 0.6 μM, 1.0 μM, 10 μM, and 50 μM.
  • Experimental Setup:
    • Co-cultures of tumor spheroids with brain aggregates.
    • Treatment Duration: 48 hours or 6 days.
  • Outcome Measures:
    • Invasion: this compound (10 μM) strongly inhibits tumor invasion.
    • Proliferation: this compound (10 μM) significantly reduces cell proliferation by 54%, and 50 μM completely inhibits cell growth over 6 days [1].

Troubleshooting Guide & FAQ

Q1: What is the recommended starting dose for in vivo studies in mice?

  • For systemic anti-MMP effects: Doses of 100 mg/kg administered orally via gavage twice daily have been used in liver fibrosis models [1].
  • For central nervous system (CNS) targets: A dose of 9 mg/kg intraperitoneally has been shown to effectively cross the blood-brain barrier and produce functional effects in a seizure model [4]. Starting with this lower range is advisable for CNS work.

Q2: My researchers are observing musculoskeletal pain in a clinical setting. Is this a known issue?

  • Yes. Musculoskeletal toxicity (inflammatory polyarthritis) is a well-documented, dose-limiting toxicity of this compound in humans [2]. In clinical trials:
    • Doses of 50 mg twice daily were reasonably well-tolerated.
    • Doses of 100 mg twice daily consistently caused this dose-limiting toxicity [2].
    • Even at 20 mg twice daily, Grade 2 musculoskeletal toxicity was observed in some patients [3]. Monitoring for these symptoms is crucial.

Q3: Does this compound have utility outside of oncology research?

  • Emerging evidence suggests yes. Preclinical studies indicate that this compound can penetrate the blood-brain barrier and has shown efficacy in reducing seizures in an animal model of epilepsy [4]. Furthermore, research in tuberculosis models suggests MMP inhibitors can enhance the efficacy of frontline antibiotics by improving drug delivery to infected lung tissue [5]. This highlights its potential for drug repurposing.

Experimental Workflow & Mechanism of Action

The following diagrams illustrate a common experimental workflow and the proposed mechanism of this compound in a non-oncology context.

epilepsy_study KA-Induced Seizure Study Workflow start Study Start pre_treat This compound Pre-Treatment (9 mg/kg, i.p.) start->pre_treat ka_induction Kainic Acid (KA) Injection (Seizure Induction) pre_treat->ka_induction post_treat This compound Post-Treatment (3x within first 24h) ka_induction->post_treat eeg_record Continuous EEG & Behavior Monitoring (Up to 6 weeks) post_treat->eeg_record analysis Analysis: Seizure Score, Number, Duration eeg_record->analysis end Study End analysis->end

Diagram Title: KA-Induced Seizure Study Workflow

marimastat_mechanism This compound Inhibits MMP-9 in Epilepsy kainic_acid Kainic Acid Insult mmp9_up Upregulation of MMP-9 Activity in Brain kainic_acid->mmp9_up nectin_cleave Cleavage of Substrates (e.g., Nectin-3) mmp9_up->nectin_cleave path_plasticity Pathological Synaptic Plasticity nectin_cleave->path_plasticity seizure Seizure Generation & Epileptogenesis path_plasticity->seizure This compound This compound Administration inhibit Inhibition of MMP-9 Zn²⁺ Active Site This compound->inhibit reduced_cleave Reduced Substrate Cleavage inhibit->reduced_cleave Blocks reduced_cleave->path_plasticity Attenuates

Diagram Title: this compound Inhibits MMP-9 in Epilepsy

References

Marimastat dosing holiday strategies for toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Management & Dosing Holiday Protocol

The standard approach for managing musculoskeletal adverse events involves a structured sequence of interventions, as outlined below.

Action Step Intervention Subsequent Action
Step 1: Initial Onset Omit doses until symptoms abate. [1] Restart at the original dose (e.g., 10 mg twice daily). [1]
Step 2: First Recurrence Omit doses until symptoms abate again. [1] Restart at a 50% reduced dose (e.g., 10 mg once daily). [1]
Step 3: Second Recurrence Omit doses until symptoms abate. [1] Further dosing is at the physician's discretion, considering the individual risk/benefit ratio. [1]

This protocol was successfully implemented in a phase 3 trial for gastric cancer, where the initial dose of 10 mg twice daily was reduced to 10 mg once daily upon recurrence of symptoms, with temporary treatment breaks ("drug holidays") of about one week used in some cases to manage severe episodes. [1] [2]

Frequently Asked Questions (FAQs)

What is the nature of the musculoskeletal toxicity? The primary treatment-related side effect is a musculoskeletal syndrome (MSS) characterized by pain, stiffness, tenderness, and inflammation, often commencing in the small joints of the hand and shoulder girdle. [1] [3] This toxicity is dose- and time-dependent. [3]

What is the evidence supporting this dosing holiday strategy? This management protocol is not theoretical; it was defined and used in a large, randomised, double-blind, placebo-controlled phase 3 study of patients with non-resectable gastric and gastro-oesophageal adenocarcinoma. [1] The strategy allows for long-term administration of the drug by mitigating its most common side effect.

How long does it take for symptoms to resolve after stopping the drug? The musculoskeletal symptoms are generally reversible. Evidence from clinical trials indicates that symptoms typically disappear within 1 to 3 weeks after treatment interruption. [3]

Experimental Workflow for Toxicity Management

For laboratory or clinical research settings, the following workflow provides a structured protocol for observing and managing Marimastat-induced musculoskeletal toxicity. You can adapt the dosage and specific timelines based on your experimental design.

Start Administer this compound (e.g., 10 mg b.d.) Monitor Monitor for MSS Symptoms: - Joint pain/stiffness - Inflammation - Tenderness Start->Monitor Symptoms MSS Symptoms Appear? Monitor->Symptoms Symptoms->Monitor No Hold1 Hold Dosing Symptoms->Hold1 Yes Resolve1 Symptoms Abate? Hold1->Resolve1 Restart1 Restart at Original Dose Resolve1->Restart1 Yes Recur1 Symptoms Recur? Restart1->Recur1 Recur1->Monitor No Hold2 Hold Dosing Recur1->Hold2 Yes Resolve2 Symptoms Abate? Hold2->Resolve2 Restart2 Restart at 50% Reduced Dose (e.g., 10 mg o.d.) Resolve2->Restart2 Yes Recur2 Symptoms Recur Again? Restart2->Recur2 Recur2->Monitor No Hold3 Hold Dosing Recur2->Hold3 Yes Discretion Physician/Researcher Discretion: Consider risk/benefit for further dosing Hold3->Discretion

References

reducing Marimastat musculoskeletal pain joint stiffness

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is Marimastat-induced MSS? this compound-induced Musculoskeletal Syndrome (MSS) is a dose-limiting side effect characterized by joint pain, stiffness, and inflammation. It was a significant obstacle in the clinical development of broad-spectrum Matrix Metalloproteinase (MMP) inhibitors like this compound [1] [2]. In pre-clinical models, it manifests as joint damage, including synovial fibrosis, ligament thickening, and increased growth plate thickness [1] [3].

  • Q2: What is the mechanism behind MSS? MSS results from the inhibition of several MMPs, which are enzymes crucial for the normal remodeling of the extracellular matrix in connective tissues. Non-selective inhibition disrupts this physiological turnover in joints and tendons. The specific MMPs involved are considered legitimate targets for diseases like cancer and arthritis, but achieving a therapeutic window without causing MSS requires highly selective inhibition [1].

  • Q3: How can MSS be monitored in pre-clinical models? In vivo, MSS can be functionally monitored using the rotarod test. Rats treated with this compound show a significant and measurable decrease in the time they can remain on a rotating rod, which correlates with histological evidence of joint damage. This provides a longitudinal, non-terminal functional biomarker for early screening [1]. Other parameters like paw volume can be tracked but may not correlate as well with histopathology [1] [3].

  • Q4: Were there strategies to manage MSS in clinical trials? Yes, clinical trials explored several management strategies:

    • Dose Reduction: Lowering the dose from 100 mg twice daily to 50 mg or even 10 mg twice daily was the primary method to improve tolerability [2] [4].
    • Concurrent Medication: The use of nonsteroidal anti-inflammatory drugs (NSAIDs) and/or low-dose corticosteroids was investigated to prevent or mitigate the inflammatory polyarthritis [2].
    • Treatment Scheduling: Implementing drug holidays or intermittent dosing schedules was also considered to manage the cumulative nature of the toxicity [2].

Troubleshooting Guide: Monitoring & Mitigating MSS

This section provides actionable protocols for researchers to identify and manage MSS in experimental settings.

Issue Possible Cause Mitigation Strategy Key Experimental Monitoring Parameters

| MSS in in vivo models | Inhibition of MMPs critical for connective tissue homeostasis (e.g., MMP-1, -13, -14). | Develop or switch to highly selective MMP inhibitors (e.g., selective MMP-13 inhibitors) to dissociate efficacy from toxicity [1]. | 1. Functional Biomarker: Rotarod performance [1]. 2. Clinical Observation: Gait abnormalities, reluctance to move, hind paw swelling [3]. 3. Terminal Analysis: Histopathological scoring of synovium, ligaments, and growth plates [1] [3]. | | MSS in clinical development | Broad-spectrum MMP inhibition leading to cumulative joint toxicity. | 1. Dose reduction to a tolerable level (e.g., 10 mg bid) [4]. 2. Prophylactic use of NSAIDs/corticosteroids [2]. 3. Intermittent dosing schedules to avoid cumulative toxicity [2]. | 1. Patient-reported outcomes: Pain and stiffness scores. 2. Physical examination: Joint swelling and range of motion. 3. Inflammatory markers: Plasma levels of CRP, etc. |

Detailed Experimental Protocols

1. Protocol for In Vivo Functional Assessment of MSS in Rats

This methodology is adapted from studies that established rotarod performance as a key functional biomarker [1].

  • Animal Model: Male Lewis rats (150-180 g).
  • MSS Induction: Administer this compound via subcutaneously implanted osmotic minipumps at doses of 5-10 mg/kg/day for up to 15 days.
  • Functional Assessment:
    • Rotarod Test: Train rats on the rotarod prior to dosing. Baseline performance is recorded as the time (in seconds) the animal remains on the rod.
      • Constant Speed Protocol: Use a speed of 10 rpm with a maximum cutoff of 180 seconds. Monitor the decrease in retention time.
      • Variable Speed Protocol: Use an accelerating speed (e.g., from 5 to 25 rpm over 180 seconds). This is often more sensitive in detecting early motor deficits.
    • Landing Foot Splay Separation (LFSS): Measure the distance between the hind limbs upon landing from a controlled height. (Note: This may not correlate strongly with histology [1]).
    • Paw Volume: Use a plethysmometer to measure hind paw volume as an indicator of swelling [3].
  • Terminal Histopathological Analysis:
    • After terminal perfusion, collect knee joints and other relevant tissues.
    • Process for H&E staining and score for synovial fibrosis, ligament cellularity, and growth plate thickness on a defined scale (e.g., 0 to 5). This validates the functional observations [1] [3].

2. Protocol for Pathway & Target Visualization

Tools like ReactomeFIViz (a Cytoscape app) can be used to visualize drug-target interactions in the context of biological pathways and networks [5]. This is crucial for understanding a drug's mechanism and potential off-target effects.

  • Procedure:
    • Input the drug (e.g., this compound) and its known targets (MMPs).
    • The tool will map these targets onto manually curated pathways (e.g., Reactome, KEGG).
    • Perform pathway enrichment analysis to identify which biological processes are most significantly affected by the drug's targets.
    • Visualize the network to see all potential targets and their connections, which can help in hypothesizing mechanisms of efficacy and toxicity [5].

Visualizing the Mechanism and Experimental Workflow

The following diagrams, created using DOT language, illustrate the key concepts and processes described above.

marimastat_mss This compound-Induced MSS Pathway cluster_this compound This compound Action cluster_normal Normal Joint Tissue Homeostasis cluster_pathology MSS Pathological Outcomes Mari This compound (Broad-Spectrum MMP Inhibitor) MMPs Inhibition of Multiple MMPs Mari->MMPs  Inhibits Disruption Disrupted ECM Remodeling MMPs->Disruption  Leads to Normal Balanced ECM Turnover (Controlled Degradation & Synthesis) Fibrosis Synovial Fibrosis Disruption->Fibrosis Thickening Ligament Thickening Disruption->Thickening GrowthPlate Increased Growth Plate Thickness Disruption->GrowthPlate Pain Pain & Stiffness (MSS) Fibrosis->Pain Thickening->Pain GrowthPlate->Pain

Diagram 1: Mechanism of this compound-induced Musculoskeletal Syndrome (MSS). This figure illustrates how broad-spectrum MMP inhibition by this compound disrupts normal extracellular matrix (ECM) turnover in joint tissues, leading to the pathological features and clinical symptoms of MSS.

mss_screening In Vivo Screening Workflow for MSS cluster_dosing Dosing Phase cluster_functional Longitudinal Functional Biomarkers cluster_termination Terminal Analysis Start Start In Vivo Screening A1 Implant Osmotic Minipump Start->A1 A2 Administer this compound (5-10 mg/kg/day) A1->A2 B1 Rotarod Performance Test (Constant & Variable Speed) A2->B1  Monitor over 1-2 weeks B2 Paw Volume Measurement A2->B2  Monitor over 1-2 weeks B3 Clinical Observation (Gait, Mobility) A2->B3  Monitor over 1-2 weeks C1 Histopathological Analysis B1->C1  Correlate functional decline with histology B2->C1  Correlate functional decline with histology B3->C1  Correlate functional decline with histology C2 Fibrosis & Growth Plate Scoring C1->C2

Diagram 2: Experimental workflow for in vivo screening of MSS. This flowchart outlines the key steps for inducing MSS in a rat model and longitudinally monitoring its progression using functional biomarkers like the rotarod test, culminating in terminal histopathological validation.

References

Technical Support Guide: Marimastat First-Pass Metabolism in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Key Problem: Species Differences in Metabolism

The primary challenge with marimastat is its divergent pharmacokinetic profile across species, which can significantly impact the translation of preclinical findings to human trials.

Species Oral Bioavailability Key Metabolic Characteristics Implications for this compound Testing
Human High, predictable bioavailability [1] Favorable pharmacokinetics with ~15 hr half-life [1] Suitable for oral administration in clinical trials [1]
Rodents (Rats/Mice) Low; rapid metabolism [1] High first-pass effect; sustained plasma concentrations difficult to achieve [1] Preclinical testing challenging; most data generated with analog batimastat [1]
Cynomolgus Monkeys Generally lower BA for most drugs [2] Contributions from both hepatic metabolism and intestinal absorption [2] Species differences in BA attributed to first-pass metabolism and absorption [2]

FAQ: Addressing Common Research Challenges

Why are sustained plasma concentrations of this compound difficult to maintain in rodent models?

This compound undergoes rapid metabolism in rodents with a very high first-pass effect, making it difficult to maintain sustained plasma concentrations in this species [1]. This is why most preclinical antitumor data were generated with its analog batimastat, which has similar enzyme inhibitory activity but different pharmacokinetic properties [1].

What methodological approach can help address species differences in first-pass metabolism?

In vitro metabolism studies using liver and intestinal microsomes can help evaluate the relationship between in vivo and in vitro results. Research shows that metabolic activities in intestinal microsomes can vary significantly by species and substrate, helping explain differential first-pass metabolism observations [2].

Are there established experimental models for studying this compound-induced side effects across species?

Yes, research has established a rat model for studying this compound-induced musculoskeletal syndrome (MSS). In this model, male Lewis rats (150-180 gm) administered 10-30 mg of this compound over 2 weeks via surgically implanted subcutaneous osmotic pumps demonstrated clinical and histopathologic changes mimicking MSS in humans [3].

Experimental Protocols & Methodologies

Protocol 1: Assessing this compound Blood-Brain Barrier Penetration

This protocol is adapted from studies investigating this compound in epilepsy models [4].

  • Administration: Administer this compound via intraperitoneal injection at 9 mg/kg body weight.
  • Sample Collection: Collect blood plasma and brain tissue (e.g., hippocampus) at multiple time points (e.g., 30, 60, 90, 120 minutes post-injection).
  • Quantification: Use high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode for detection and quantification.
  • Data Analysis: Calculate brain-to-plasma (B/P) ratios at each time point and the ratio of areas under the kinetic curve (AUCbrain/AUCplasma). Studies have shown B/P ratios exceeding 1 at later time points, demonstrating significant BBB penetration [4].
Protocol 2: Evaluating In Vivo MMP Inhibition Efficacy

This protocol verifies this compound's functional inhibition of target enzymes in brain tissue [4].

  • Experimental Model: Use a pro-convulsive KA injection mouse model of status epilepticus.
  • This compound Administration: Inject this compound (9 mg/kg, i.p.) 1 hour before KA administration.
  • Tissue Processing: Isolate hippocampus 6 hours post-KA injection.
  • Immunoblotting Analysis: Perform immunoblotting for the MMP-9 substrate nectin-3. This compound administration should significantly reduce the appearance of the ~17 kDa cleaved nectin-3 fragment, demonstrating effective inhibition of MMP-9 activity in the brain [4].

Visual Guide: Experimental Workflow for Assessing First-Pass Metabolism

This diagram illustrates the logical workflow and key decision points for designing experiments to investigate this compound's first-pass metabolism.

Start Start: Study Design for This compound First-Pass Metabolism SP Select Animal Species Start->SP InVitro In Vitro Screening (Liver/Intestinal Microsomes) SP->InVitro InVivo In Vivo Pharmacokinetic Study InVitro->InVivo Route Administer this compound (Oral vs. Intravenous) InVivo->Route Collect Collect Serial Plasma & Tissue Samples Route->Collect Analyze Analyze Samples (LC-MS/MS, Immunoblotting) Collect->Analyze Result Calculate Key Parameters: Bioavailability (F), Clearance (CL) Analyze->Result Decision1 Are systemic concentrations sufficient for efficacy? Result->Decision1 Decision2 Does data explain species differences? Decision1->Decision2 Yes Adjust1 Adjust Dosing Strategy or Formulation Decision1:s->Adjust1:n No Adjust2 Refine Model or Mechanistic Understanding Decision2:s->Adjust2:n No Success Proceed with Preclinical- Clinical Translation Decision2->Success Yes Adjust1->Route Refine and Repeat Adjust2->SP Re-evaluate Species Selection

Critical Considerations for Experimental Design

  • Species Selection: Be aware that rodents have rapid this compound metabolism [1]. Consider alternative models or administration routes if rodent studies are essential.
  • Dosing Regimen Optimization: Subcutaneous continuous infusion via osmotic pumps has been successfully used to overcome metabolic limitations in rats [3].
  • Endpoint Selection: Include both pharmacokinetic (plasma and tissue drug levels) and pharmacodynamic (MMP substrate cleavage) endpoints to comprehensively assess drug exposure and activity [4].

References

Marimastat therapeutic window efficacy vs toxicity balance

Author: Smolecule Technical Support Team. Date: February 2026

Marimastat Therapeutic Window: Efficacy vs Toxicity

The therapeutic window of this compound is constrained by a dose- and time-dependent musculoskeletal syndrome (MSS), which often limits its long-term use at effective doses. The following table summarizes the key efficacy and toxicity data from clinical studies.

Dose Regimen Reported Efficacy / Target Reported Toxicity (Musculoskeletal) Context & Notes
10 mg twice daily (b.i.d.) Trough levels >40x IC₅₀ for Gelatinase A [1]; Target trough: 40-200 ng/mL [2] 30% of patients after 3-5 months [1] A common dose in clinical trials; target plasma levels were often not sustained [2].
5 mg twice daily (b.i.d.) Not specified 34% moderate; 6% severe arthralgia/arthritis [2] Lower dose attempted to manage toxicity.
10 mg twice daily (b.i.d.) Not specified 45% moderate; 23% severe arthralgia/arthritis [2] Higher incidence of severe toxicity and drug discontinuation [2].
25 mg once daily Evidence of biological activity in gastric cancer [3] Reduced incidence vs. higher doses [3] Dose reduction from 50 mg b.i.d. to improve tolerability [3].
50 mg twice daily (b.i.d.) Not specified High incidence; led to dose reduction in pilot study [3] Starting dose in a pilot study was deemed poorly tolerated [3].

Experimental Protocols for Investigating this compound

For researchers studying this compound's interactions, here are detailed methodologies for key experiments.

Pharmacokinetic Profiling Protocol

This protocol is based on early-phase clinical studies in healthy volunteers and patients [4] [5].

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg to 800 mg) to fasted subjects.
  • Sample Collection: Collect venous blood into lithium heparin tubes at pre-defined intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose). Centrifuge samples within 30 minutes of collection and store plasma at -20°C.
  • Bioanalysis: Quantify this compound concentrations using a validated LC-MS/MS method.
    • Extraction: Add internal standard (e.g., structural analogue BB-1090), adjust plasma to pH 6.6, and extract with ethyl acetate. Back-extract into 0.1 M ammonia, then neutralize with hydrochloric acid before injection.
    • Chromatography: Use a C18 reversed-phase column with an isocratic mobile phase of methanol/water (55:45, v/v).
    • Detection: Employ a mass spectrometer with an APCI interface and operate in Selected Ion Monitoring (SIM) mode.
  • Data Analysis: Calculate key PK parameters: Cₘₐₓ, Tₘₐₓ, AUC, and terminal elimination half-life (t₁/₂).
Target Engagement Analysis via Thermal Proteome Profiling (TPP)

This modern proteomics method identifies direct targets of this compound within a complex protein mixture like snake venom, which is relevant for its application as a venom toxin inhibitor [6].

  • Sample Preparation: Incubate a complex protein sample (e.g., snake venom, cell lysate) with this compound and a vehicle control (DMSO). A typical final concentration for a high-affinity inhibitor like this compound is 10-100 µM.
  • Heat Denaturation: Subject the samples to a series of elevated temperatures (e.g., 37°C to 67°C in 10°C increments) for 3 minutes, followed by cooling.
  • Soluble Protein Separation: Centrifuge the heat-treated samples to separate the soluble (native) proteins from the insoluble (denatured) aggregates.
  • Trypsin Digestion and Mass Spectrometry: Digest the proteins in the soluble fraction with trypsin and analyze the resulting peptides by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
  • Data Processing:
    • For each protein, calculate the melting point (Tₘ) shift between the this compound-treated and control samples. A significant positive ΔTₘ indicates thermal stabilization and direct binding.
    • Alternatively, use the Proteome Integral Solubility Alteration (PISA) assay, which pools samples from different temperatures before MS analysis for higher throughput [6].

The workflow for the TPP/PISA assay can be visualized as follows:

G start Start: Protein Sample incubate Incubate with: - this compound (Test) - DMSO (Control) start->incubate heat Heat Denaturation (Apply temperature gradient) incubate->heat centrifuge Centrifuge to separate Soluble (Native) from Insoluble (Denatured) heat->centrifuge ms LC-MS/MS Analysis of Soluble Fraction centrifuge->ms analyze Data Analysis: - Calculate Tm shifts (ΔTm) - Identify stabilized proteins ms->analyze

Frequently Asked Questions (FAQs)

  • What is the primary dose-limiting toxicity of this compound in clinical use? The most significant adverse effect is a musculoskeletal syndrome (MSS), characterized by pain and stiffness, often starting in the small joints of the hands and potentially spreading to shoulders and other areas. This toxicity is dose- and time-dependent [1] [7].

  • Are there any strategies to manage musculoskeletal toxicity in trials? Yes, clinical trials have implemented strategies such as dose reduction (e.g., from 50 mg b.i.d. to 25 mg once daily) or instituting a "drug holiday" (temporary discontinuation) followed by re-initiation at a lower dose once symptoms resolve [3] [1].

  • What are the key pharmacokinetic properties of this compound? this compound is orally bioavailable, with peak plasma concentrations (Tₘₐₓ) reached in 1.5–3 hours. It has a terminal elimination half-life of 8–10 hours, supporting a twice-daily (b.i.d.) dosing regimen [4] [1].

  • Does this compound's pharmacokinetics differ between healthy subjects and patients? Yes, plasma concentrations have been observed to be 2- to 3-fold higher in cancer patients than in healthy volunteers, likely due to factors like age and decreased clearance rates in the patient population [1] [5].

  • What is a key challenge in maintaining this compound's efficacy in long-term studies? A major challenge is sustaining plasma levels within the target therapeutic range (e.g., trough of 40-200 ng/mL). One pilot study in breast cancer patients found that chronic administration at 5 mg and 10 mg b.i.d. often failed to maintain trough concentrations within this target window [2].

Key Considerations for Researchers

When designing experiments or trials with this compound, it is crucial to note that its therapeutic window is narrow and heavily influenced by patient-specific factors. The promising application of this compound as an inhibitor of snake venom metalloproteinases (SVMPs) offers a new research avenue where the classic MSS toxicity may be less relevant due to short-term use [6]. For cancer research, combining this compound with other antiangiogenic agents has been explored as a strategy to enhance efficacy, though musculoskeletal toxicity remains a limiting factor [8].

References

Marimastat treatment duration and long-term tolerability

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Tolerability & Treatment Duration

Study Context / Population Tolerated Dose for Long-Term Use (≥3 months) Key Tolerability Findings & Dose-Limiting Toxicity Citation
General Long-Term Use (across multiple cancers) 10 mg twice daily Musculoskeletal toxicity (pain/stiffness, inflammation) is the primary treatment-limiting factor. This effect is cumulative. [1] [2]
Advanced Gastric Cancer (Pilot Study) 25 mg once daily (reduced from 50 mg twice daily) At the higher dose (50 mg bid), 37% of patients experienced musculoskeletal pain/stiffness. Symptoms were rapidly reversible upon drug discontinuation. [3]
Metastatic Breast Cancer (Phase III Trial) 10 mg twice daily 63% of patients developed grade 2/3 MST. Patients with higher plasma concentrations (≥10 ng/mL) were significantly more likely to experience severe MST. [2]
Healthy Volunteers (Pharmacokinetic Study) N/A (Short-term study) The drug was well-tolerated in short-term studies. The terminal elimination half-life was 8-10 hours, supporting twice-daily dosing. [4]
Preclinical Snakebite Model (Mouse) 8.7 mg/kg/day (via pump for 14 days) This dose was effective in a rescue model, demonstrating activity even with delayed administration. [5]

Musculoskeletal Toxicity: A Detailed Guide for Troubleshooting

Musculoskeletal Toxicity (MST) is the most significant adverse event you will need to monitor and manage in experiments involving prolonged Marimastat administration. The following workflow outlines its relationship with treatment and key management strategies.

G Start This compound Treatment A Dose & Plasma Concentration (Higher dose & [C] ≥ 10 ng/mL) Start->A B Development of Musculoskeletal Toxicity (MST) • Pain and stiffness • Joint inflammation • In severe cases: skin thickening, contractures A->B C Impact on Treatment & Outcomes B->C F Association with Inferior Survival Observed B->F Grade 2/3 MST D1 Dose Reduction (e.g., from 50 mg bid to 25 mg daily) C->D1 D2 Treatment Interruption (Drug Holiday) C->D2 E Symptoms typically rapidly reversible D1->E D2->E

Key Management Strategies from Clinical Trials:
  • Dose Adjustment: The most common response to MST is dose reduction. As shown in the gastric cancer pilot study, the dose was lowered from 50 mg twice daily to 25 mg once daily to improve tolerability for a 28-day study [3].
  • Treatment Interruption: For more severe symptoms, clinical trials often implemented temporary drug discontinuation ("drug holidays") until symptoms resolved, after which treatment could be re-initiated, sometimes at a lower dose [1] [6].
  • Plasma Level Monitoring: Be aware that plasma concentrations of this compound ≥ 10 ng/mL are strongly correlated with the development of severe MST. Monitoring drug levels can be a predictive tool [2].

Example Experimental Protocol for Reference

For your technical documentation, here is a summarized methodology from a preclinical study evaluating this compound in combination therapy.

  • Study Objective: To assess the effect of combining this compound with cisplatin and radiation on tumor growth in a murine model of head and neck squamous-cell carcinoma [7].
  • Model: Athymic nude mice bearing SCC-1 xenografts.
  • Treatment Groups: Included control, this compound alone, cisplatin+radiation, and triple-combination (this compound + cisplatin + radiation).
  • This compound Administration:
    • Dose: 8.7 mg/kg/day.
    • Formulation: Dissolved in DMSO.
    • Route & Duration: Administered via a subcutaneous osmotic pump continuously over a 14-day period.
  • Outcome Measurement: Tumor doubling time and area under the growth curve were calculated. The triple-combination group showed statistically significant delayed tumor growth compared to chemoradiation alone [7].

Key Considerations for Your Technical Support Center

  • Dose-Duration Trade-off: The "tolerable" dose is inversely related to the planned treatment duration. Shorter studies may tolerate higher doses.
  • Proactive Monitoring: Implement rigorous and frequent monitoring for early signs of musculoskeletal pain or stiffness in your experimental models, as this is a precursor to more severe, dose-limiting toxicity.
  • Combination Therapy Context: The toxicity profile might change when this compound is used with other cytotoxic agents. The cited mouse model used a continuous low dose successfully alongside cisplatin and radiation [7].

References

strategies to improve Marimastat therapeutic index

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary challenge in using Marimastat in clinical practice? The major challenge is dose-limiting musculoskeletal toxicity (MST). This includes symptoms like musculoskeletal pain, stiffness, and inflammation in areas like the shoulders and hands, which is a class effect of broad-spectrum MMP inhibitors [1] [2] [3]. This toxicity is often cumulative and can significantly impact a patient's quality of life, leading to treatment interruptions or discontinuation [1] [3].

  • Are there specific patient populations that may benefit more from this compound? Research suggests that the greatest survival benefit was observed in patients with advanced gastric cancer who had previously received chemotherapy [4]. One study showed a significant increase in survival in this pre-defined subgroup, with 2-year survival of 18% for this compound versus 5% for placebo [4]. This indicates that this compound may be most effective as a maintenance therapy in a specific, pre-treated population.

  • What strategies can be used to manage musculoskeletal toxicity (MST)? The key strategy is proactive dose modification [4]. The established clinical protocol involves:

    • Treatment interruption: Upon development of MST, treatment should be omitted until symptoms resolve.
    • Dose reduction: Once resolved, treatment can be restarted at a reduced dose (e.g., a 50% reduction from twice daily to once daily) [4]. Monitoring plasma concentrations may also be useful, as patients with higher drug levels (≥10 ng/mL) were significantly more likely to experience severe MST [1].
  • Is there a recommended dosing strategy to balance efficacy and toxicity? Yes, clinical trials have identified that a lower dose of 10 mg twice daily was better tolerated for chronic administration than higher doses, while still showing a survival benefit in gastric cancer [1] [4]. For long-term use beyond 28 days, a dose as low as 5 mg twice daily may be the maximum tolerated dose to avoid MST [3].

  • Can this compound be combined with other chemotherapeutic agents? Yes, this compound has been studied in combination with other agents, such as gemcitabine in pancreatic cancer and temozolomide in glioblastoma [1] [2]. However, the results were mixed. The combination with gemcitabine showed no significant survival benefit over gemcitabine alone [1]. This suggests that combination strategies require careful selection based on cancer type and mechanism.

Experimental Protocols & Data

Here are some key experimental findings and protocols related to this compound's application and toxicity management.

Table 1: Dosing and Associated Musculoskeletal Toxicity from Clinical Studies

Study Description Dose Regimen Musculoskeletal Toxicity (MST) Incidence & Management Key Findings
Phase III Gastric Cancer Trial [4] 10 mg twice daily Common side effect; managed via protocol-driven dose interruption and reduction to 10 mg once daily [4]. Modest survival benefit; greatest in patients with prior chemotherapy.
Phase I Solid Tumors (BB-3644, a related drug) [3] 10 mg twice daily (chronic dosing >28 days) Dose-limiting toxicity (DLT) in 3 of 5 patients by day 84 [3]. For chronic dosing (>28 days), the maximum tolerated dose (MTD) was determined to be 5 mg twice daily [3].
Phase I Solid Tumors (BB-3644) [3] 30 mg twice daily DLT in 6 of 9 patients by day 28 of treatment [3]. Higher doses led to rapid onset of dose-limiting musculoskeletal toxicity.

Table 2: Experimental Protocol for Assessing this compound's Efficacy in Pre-clinical Models

This protocol is adapted from a 2020 study that investigated this compound in a mouse model of epilepsy [5].

Protocol Step Details
1. Drug Administration Administer this compound via intraperitoneal injection at a dose of 9 mg/kg [5].
2. Dosing Schedule For acute effects, administer three times during the first 24 hours post-insult [5].
3. Assessment of BBB Penetration Analyze blood plasma and brain tissue samples (e.g., hippocampus) using high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (HPLC–ESI–MS/MS). Samples are typically collected at 30, 60, 90, and 120 minutes post-injection [5].
4. Evaluation of Target Engagement Perform immunoblotting on brain tissue to detect the cleavage of specific MMP substrates (e.g., nectin-3). A reduction in the cleaved fragment (e.g., ~17 kDa for nectin-3) indicates successful inhibition of metalloproteinase activity in the brain [5].
5. Functional Outcome Measure Continuously monitor and score seizures via video-EEG to assess parameters like seizure number, duration, and intensity over a long-term period (e.g., up to 6 weeks) [5].

Conceptual Framework: Strategies to Improve Therapeutic Index

The following diagram synthesizes the core strategies for enhancing this compound's therapeutic index, connecting the key challenges with the proposed solutions discussed in the FAQs and data.

Start Key Challenge: Narrow Therapeutic Index Strat1 Dosing Optimization Start->Strat1 Strat2 Patient Stratification Start->Strat2 Strat3 Mechanistic & Combination Strategies Start->Strat3 Sub1_1 Use lower maintenance doses (e.g., 5-10 mg BID) Strat1->Sub1_1 Sub1_2 Implement protocol-driven interruption & reduction Strat1->Sub1_2 Goal Goal: Improved Therapeutic Index Sub1_1->Goal Reduces MST Sub1_2->Goal Manages MST Sub2_1 Focus on responsive indications (e.g., gastric cancer) Strat2->Sub2_1 Sub2_2 Select pre-treated patient populations Strat2->Sub2_2 Sub2_1->Goal Enhances Efficacy Sub2_2->Goal Enhances Efficacy Sub3_1 Develop more specific MMP inhibitors Strat3->Sub3_1 Sub3_2 Explore rational combination therapies Strat3->Sub3_2 Sub3_3 Employ predictive biomarkers Strat3->Sub3_3 Sub3_1->Goal Improves Selectivity Sub3_2->Goal Synergistic Effects Sub3_3->Goal Guides Treatment

References

Marimastat broad-spectrum vs selective MMP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Marimastat vs. Selective MMP Inhibitors at a Glance

Feature This compound (Broad-Spectrum) Selective MMP Inhibitors
Key Characteristics Peptidomimetic, hydroxamate-based inhibitor; inhibits MMP-1, -2, -7, -9, -12, and others [1] [2] [3]. Non-peptidomimetic; designed to target specific MMPs (e.g., MMP-2, -9, -13) while sparing others like MMP-1 [4] [5].
Primary Mechanism Binds to the zinc ion in the catalytic site of a wide range of MMPs, preventing ECM degradation [1] [2]. Exploits structural differences in the S1' pocket of specific MMPs to achieve selective binding [5].

| Reported Efficacy | Preclinical: Enhanced efficacy of frontline antibiotics in tuberculosis (10-fold increase in bacterial killing) [6]; reduced liver injury and inflammation [7]; decreased seizure parameters in epilepsy models [8]. Clinical: Failed to improve survival in cancer phase III trials; showed mild benefit in gastric cancer [3]. | Preclinical: Shown to inhibit tumor growth and angiogenesis in animal models with potential for reduced side effects [4] [5]. Clinical: Generally failed in late-stage trials due to lack of efficacy, though some demonstrated reduced musculoskeletal toxicity [2] [5]. | | Major Toxicity & Side Effects | Musculoskeletal Syndrome (MSS): Dose-limiting inflammation and pain in muscles and joints, reported in a significant portion of patients [2] [3]. | Designed to avoid MSS; compounds like Rebimastat showed no dose-limiting MSS in Phase I, though efficacy was still lacking [2]. | | Clinical Status | Development discontinued for most indications [2] [3]. | Mostly discontinued in late-stage trials (Phase II/III) for cancer, but research continues for other diseases [4] [5]. | | Key Differentiator | Potent but non-specific action leads to inhibition of protective MMPs, causing mechanism-based toxicity. | Improved safety profile by sparing anti-target MMPs (e.g., MMP-1), but often struggled with clinical efficacy, potentially due to incorrect target or patient selection [9] [5]. |

Mechanisms and Experimental Evidence

The divergent clinical outcomes of broad-spectrum and selective inhibitors are rooted in their mechanisms of action and the complex biology of MMPs.

Mechanism of this compound and Rationale for Selectivity

This compound is a synthetic peptide mimic that incorporates a hydroxamate group to chelate the zinc ion in the active site of MMPs [4] [2]. As this catalytic site is highly conserved across the MMP family, this compound potently inhibits a wide range of these enzymes [5].

The drive for selectivity arose from the hypothesis that inhibiting a specific subset of "bad" MMPs driving pathology (e.g., MMP-2, -9, and -14 in cancer angiogenesis and invasion) while sparing "good" or housekeeping MMPs (e.g., MMP-1) would prevent side effects like MSS [9] [5]. Selective inhibitors achieve this by exploiting differences in the deep S1' pocket of various MMPs, using tailored chemical groups for optimal fit [4] [5].

Inhibitor MMP Inhibitor MMP MMP Enzyme (Catalytic Site) Inhibitor->MMP Binds to Catalytic Site NoDegradation ECM Degradation Blocked Inhibitor->NoDegradation Leads to Zinc Zinc Ion (Zn²⁺) MMP->Zinc Contains Degradation ECM Degradation MMP->Degradation Cleaves Substrate ECM Substrate Substrate->MMP Binds

Key Experimental Data and Protocols

Supporting data for these inhibitors comes from diverse disease models.

  • Infectious Disease Model (Tuberculosis): A 2018 study demonstrated that co-treatment of M. tuberculosis-infected mice with this compound and first-line antibiotics (isoniazid/rifampicin) enhanced bacterial killing by approximately 10-fold compared to antibiotics alone [6]. The proposed mechanism was that MMP inhibition stabilized lung tissue and improved blood vessel integrity, thereby increasing antibiotic delivery and/or retention in infected lungs [6].
  • Central Nervous System Model (Epilepsy): A 2020 study administered this compound (9 mg/kg, i.p.) to mice following kainic acid-induced status epilepticus [8]. The compound was detected in the brain via mass spectrometry, confirming BBB penetration. Treatment significantly reduced seizure duration and score weeks after administration, linked to the inhibition of MMP-9 dependent cleavage of the synaptic protein nectin-3 [8].
  • Liver Injury and Fibrosis Model: A 2010 study in mice with carbon tetrachloride (CCl₄)-induced liver injury found that this compound treatment markedly reduced serum ALT (a marker of liver injury) by 14-fold and decreased inflammation [7]. Paradoxically, this was accompanied by a 25% increase in collagen deposition, suggesting that while MMP inhibition is anti-inflammatory, it can also blunt the natural process of fibrolysis (scar degradation), worsening fibrosis in some contexts [7].

LiverInjury Chronic Liver Injury (e.g., CCl₄) Inflammation Inflammation & Hepatocyte Damage LiverInjury->Inflammation HSC Hepatic Stellate Cell (HSC) Activation Inflammation->HSC Fibrogenesis Fibrogenesis (ECM Deposition) HSC->Fibrogenesis NetFibrosis Net Fibrosis Fibrogenesis->NetFibrosis Fibrolysis Fibrolysis (ECM Degradation) Fibrolysis->NetFibrosis Balances This compound This compound This compound->Fibrolysis Inhibits

Research Implications and Future Directions

The collective data suggests that the future of MMP inhibition lies in sophisticated targeting strategies.

  • Context is Crucial: The efficacy and safety of an MMP inhibitor are highly dependent on the disease context. The same action (e.g., inhibiting fibrolysis) can be detrimental in liver fibrosis [7] but could be beneficial in stabilizing vulnerable atherosclerotic plaques.
  • The Selectivity Paradigm is Valid, but Incomplete: Selective inhibitors successfully reduced musculoskeletal toxicity, proving the mechanism-based nature of this side effect [2]. Their failure in late-stage cancer trials is now attributed to other factors, including testing in patients with advanced, treatment-resistant disease and an incomplete understanding of which specific MMPs to target at different stages of pathogenesis [9].
  • New Therapeutic Niches: Research is now exploring MMP inhibition in new areas, including topical application for skin photoaging to avoid systemic side effects [5], and repurposing broad-spectrum inhibitors for short-term use in infectious diseases or acute brain injury where the risk-benefit ratio may be more favorable [6] [8].

References

Marimastat comparison with other hydroxamate-based MMP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Hydroxamate-Based MMP Inhibitors

The table below summarizes key characteristics of Marimastat and other hydroxamate-based inhibitors.

Inhibitor Name Generation / Type Key Structural Features Selectivity Profile Clinical Stage & Findings / Key Experimental Data
This compound [1] First-generation Peptidomimetic backbone, hydroxamate zinc-binding group [1] Broad-spectrum MMP inhibitor; also inhibits some ADAMs [1] Phase III clinical trials; dose-limiting musculoskeletal pain (muscular and skeletal pain) [1]
Ilomastat (GM6001) [1] First-generation Hydroxamate-based [1] Broad-spectrum [1] Among first tested in patients; poor oral bioavailability [1]
Batimastat (BB-94) [1] First-generation Hydroxamate-based [1] Broad-spectrum [1] Among first tested in patients; poor oral bioavailability [1]
Prinomastat (AG3340) [1] New generation Diphenylether core, hydroxamate zinc-binding group [1] Designed for "deep pocket" MMPs (e.g., gelatinases); reduced MMP-1 inhibition [1] Preclinical anticancer efficacy; clinical trials limited by metabolism issues (loss of hydroxamate group) [1]
MMI-270 (CGS 27023A) [1] New generation N-arylsulfonyl-α-aminoacid hydroxamate, mimics this compound motif [1] Broad-spectrum [1] Reached clinical trials [1]
Compound 1ad [2] Research compound (2025) N-arylsulfonyl amino acid hydroxamate; optimized backbone and aryl group [2] Selective for MMP-2 over MMP-1 (nanomolar IC50) [2] In vitro: Selective MMP-2 inhibition; reduced MMP-2 activity by 30-60% in zymogram assays [2]

Experimental Data and Methodologies

Key experimental findings on inhibitor efficacy and selectivity are based on specific biochemical and cell-based assays.

In Vitro MMP Inhibition Assay

This standard assay measures a compound's ability to directly inhibit MMP enzyme activity [2]:

  • Procedure: MMP enzymes are incubated with the test inhibitor and a reaction buffer. A substrate is added, and enzyme activity is measured by tracking the change in optical density (OD) as the substrate is cleaved [2].
  • Data Analysis: The residual activity of the MMP is calculated by comparing the reaction velocity with the inhibitor to a control without it. The concentration that inhibits 50% of enzyme activity (IC50) is determined [2].
Zymography

This technique detects MMP activity (particularly gelatinases like MMP-2) in cell culture media [2] [3]:

  • Procedure: Proteins from conditioned media are separated on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is renatured and incubated to allow MMPs to digest the gelatin. The gel is then stained; clear bands indicate areas where gelatin has been degraded by active MMPs [2].
  • Application: Used to show that compound 1ad reduced MMP-2 activity by 30-60% in human fibroblast and HaCaT keratinocyte cell cultures [2].
Structure-Activity Relationship (SAR) and Molecular Docking

Researchers use these computational methods to understand and design selective inhibitors:

  • Molecular Docking: Simulates how a small molecule (inhibitor) binds to a protein's (MMP's) active site. It helps explain selectivity by revealing interactions with specific amino acids [2] [4]. For example, new MMP-2 selective inhibitors exploit the larger, more hydrophobic S1' pocket in MMP-2 compared to MMP-1 [2].
  • SAR Analysis: Systematically modifies inhibitor structure (e.g., N-arylsulfonyl group, amino acid backbone) to see how changes affect potency and selectivity [2].

Mechanism of MMP Inhibition and Research Workflow

Hydroxamate-based inhibitors primarily work by chelating the catalytic zinc ion in the active site of MMPs, blocking their ability to break down substrates [1]. The following diagram illustrates the core mechanism and a typical research pathway for developing these inhibitors.

cluster_pathway MMP Inhibition Mechanism & Research Flow cluster_legend Key Elements Zinc Zinc A MMP Active Site Contains Catalytic Zinc Ion Zinc->A  Part of Inhibitor Inhibitor B Hydroxamate Inhibitor Chelates Zinc Ion Inhibitor->B  Binds via MMP_Activity MMP_Activity Start Start: MMP Expression (e.g., UV-induced in skin) Start->A A->B C Blocked Substrate Access Collagen Degradation Halted B->C D Cellular Effect: Reduced Collagen Breakdown C->D K1 Zinc Ion K2 Inhibitor K3 Outcome K4 Process

Key Insights for Researchers

  • The Selectivity Challenge: The clinical failure of broad-spectrum inhibitors like this compound underscores that inhibiting a wide range of MMPs is counterproductive [1]. Many MMPs have protective functions, and non-selective inhibition causes mechanism-based side effects.
  • Modern Design Strategy: Current research focuses on exploiting subtle differences in the S1' pocket of various MMPs to create highly selective inhibitors, as seen with the MMP-2 selective compounds [2] [4] [5]. Computer-aided drug design (e.g., molecular docking) is crucial for this.
  • Balancing Potency and Pharmacology: While achieving nanomolar potency in vitro is possible, a successful drug must also have suitable pharmacokinetic properties (oral bioavailability, metabolic stability) and a clean safety profile, which remains a significant hurdle [1].

References

Marimastat specificity profile across MMP isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Marimastat Specificity Profile

This compound is a potent, broad-spectrum inhibitor that targets numerous MMP isoforms. The following table lists the specific MMPs it inhibits based on its documented mechanism of action [1].

MMP Isoform Common Name Inhibition by this compound
MMP-1 Interstitial collagenase Inhibitor [1]
MMP-2 72 kDa type IV collagenase (Gelatinase-A) Inhibitor [1]
MMP-3 Stromelysin-1 Antagonist [1]
MMP-7 Matrilysin Antagonist [1]
MMP-8 Neutrophil collagenase Inhibitor [1]
MMP-9 Gelatinase-B Inhibitor [1]
MMP-11 Stromelysin-3 Antagonist [1]
MMP-12 Macrophage metalloelastase Inhibitor [1]
MMP-13 Collagenase 3 Inhibitor [1]
MMP-14 Membrane-type 1 MMP (MT1-MMP) Inhibitor [1]
MMP-15 Membrane-type 2 MMP (MT2-MMP) Inhibitor [1]
MMP-16 Membrane-type 3 MMP (MT3-MMP) Inhibitor [1]
MMP-17 Membrane-type 4 MMP (MT4-MMP) Inhibitor [1]
MMP-19 RASI-1 Inhibitor [1]
MMP-20 Enamelysin Inhibitor [1]
MMP-21 X-MMP Inhibitor [1]
MMP-23 CA-MMP Inhibitor [1]
MMP-24 Membrane-type 5 MMP (MT5-MMP) Inhibitor [1]
MMP-25 Membrane-type 6 MMP (MT6-MMP) Inhibitor [1]
MMP-26 Matrilysin-2 Inhibitor [1]
MMP-27 - Inhibitor [1]
MMP-28 Epilysin Inhibitor [1]

Comparison with Other MMP Inhibitors

The failure of broad-spectrum inhibitors like this compound in clinical trials spurred the development of more selective compounds [2]. The table below compares this compound with other inhibitor strategies.

Inhibitor Name / Type Primary Target(s) Key Specificity Characteristics Reported IC50 / Affinity
This compound (and Batimastat) [3] [4] Broad-spectrum (MMP-1, -2, -3, -7, -9, etc.) [1] Peptidomimetic, zinc-binding hydroxamate; inhibits a wide range of MMPs [3] [1]. Pre-clinical data showed potent inhibition; clinical trials failed due to toxicity from lack of specificity [2].
JNJ0966 [2] MMP-9 (pro-form) Allosteric inhibitor; binds near zymogen cleavage site (Arg-106), preventing activation. No effect on MMP-1, -2, -3, -14 catalytic activity or pro-MMP-2 activation [2]. IC~50~ = 440 nM (pro-MMP-9 activation) [2].
Engineered TIMP-1 Variants [5] [6] MMP-9 Protein-based inhibitor engineered via yeast surface display. Binds catalytic and fibronectin (FN) domains of MMP-9 for high specificity [5] [6]. Up to 12-fold enhanced binding affinity for MMP-9 over wild-type TIMP-1 [6].
Hydroxamate-based Inhibitors [4] MMP-2 Designed with modified N-arylsulfonyl groups and amino acid backbones to exploit the larger, more hydrophobic S1' pocket of MMP-2 [4]. Compound 1ad: nanomolar-level selectivity for MMP-2 [4].

Experimental Protocols for Profiling MMP Inhibition

To generate data like that in the tables above, researchers use several established methodologies.

High-Throughput Screening for Allosteric Inhibitors

This protocol identified the selective MMP-9 inhibitor JNJ0966 [2].

Start Start: Identify Inhibitors TF ThermoFluor Assay Start->TF Screen for compound binding Activation Pro-MMP-9 Activation Assay TF->Activation Validate effect on activation Specificity Selectivity Profiling Activation->Specificity Test against other MMPs Cellular Functional Cellular Assay Specificity->Cellular Cell invasion assay InVivo In Vivo Validation Cellular->InVivo Disease model (e.g., EAE) End End: Lead Compound InVivo->End

Key Steps Explained [2]:

  • ThermoFluor Binding Assay: Identifies compounds that bind to pro-MMP-9 by measuring changes in the protein's thermal stability.
  • Pro-MMP-9 Activation Assay: Pro-MMP-9 is activated by MMP-3 (or trypsin) in the presence of the candidate inhibitor. Successful inhibition prevents the generation of active MMP-9, measured via cleavage of a fluorescent substrate like DQ-gelatin.
  • Selectivity Profiling: The compound is tested against a panel of other MMP zymogens (e.g., pro-MMP-1, pro-MMP-2, pro-MMP-3) to confirm selective inhibition of pro-MMP-9 activation.
  • Enzymatic Activity Assay: Confirms the compound does not inhibit the catalytic activity of already-activated MMPs (e.g., MMP-2, MMP-9, MMP-3), verifying its unique allosteric mechanism.
  • Cellular Invasion Assay: Validates functional efficacy in a biological context, e.g., inhibiting MMP-9-driven cancer cell invasion.
Directed Evolution of Protein-Based Inhibitors

This workflow details the engineering of a selective TIMP-1 variant for MMP-9 [6].

Start Start: Create Library YSD Yeast Surface Display Start->YSD TIMP-1 mutant library (5M variants) FACS FACS Sorting YSD->FACS Screen for high MMP-9 binding Sequence Sequence Analysis FACS->Sequence Isolate and sequence clones Validate Biochemical Validation Sequence->Validate Test kinetics and selectivity MD Molecular Dynamics Validate->MD Simulate binding mechanisms End End: Optimized TIMP-1 MD->End

Key Steps Explained [6]:

  • Library Construction: A library of ~5 million TIMP-1 variants is created by introducing mutations at key residues in the loops that contact MMPs.
  • Yeast Surface Display: The TIMP-1 variant library is expressed on the surface of yeast cells.
  • Fluorescence-Activated Cell Sorting (FACS): Yeast cells displaying TIMP-1 variants that bind tightly to fluorescently labeled MMP-9 are isolated over multiple rounds.
  • Characterization: Top variants are sequenced and produced recombinantly. Their affinity (KD), inhibition kinetics (Ki), and selectivity across an MMP panel are quantified.
  • Molecular Modeling: Molecular dynamics simulations help understand how the mutations confer enhanced affinity and specificity by optimizing interactions with the catalytic and fibronectin domains of MMP-9.

Key Takeaways for Researchers

  • This compound's broad-spectrum activity is a primary reason for its clinical limitations, as it disrupts both pathological and physiological MMP functions [2] [7].
  • Modern strategies prioritize selectivity through allosteric inhibition (e.g., JNJ0966) or by engineering natural protein inhibitors (e.g., TIMP-1 variants) [5] [2] [6].
  • Experimental design is critical: Distinguishing between zymogen activation and catalytic activity, and between total protein levels and net activity, is essential for accurate profiling [8].

References

Marimastat efficacy across different cancer types comparison

Author: Smolecule Technical Support Team. Date: February 2026

Marimastat Efficacy Across Cancer Types

Cancer Type Trial Phase Efficacy Outcome Key Findings & Context
Gastric Cancer [1] Phase III Mild benefit Limited survival benefit (18% vs 5% in placebo); considered as maintenance therapy after chemotherapy [1].
Pancreatic Cancer [2] [3] Phase III Inconclusive/Promising Showed efficiency in some trials [3]; research continues as part of a "multifaceted therapeutic approach" [2].
Small Cell Lung Cancer [1] Phase III No benefit No improvement in survival or time to progression versus placebo [1].
Glioblastoma Multiforme [1] Phase III No benefit Combined with temozolomide, showed no significant survival difference versus placebo [1].
Metastatic Breast Cancer [4] [3] Phase III No benefit Failed to show therapeutic effect; trial completed [4] [3].
Advanced Ovarian Cancer [1] Phase III No benefit No significant survival advantage observed [1].
Colorectal Cancer (Liver Mets) [1] Phase III No benefit No significant survival advantage observed [1].
Prostate Cancer [5] Phase II Exploratory (Biomarker) Studied for impact on PSA kinetics (slope/doubling time); correlated with metastasis-free survival [5].

Mechanism of Action and Experimental Approaches

This compound was designed to inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix to facilitate tumor invasion, metastasis, and angiogenesis [6] [7].

Molecular Mechanism and Signaling Pathway

This compound is a peptidomimetic inhibitor that mimics the collagen substrate. Its hydroxamic acid group chelates the zinc ion at the MMP active site, providing potent inhibition [6].

The diagram below illustrates how MMP inhibition by this compound aims to block key cancer progression pathways.

G M This compound MMP Matrix Metalloproteinases (MMPs) M->MMP Inhibits ECM Degradation of Extracellular Matrix (ECM) MMP->ECM Angio Release of Angiogenic Factors (e.g., VEGF) MMP->Angio Invasion Tumor Cell Invasion ECM->Invasion Angio->Invasion Metastasis Metastasis Invasion->Metastasis

Key Experimental Methodology

Clinical trials for this compound used unique endpoints and methodologies, particularly in early-stage disease.

  • Primary Endpoint in Many Phase II Trials: Change in PSA Kinetics [5]
    • PSA Slope: Linear regression of the natural log of PSA over time [5]
    • PSA Doubling Time (PSADT): Calculated as ln(2) / PSA slope [5]
    • Statistical Analysis: Multivariable Cox regression models evaluated correlation between changes in PSA kinetics and metastasis-free survival [5]

The workflow for these biomarker-driven trials is summarized below.

G A Patient Population: Non-castrate, PSA-recurrent prostate cancer B Baseline PSA Kinetics (3-7 PSA values over 12 months) A->B C Intervention: Oral this compound (5-10 mg, twice daily) B->C D On-study PSA Kinetics (PSA values over first 6 months) C->D E Primary Outcome: Within-subject change in PSA slope/PSADT D->E F Clinical Correlation: Metastasis-Free Survival (MFS) E->F

Insights for Research and Development

This compound's clinical trial history offers valuable lessons for developing novel cancer therapeutics:

  • Challenge of Specificity: this compound's broad-spectrum MMP inhibition is linked to dose-limiting musculoskeletal toxicity (pain, inflammation), likely from inhibition of MMP-1 and MMP-14 [3]. This highlights the need for more selective inhibitors.
  • Endpoint Selection: Using biomarker changes (e.g., PSA kinetics, antigen levels) as surrogate endpoints can provide early efficacy signals [5] [6], though their relationship to overall survival requires validation.
  • Therapeutic Context: this compound showed slight promise as a maintenance therapy after standard chemotherapy in gastric cancer [1], suggesting potential application in controlling minimal residual disease rather than treating advanced, bulky tumors.

Future directions involve developing more selective MMP inhibitors and leveraging precision medicine approaches to identify patient subgroups most likely to benefit from protease inhibition [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

331.21072103 Da

Monoisotopic Mass

331.21072103 Da

Heavy Atom Count

23

LogP

0.4
0.4

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D5EQV23TDS

Drug Indication

For the treatment of various cancers

Pharmacology

Used in the treatment of cancer, it is an angiogenesis and metastasis inhibitor. As an angiogenesis inhibitor it limits the growth and production of blood vessels. As an antimetatstatic agent it prevents malignant cells from breaching the basement membranes.
Marimastat is an orally-active synthetic hydroxamate with potential antineoplastic activity. Marimastat covalently binds to the zinc(II) ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. This agent may also inhibit tumor necrosis factor-alpha converting enzyme (TACE), an enzyme involved in tumor necrosis factor alpha (TNF-alpha) production that may play a role in some malignancies as well as in the development of arthritis and sepsis. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Marimastat is a broad spectrum matrix metalloprotease inhibitor. It mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteases, thereby preventing the degradation of the basement membrane by these proteases. This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels. Inhibition of MMPs also prevents the entry and exit of tumor cells into existing blood cells, thereby preventing metastasis.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]

Other CAS

154039-60-8

Wikipedia

Marimastat

Dates

Last modified: 08-15-2023
1: Underwood C, Collins SN, van Eps AW, Mills PC, Allavena RE, Bailey SR, Medina Torres CE, Meizler A, Pollitt CC. Intraosseous infusion of the distal phalanx compared to systemic intravenous infusion for marimastat delivery to equine lamellar tissue. Vet J. 2015 May 19. pii: S1090-0233(15)00216-6. doi: 10.1016/j.tvjl.2015.05.010. [Epub ahead of print] PubMed PMID: 26073286.
2: Underwood C, Collins SN, Mills PC, Van Eps AW, Allavena RE, Medina Torres CE, Pollitt CC. Regional intravenous limb perfusion compared to systemic intravenous administration for marimastat delivery to equine lamellar tissue. J Vet Pharmacol Ther. 2015 Aug;38(4):392-9. doi: 10.1111/jvp.12198. Epub 2015 Jan 30. PubMed PMID: 25641095.
3: Yu M, Lim NH, Ellis S, Nagase H, Triccas JA, Rutledge PJ, Todd MH. Incorporation of Bulky and Cationic Cyclam-Triazole Moieties into Marimastat Can Generate Potent MMP Inhibitory Activity without Inducing Cytotoxicity. ChemistryOpen. 2013 Jun;2(3):99-105. doi: 10.1002/open.201300014. Epub 2013 Jun 12. PubMed PMID: 24551546; PubMed Central PMCID: PMC3703814.
4: Sinno M, Biagioni S, Ajmone-Cat MA, Pafumi I, Caramanica P, Medda V, Tonti G, Minghetti L, Mannello F, Cacci E. The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. Stem Cells Dev. 2013 Feb 1;22(3):345-58. doi: 10.1089/scd.2012.0299. Epub 2012 Dec 7. PubMed PMID: 23098139.
5: Lenger J, Kaschani F, Lenz T, Dalhoff C, Villamor JG, Köster H, Sewald N, van der Hoorn RA. Labeling and enrichment of Arabidopsis thaliana matrix metalloproteases using an active-site directed, marimastat-based photoreactive probe. Bioorg Med Chem. 2012 Jan 15;20(2):592-6. doi: 10.1016/j.bmc.2011.06.068. Epub 2011 Jun 29. PubMed PMID: 21775155.
6: auf dem Keller U, Bellac CL, Li Y, Lou Y, Lange PF, Ting R, Harwig C, Kappelhoff R, Dedhar S, Adam MJ, Ruth TJ, Bénard F, Perrin DM, Overall CM. Novel matrix metalloproteinase inhibitor [18F]marimastat-aryltrifluoroborate as a probe for in vivo positron emission tomography imaging in cancer. Cancer Res. 2010 Oct 1;70(19):7562-9. doi: 10.1158/0008-5472.CAN-10-1584. Epub 2010 Aug 20. PubMed PMID: 20729277.
7: van Wijngaarden J, Snoeks TJ, van Beek E, Bloys H, Kaijzel EL, van Hinsbergh VW, Löwik CW. An in vitro model that can distinguish between effects on angiogenesis and on established vasculature: actions of TNP-470, marimastat and the tubulin-binding agent Ang-510. Biochem Biophys Res Commun. 2010 Jan 8;391(2):1161-5. doi: 10.1016/j.bbrc.2009.11.097. Epub 2009 Dec 14. PubMed PMID: 20004648.
8: Skipper JB, McNally LR, Rosenthal EL, Wang W, Buchsbaum DJ. In vivo efficacy of marimastat and chemoradiation in head and neck cancer xenografts. ORL J Otorhinolaryngol Relat Spec. 2009;71(1):1-5. doi: 10.1159/000163217. Epub 2008 Oct 16. PubMed PMID: 18931526; PubMed Central PMCID: PMC2700630.
9: Nénan S, Lagente V, Planquois JM, Hitier S, Berna P, Bertrand CP, Boichot E. Metalloelastase (MMP-12) induced inflammatory response in mice airways: effects of dexamethasone, rolipram and marimastat. Eur J Pharmacol. 2007 Mar 15;559(1):75-81. Epub 2006 Dec 12. PubMed PMID: 17234180.
10: Failes TW, Hambley TW. Towards bioreductively activated prodrugs: Fe(III) complexes of hydroxamic acids and the MMP inhibitor marimastat. J Inorg Biochem. 2007 Mar;101(3):396-403. Epub 2006 Nov 15. PubMed PMID: 17197030.
11: Failes TW, Cullinane C, Diakos CI, Yamamoto N, Lyons JG, Hambley TW. Studies of a cobalt(III) complex of the MMP inhibitor marimastat: a potential hypoxia-activated prodrug. Chemistry. 2007;13(10):2974-82. PubMed PMID: 17171733.
12: Groves MD, Puduvalli VK, Conrad CA, Gilbert MR, Yung WK, Jaeckle K, Liu V, Hess KR, Aldape KD, Levin VA. Phase II trial of temozolomide plus marimastat for recurrent anaplastic gliomas: a relationship among efficacy, joint toxicity and anticonvulsant status. J Neurooncol. 2006 Oct;80(1):83-90. Epub 2006 Apr 25. PubMed PMID: 16639492.
13: Levin VA, Phuphanich S, Yung WK, Forsyth PA, Maestro RD, Perry JR, Fuller GN, Baillet M. Randomized, double-blind, placebo-controlled trial of marimastat in glioblastoma multiforme patients following surgery and irradiation. J Neurooncol. 2006 Jul;78(3):295-302. Epub 2006 Apr 25. PubMed PMID: 16636750.
14: Zucker S, Wang M, Sparano JA, Gradishar WJ, Ingle JN, Davidson NE; Eastern Cooperative Oncology Group. Plasma matrix metalloproteinases 7 and 9 in patients with metastatic breast cancer treated with marimastat or placebo: Eastern Cooperative Oncology Group trial E2196. Clin Breast Cancer. 2006 Feb;6(6):525-9. PubMed PMID: 16595036.
15: Rosenbaum E, Zahurak M, Sinibaldi V, Carducci MA, Pili R, Laufer M, DeWeese TL, Eisenberger MA. Marimastat in the treatment of patients with biochemically relapsed prostate cancer: a prospective randomized, double-blind, phase I/II trial. Clin Cancer Res. 2005 Jun 15;11(12):4437-43. PubMed PMID: 15958628.
16: Bruce C, Thomas PS. The effect of marimastat, a metalloprotease inhibitor, on allergen-induced asthmatic hyper-reactivity. Toxicol Appl Pharmacol. 2005 Jun 1;205(2):126-32. PubMed PMID: 15893540.
17: Goffin JR, Anderson IC, Supko JG, Eder JP Jr, Shapiro GI, Lynch TJ, Shipp M, Johnson BE, Skarin AT. Phase I trial of the matrix metalloproteinase inhibitor marimastat combined with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer. Clin Cancer Res. 2005 May 1;11(9):3417-24. PubMed PMID: 15867243.
18: Sparano JA, Bernardo P, Stephenson P, Gradishar WJ, Ingle JN, Zucker S, Davidson NE. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196. J Clin Oncol. 2004 Dec 1;22(23):4683-90. Erratum in: J Clin Oncol. 2005 Jan 1;23(1):248. PubMed PMID: 15570070.
19: Jones PH, Christodoulos K, Dobbs N, Thavasu P, Balkwill F, Blann AD, Caine GJ, Kumar S, Kakkar AJ, Gompertz N, Talbot DC, Ganesan TS, Harris AL. Combination antiangiogenesis therapy with marimastat, captopril and fragmin in patients with advanced cancer. Br J Cancer. 2004 Jul 5;91(1):30-6. PubMed PMID: 15162145; PubMed Central PMCID: PMC2364746.
20: Jenssen K, Sewald K, Sewald N. Synthesis of marimastat and a marimastat conjugate for affinity chromatography and surface plasmon resonance studies. Bioconjug Chem. 2004 May-Jun;15(3):594-600. PubMed PMID: 15149188.

Explore Compound Types